Glyceryl monothioglycolate
Description
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c6-1-4(7)2-9-5(8)3-10/h4,6-7,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGJSOZYUGJVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC(=O)CS)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873439 | |
| Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid with a mild sulfurous odor; [Lanza Research MSDS] | |
| Record name | Glyceryl monothioglycolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
30618-84-9, 68148-42-5 | |
| Record name | Glyceryl monothioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030618849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1-thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068148425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercaptoacetic acid, monoester with propane-1,2,3-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A100Y3J61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Glyceryl Monothioglycolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl monothioglycolate (GMTG), the monoester of thioglycolic acid and glycerin, is a key active ingredient in cosmetic and pharmaceutical formulations, primarily utilized for its reducing properties on keratin (B1170402) structures.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to support researchers, scientists, and professionals in drug development. The document details the prevalent synthesis methodology, outlines purification techniques, presents available quantitative data, and provides illustrative diagrams of the chemical processes involved.
Introduction
This compound (CAS No. 30618-84-9) is an organic compound widely recognized for its application in hair waving and straightening formulations.[1] Its mechanism of action involves the cleavage of disulfide bonds in keratin, the primary protein in hair, allowing for the temporary alteration of the hair's shape.[1] First developed in the 1970s as a gentler alternative to other reducing agents, "acid perms" based on this compound operate at a lower pH and without the release of ammonia.[2]
The synthesis of this compound is primarily achieved through the esterification of thioglycolic acid with glycerol (B35011). However, the resulting product is typically a complex reaction mixture rather than a pure compound, containing mono-, di-, and triesters, as well as unreacted starting materials. The purification of this compound presents a significant challenge due to the similar physicochemical properties of the components in the reaction mass. This guide will delve into the established methods for its synthesis and the techniques employed for its purification.
Synthesis of this compound
The industrial production of this compound is predominantly carried out via the direct esterification of thioglycolic acid and glycerol. This reaction is typically catalyzed by a strong acid.
Reaction Principle
The synthesis is a reversible esterification reaction where a carboxylic acid (thioglycolic acid) reacts with an alcohol (glycerol) to form an ester (this compound) and water. To drive the equilibrium towards the product side, water is often removed as it is formed.
Reaction: Thioglycolic Acid + Glycerol ⇌ this compound + Water
Key Reaction Parameters
Several factors influence the yield and composition of the final product:
-
Reactant Molar Ratio: The ratio of glycerol to thioglycolic acid is a critical parameter affecting the distribution of mono-, di-, and triesters in the final product. An excess of glycerol can favor the formation of the monoester.
-
Catalyst: Strong acids such as sulfuric acid and p-toluenesulfonic acid are commonly used as catalysts to accelerate the rate of esterification.
-
Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 80-120°C, to achieve a reasonable reaction rate.[3]
-
Reaction Time: The duration of the reaction influences the extent of conversion and the product distribution.
-
Water Removal: Continuous removal of water, for instance, through azeotropic distillation, can significantly increase the yield of the ester.
Experimental Protocol: Esterification of Glycerol with Thioglycolic Acid
The following protocol is a generalized procedure based on established principles of esterification for the synthesis of this compound. Specific parameters may require optimization for desired product specifications.
Materials:
-
Glycerol
-
Thioglycolic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (for azeotropic water removal, optional)
Equipment:
-
Reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser
-
Heating mantle
-
Vacuum source (for optional vacuum distillation)
Procedure:
-
Charge the reaction flask with glycerol and thioglycolic acid. The molar ratio should be optimized based on the desired product composition (e.g., a molar excess of glycerol to favor monoester formation).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5-2% by weight of reactants).
-
If employing azeotropic distillation, add toluene to the reaction mixture.
-
Assemble the Dean-Stark apparatus and condenser.
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100-120°C).
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by analyzing samples for the content of thioglycolic acid or the formation of the ester.
-
Once the desired conversion is achieved, cool the reaction mixture.
-
The crude product is a mixture that can be used directly in some applications or subjected to further purification.
Purification of this compound
The purification of this compound from the complex reaction mixture is challenging. The commercial product is often the direct reaction mass. However, for applications requiring higher purity, several techniques can be employed.
Vacuum Distillation
Vacuum distillation is a common method used to separate components with high boiling points. By reducing the pressure, the boiling points of the compounds are lowered, minimizing thermal decomposition. This technique can be used to separate unreacted glycerol and other lower-boiling impurities from the desired glyceryl esters. However, due to the similar boiling points of the mono-, di-, and triesters, achieving a high-purity separation of just the monoester by distillation is difficult.
Ion-Exchange Chromatography
Ion-exchange chromatography can be utilized to remove charged impurities, such as the acidic catalyst and unreacted thioglycolic acid. A basic ion-exchange resin can be used to bind these acidic components, allowing the neutral esters to pass through.
Generalized Ion-Exchange Purification Protocol:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Pack a chromatography column with a basic ion-exchange resin.
-
Equilibrate the column with the chosen solvent.
-
Load the dissolved crude product onto the column.
-
Elute the glyceryl esters with the solvent, collecting the fractions.
-
The bound acidic impurities can be subsequently removed from the resin by washing with an appropriate acidic or high-salt solution.
Quantitative Data
The composition of commercial this compound can vary. The following table summarizes typical specifications for a technical grade product.
| Parameter | Specification | Reference |
| Purity (as total esters) | ≥ 82.0% | [4] |
| Free Thioglycolic Acid | ≤ 2.0% | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action on Keratin
Caption: Mechanism of this compound on the disulfide bonds of keratin.
Conclusion
The synthesis of this compound via acid-catalyzed esterification of glycerol and thioglycolic acid remains the primary industrial method of production. The resulting product is a complex mixture, and while purification methods such as vacuum distillation and ion-exchange chromatography can be employed to increase the purity, commercial formulations often utilize the direct reaction mass. For researchers and professionals in drug development, a thorough understanding of the synthesis parameters and purification challenges is crucial for developing formulations with consistent quality and efficacy. Further research into optimizing reaction conditions and developing more efficient purification protocols could lead to the production of higher purity this compound for specialized applications.
References
- 1. US20100148117A1 - Method of making glycerol monoesters - Google Patents [patents.google.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20020086039A1 - New cosmetic, personal care, cleaning agent, and nutritional supplement compositions and methods of making and using same - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Glyceryl Monothioglycolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl monothioglycolate (GMT), a monoester of thioglycolic acid and glycerol (B35011), is a versatile molecule with established applications in cosmetology and emerging potential in pharmaceutical sciences. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and an exploration of its mechanisms of action and potential therapeutic applications. Quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow, transparent oily liquid with a characteristic sulfurous odor.[1][2] Its chemical structure consists of a glycerol backbone esterified with thioglycolic acid, rendering it amphiphilic.[1][2] This section summarizes its key physicochemical properties.
Identification and General Properties
| Property | Value | Source(s) |
| Chemical Name | 2,3-dihydroxypropyl 2-sulfanylacetate | [3] |
| Synonyms | Glyceryl thioglycolate, Glycerol monomercaptoacetate | [4][5] |
| CAS Number | 30618-84-9 | [4][5] |
| Molecular Formula | C₅H₁₀O₄S | [] |
| Molecular Weight | 166.20 g/mol | [] |
| Appearance | Colorless to pale yellow transparent oily liquid | [1][2] |
| Odor | Faint sulfurous, characteristic of thiols | [2] |
Physicochemical Data
The following table presents a compilation of quantitative physicochemical data from various sources. Discrepancies in reported values may be attributed to different experimental conditions and sample purities.
| Property | Value(s) | Source(s) |
| Density | 1.34 g/cm³ | [] |
| 1.315 g/cm³ (at 20 °C) | ||
| Melting Point | -10 °C | [] |
| Boiling Point | 218 °C | [] |
| 244 °C (at 101,325 Pa) | ||
| Flash Point | 171.4 °C | [4] |
| Water Solubility | 1000 g/L (at 20 °C) | |
| Soluble in water and ethanol | [1][2] | |
| pKa | 8.4 (at 20 °C) | |
| logP (o/w) | -0.799 (estimated) | |
| 0.45 (at 22 °C) | ||
| Refractive Index | 1.524 | [4] |
| 1.59 | [3] | |
| Vapor Pressure | 0.001 Pa (at 25 °C) |
Synthesis and Mechanism of Action
Synthesis
This compound is synthesized via the esterification of glycerol with thioglycolic acid.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by the azeotropic removal of water.[2] Industrial synthesis is conducted under controlled temperatures, generally between 80–120 °C, to prevent the degradation of the thiol group.[2]
Mechanism of Action on Keratin (B1170402)
The primary application of this compound in cosmetics is for hair perming and straightening.[1][2] Its mechanism of action involves the reduction of disulfide bonds within the keratin protein structure of hair. The thiol group (-SH) on GMT acts as a reducing agent, cleaving the disulfide bridges (-S-S-) that maintain the hair's shape. This allows the hair to be physically reshaped. Subsequently, an oxidizing agent is applied to reform the disulfide bonds in the new configuration, setting the desired style.[7][8]
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dormer.com [dormer.com]
- 7. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Glyceryl monothioglycolate mechanism of disulfide bond reduction
An In-Depth Technical Guide on the Core Mechanism of Disulfide Bond Reduction by Glyceryl Monothioglycolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (GMTG) is a thiol-based reducing agent predominantly utilized in the cosmetics industry for the cleavage of disulfide bonds in keratin, the primary protein constituent of hair. Its application in "acid" permanent waves highlights its efficacy in modifying protein structure under milder pH conditions compared to more alkaline agents. This technical guide provides a detailed examination of the mechanism, kinetics, and thermodynamics of disulfide bond reduction by GMTG. It further outlines experimental protocols for the quantitative analysis of this reaction and presents visual representations of the core chemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals who may leverage this chemistry for applications including protein biochemistry, drug delivery, and materials science.
Introduction
The disulfide bond (R-S-S-R'), formed by the oxidation of two thiol groups, is a critical covalent linkage that stabilizes the tertiary and quaternary structures of many proteins. The cleavage of these bonds is a fundamental process in protein chemistry, with implications ranging from protein folding and denaturation to the activation of certain therapeutic agents. This compound (GMTG) is a mercaptoacetic acid monoester of glycerol (B35011) that serves as a potent reducing agent for disulfide bonds.[1][2] Its primary application is in cosmetology, where it is the active ingredient in "acid" permanent waving lotions, designed to work at a pH closer to that of hair and skin.[2][3][4] The mechanism of action involves the nucleophilic attack of the thiolate form of GMTG on the disulfide bridge, leading to its cleavage and the formation of two new thiol groups. Understanding the intricacies of this mechanism is crucial for its application in fields beyond cosmetology, such as in the controlled reduction of disulfide bonds in therapeutic proteins or for the development of novel biomaterials.
The Core Mechanism of Disulfide Bond Reduction
The reduction of a disulfide bond by a thiol-containing compound like this compound proceeds via a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction (SN2) where a thiolate anion acts as the nucleophile.[5][6] The reaction can be broken down into two main steps:
-
Deprotonation of the Thiol: The thiol group (-SH) of GMTG is in equilibrium with its conjugate base, the thiolate anion (-S⁻). This equilibrium is pH-dependent. For the reaction to proceed, the thiol must be deprotonated to form the more nucleophilic thiolate.[7][8]
-
Nucleophilic Attack: The thiolate anion of GMTG then attacks one of the sulfur atoms of the disulfide bond in the target molecule (e.g., a cysteine residue in a protein). This leads to the formation of a transient mixed disulfide intermediate and the release of one of the original sulfur atoms as a new thiolate anion. This new thiolate can then be protonated to form a thiol.
The overall reaction for the reduction of a disulfide bond (R-S-S-R) by two molecules of GMTG (G-SH) can be summarized as follows:
R-S-S-R + 2 G-SH ⇌ 2 R-SH + G-S-S-G
This reaction is reversible, and the position of the equilibrium is dependent on the concentrations of the reactants and products, as well as their respective reduction potentials.
Chemical Signaling Pathway of Disulfide Reduction
The following diagram illustrates the step-by-step chemical reaction pathway for the reduction of a disulfide bond by this compound.
Quantitative Data
While specific kinetic and thermodynamic data for this compound are not extensively available in peer-reviewed literature, some key properties and general rate constants for thiol-disulfide exchange reactions can be summarized.
| Parameter | Value | Reference / Comments |
| Chemical/Physical Properties | ||
| CAS Number | 30618-84-9 | [9] |
| Molecular Formula | C₅H₁₀O₄S | [9] |
| Molecular Weight | 166.20 g/mol | [10] |
| Appearance | Colorless to pale yellow oily liquid | [9][11] |
| Density | 1.34 g/cm³ | [9] |
| Boiling Point | 218 °C | [9] |
| Melting Point | -10 °C | [9] |
| Water Solubility | 1000 g/L at 20 °C | [12] |
| pKa of Thiol Group | 8.4 at 20 °C | [12] |
| Kinetic Data | ||
| Second-Order Rate Constant (k) | 0.1 - 10 M⁻¹s⁻¹ (at pH 7) | General range for non-catalyzed, intermolecular thiol-disulfide exchange reactions.[5][13] The specific rate for GMTG will depend on the substrate and reaction conditions. |
| Thermodynamic Data | ||
| Reduction Potential | Data not available | The reduction potential of GMTG is not well-documented in the literature. For comparison, the standard reduction potential of glutathione (B108866) is -0.24 V. |
Experimental Protocols
The following section details a representative experimental protocol for the reduction of disulfide bonds in a model protein (e.g., bovine serum albumin, BSA) by this compound, followed by the quantification of the resulting free thiol groups using Ellman's assay.
Reduction of Protein Disulfide Bonds with GMTG
Objective: To reduce the disulfide bonds in a protein sample using GMTG.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA), 10 mg/mL solution in phosphate (B84403) buffer (0.1 M, pH 7.4)
-
This compound (GMTG)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Nitrogen gas source (optional)
-
Incubator or water bath
Procedure:
-
Prepare a 100 mM stock solution of GMTG in 0.1 M phosphate buffer (pH 7.4). As GMTG is an oil, it may require vigorous vortexing or sonication to fully dissolve.
-
In a microcentrifuge tube, add 500 µL of the 10 mg/mL BSA solution.
-
Add the GMTG stock solution to the BSA solution to a final concentration of 10 mM. The final volume should be adjusted with phosphate buffer.
-
(Optional) Gently flush the headspace of the tube with nitrogen gas to minimize oxidation of the thiols by atmospheric oxygen.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle agitation. The incubation time and temperature may need to be optimized depending on the protein and the desired extent of reduction.
-
Proceed immediately to the quantification of free thiols or to an alkylation step to prevent re-oxidation of the newly formed thiols.
Quantification of Free Thiols using Ellman's Assay
Objective: To quantify the concentration of free thiol groups in the protein sample after reduction with GMTG.
Materials:
-
Reduced protein sample from section 4.1
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine hydrochloride (for standard curve)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.
-
Prepare a series of cysteine standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in the Reaction Buffer.
-
-
Sample Preparation:
-
Take an aliquot of the GMTG-reduced protein solution and dilute it with the Reaction Buffer to a final protein concentration suitable for the assay (e.g., 0.1-1.0 mg/mL). It is important to also prepare a blank sample containing the same concentration of GMTG in the reaction buffer without the protein to account for the absorbance of GMTG's thiol group.
-
-
Assay:
-
In a cuvette, add 950 µL of the Reaction Buffer.
-
Add 50 µL of the diluted, reduced protein sample (or cysteine standard, or blank).
-
Add 50 µL of the DTNB solution.
-
Mix gently and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm against a reagent blank (containing buffer and DTNB).
-
-
Calculation:
-
Subtract the absorbance of the GMTG blank from the absorbance of the protein sample.
-
Construct a standard curve of absorbance versus cysteine concentration.
-
Determine the concentration of free thiols in the protein sample from the standard curve. The concentration can also be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol described above.
Conclusion
This compound is an effective reducing agent for disulfide bonds, operating under near-neutral pH conditions. The core mechanism is a well-understood SN2 thiol-disulfide exchange reaction, which is critically dependent on the pH of the solution due to the requirement of the thiolate anion as the active nucleophile. While specific kinetic and thermodynamic data for GMTG are sparse in the scientific literature, its chemical properties and the general principles of thiol-disulfide exchange provide a solid foundation for its application in various research and development contexts. The provided experimental protocols offer a practical starting point for scientists and researchers looking to utilize GMTG for the controlled reduction of disulfide bonds in proteins and other molecules. Further research into the quantitative aspects of GMTG's reactivity would be beneficial for expanding its applications beyond its current primary use in the cosmetics industry.
References
- 1. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. nbinno.com [nbinno.com]
- 4. glyceryl thioglycolate, 30618-84-9 [thegoodscentscompany.com]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. This compound, technical grade | 30618-84-9 | FG41621 [biosynth.com]
- 11. Page loading... [guidechem.com]
- 12. This compound CAS#: 30618-84-9 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Pathways of Glyceryl Monothioglycolate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl monothioglycolate (GMTG), a key ingredient in cosmetic and pharmaceutical formulations, is susceptible to degradation in aqueous environments, primarily through hydrolysis and oxidation. This guide provides a comprehensive overview of the stability of GMTG in aqueous solutions, detailing its principal degradation pathways and the factors influencing its stability. A thorough understanding of these degradation processes is critical for ensuring product quality, efficacy, and safety. This document summarizes available quantitative data, outlines experimental protocols for stability assessment, and visualizes the degradation mechanisms.
Introduction
This compound (CAS No. 30618-84-9) is the monoester of thioglycolic acid and glycerol (B35011). Its thiol group makes it an effective reducing agent, a property leveraged in various applications, most notably in hair care products such as permanent wave and straightening formulations. The stability of GMTG in aqueous-based formulations is a significant concern for formulators, as its degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts. The primary degradation pathways for GMTG in aqueous solutions are hydrolysis of the ester linkage and oxidation of the thiol group. The rates of these reactions are influenced by several factors, including pH, temperature, and the presence of oxidizing agents.
Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation in aqueous solutions: the ester linkage and the thiol group.
Hydrolysis
The ester bond in GMTG can be cleaved through hydrolysis, a reaction that is significantly influenced by pH. This process yields glycerol and thioglycolic acid.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form glycerol and the thioglycolate anion. Alkaline hydrolysis of esters is generally a second-order reaction, being first-order with respect to both the ester and the hydroxide ion concentration.[1]
References
Spectroscopic characterization of Glyceryl monothioglycolate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Glyceryl monothioglycolate (GMTG), a key ingredient in various cosmetic and pharmaceutical formulations. Due to the limited availability of public experimental spectra, this guide utilizes predicted data to illustrate the expected spectroscopic features of the molecule. The methodologies and data presented herein serve as a valuable resource for researchers involved in the analysis, quality control, and formulation development of products containing this compound.
Molecular Structure and Spectroscopic Overview
This compound (CAS No: 30618-84-9, Molecular Formula: C₅H₁₀O₄S) is the ester of thioglycolic acid and glycerol (B35011). Its structure contains several key functional groups that give rise to characteristic signals in various spectroscopic analyses: a primary ester, a thiol group, and primary and secondary alcohol moieties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming its structure and purity.
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the glycerol backbone and the thioglycolate moiety. The chemical shifts are influenced by the electronegativity of adjacent oxygen and sulfur atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.20 | Doublet of Doublets | 1H | -CH₂- (Glycerol C1) |
| ~ 4.10 | Doublet of Doublets | 1H | -CH₂- (Glycerol C1) |
| ~ 3.95 | Multiplet | 1H | -CH- (Glycerol C2) |
| ~ 3.65 | Doublet | 2H | -CH₂- (Glycerol C3) |
| ~ 3.30 | Singlet | 2H | -CH₂- (Thioglycolate) |
| ~ 2.50 | Broad Singlet | 1H | -OH (Glycerol C2) |
| ~ 2.10 | Broad Singlet | 1H | -OH (Glycerol C3) |
| ~ 1.95 | Triplet | 1H | -SH (Thiol) |
Note: Predicted data is generated based on computational models and may vary from experimental values. The multiplicity and integration of the hydroxyl and thiol protons can be affected by the solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 171.0 | C=O (Ester) |
| ~ 70.0 | -CH- (Glycerol C2) |
| ~ 66.0 | -CH₂- (Glycerol C1) |
| ~ 63.0 | -CH₂- (Glycerol C3) |
| ~ 26.0 | -CH₂- (Thioglycolate) |
Note: Predicted data is generated based on computational models and may vary from experimental values.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).[2] Chloroform is a common first choice for many organic molecules.[3]
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean NMR tube.[1]
-
The final solution depth in the NMR tube should be approximately 4-5 cm.[2]
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
After acquiring the ¹H spectrum, set up and run the ¹³C NMR experiment. This will typically require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[1]
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Predicted IR Absorption Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, C-O, and S-H functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600 - 3200 | Broad | O-H stretch (alcohols) |
| 3000 - 2850 | Medium | C-H stretch (alkane) |
| 2600 - 2550 | Weak | S-H stretch (thiol) |
| 1750 - 1735 | Strong | C=O stretch (ester) |
| 1250 - 1000 | Strong | C-O stretch (ester and alcohols) |
Note: Predicted data is generated based on computational models and may vary from experimental values.
Experimental Protocol for IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[4] These materials are used because they are transparent to infrared radiation.[5]
-
Place one to two drops of the liquid this compound sample onto the surface of one salt plate.[5]
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4][5]
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[4]
Data Acquisition:
-
Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed absorption bands with the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for a molecule like this compound.[6][7][8]
Predicted Mass Spectrometry Data
The mass spectrum of this compound (Molecular Weight: 166.20 g/mol ) is expected to show the molecular ion peak (or a protonated/adducted molecule) and several characteristic fragment ions.
| Predicted m/z | Possible Fragment Ion | Interpretation |
| 167.037 | [M+H]⁺ | Protonated molecule |
| 189.019 | [M+Na]⁺ | Sodium adduct |
| 149.027 | [M+H - H₂O]⁺ | Loss of a water molecule |
| 93.031 | [C₂H₅O₂S]⁺ | Fragment from the thioglycolate moiety |
| 75.044 | [C₃H₇O₂]⁺ | Fragment from the glycerol backbone |
Note: Predicted data is generated based on computational models and may vary from experimental values. The observed fragments will depend on the ionization technique and energy used.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.
-
A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to the solution to promote the formation of protonated molecules ([M+H]⁺) or adducts ([M+Na]⁺), respectively.
Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[7]
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[6][8]
-
A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[8]
-
The ions are then guided into the mass analyzer.
-
Acquire the mass spectrum over a suitable m/z range.
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight of the compound.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. The fragmentation of the precursor ion will yield product ions that correspond to different parts of the molecule.
-
Compare the observed m/z values with the predicted fragmentation pattern to support the structural assignment.
The following diagram illustrates a simplified logical relationship for the interpretation of the spectroscopic data to confirm the structure of this compound.
Caption: Logical flow for structural confirmation using spectroscopic data.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive analysis, it is always recommended to obtain experimental data on the specific sample of interest and compare it with reference spectra or data from authenticated standards when available.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. How To [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Glyceryl Monothioglycolate (CAS 30618-84-9): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl monothioglycolate (GMTG), identified by its CAS number 30618-84-9, is a thiol-containing organic compound with significant applications in the cosmetics industry. Primarily, it functions as a reducing agent in "acid" or "hot" permanent wave formulations for hair.[1][2][3] Its ability to cleave disulfide bonds in keratin (B1170402) makes it a cornerstone of chemical hair restructuring processes.[1][2] Beyond its well-established role in cosmetology, GMTG is a notable contact allergen, making it a subject of extensive research in dermatology and immunology.[2][3][4] This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its mechanism of action, associated allergic responses, and relevant experimental protocols. While some sources suggest potential applications as a chelating agent for heavy metal toxicity, this area of research is not well-documented in publicly available scientific literature.
Physicochemical Properties and Commercial Specifications
This compound is the monoester of glycerin and thioglycolic acid.[1] It is a colorless to pale yellow, clear oily liquid with a characteristic faint sulfurous odor.[1] Commercially available GMTG is often a complex reaction mixture rather than a pure substance, with its quality defined by the total sulfhydryl group content.
| Property | Value | Reference |
| CAS Number | 30618-84-9 | |
| Molecular Formula | C5H10O4S | [5] |
| Molecular Weight | 166.20 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow oily liquid | [1] |
| Purity (Commercial Grade) | ≥82.0% to ≥98.0% | [5] |
| Synonyms | Glyceryl thioglycolate, Glycerol monomercaptoacetate, Mercaptoacetic acid glyceryl ester | [2][6] |
Core Research Application: Cosmetology
The primary research and commercial application of this compound is in hair cosmetology, specifically in permanent waving formulations.
Mechanism of Action in Hair Keratin
The shape of hair is determined by the disulfide bonds (-S-S-) within the keratin protein structure.[2] this compound acts as a reducing agent, breaking these disulfide bonds and allowing the hair to be reshaped around a curler or straightening rod. The process is typically heat-activated, which accelerates the chemical reaction.[2]
The chemical reaction involves the transfer of a hydrogen atom from the sulfhydryl group (-SH) of GMTG to the disulfide bond in keratin, resulting in two free thiol groups.
DOT Script for Mechanism of Action in Hair
Mechanism of this compound in Hair Perming
Quantitative Analysis of Disulfide Bond Reduction
The efficacy of a permanent waving treatment can be quantified by measuring the degree of disulfide bond reduction, often expressed as the percentage of cystine converted to cysteine.
| Treatment | Processing Time (min) | Cystine Cleaved (%) | Reference |
| Ammonium Thioglycolate (0.8 N, pH 9.3) | 5 | 13.8 | [7] |
| Ammonium Thioglycolate (0.8 N, pH 9.3) | 20 | 27.3 | [7] |
| Ammonium Thioglycolate (1.0 N, pH 9.2) | 5 | 10.8 | [7] |
| Ammonium Thioglycolate (1.0 N, pH 9.2) | 20 | 20.0 | [7] |
Note: Data for GMTG was not explicitly provided in a comparable format in the search results, but the methodology is applicable.
Core Research Application: Dermatology and Immunology
This compound is a well-documented sensitizer (B1316253) and a leading cause of allergic contact dermatitis (ACD), particularly in occupational settings such as hairdressing.[2][3][4]
Mechanism of Allergic Contact Dermatitis
ACD to GMTG is a Type IV delayed-type hypersensitivity reaction mediated by T-cells.[8] As a small, lipophilic molecule (hapten), GMTG penetrates the skin and binds to endogenous proteins, forming a hapten-protein conjugate. This complex is then recognized as an antigen by Langerhans cells in the epidermis, which process it and present it to naive T-cells in the lymph nodes. This leads to the clonal expansion of antigen-specific T-cells. Upon subsequent exposure, these memory T-cells are activated, leading to the release of pro-inflammatory cytokines and the clinical manifestations of dermatitis.[8]
DOT Script for Allergic Contact Dermatitis Signaling Pathway
Simplified Signaling Pathway of GMTG-Induced Allergic Contact Dermatitis
Experimental Protocols
Patch Testing for Allergic Contact Dermatitis
Patch testing is the gold standard for diagnosing ACD to this compound.
Objective: To determine if an individual has a delayed-type hypersensitivity reaction to GMTG.
Materials:
-
This compound (1.0% in petrolatum is a common concentration, though concentrations as low as 0.25% can elicit a reaction).[3]
-
Petrolatum (vehicle).
-
Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).
-
Alcohol swabs.
-
Marker for skin marking.
Procedure:
-
Clean the upper back of the subject with an alcohol swab and allow it to dry.
-
Apply a small amount of the 1.0% GMTG in petrolatum to a patch test chamber.
-
Affix the patch test chamber to the subject's back, ensuring good contact with the skin.
-
Mark the location of the patch test on the skin with a marker.
-
The patch test is left in place for 48 hours. The subject should avoid getting the area wet.
-
After 48 hours, the patch test is removed, and an initial reading is performed.
-
A second reading is typically performed at 72 or 96 hours.
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria (e.g., +? for doubtful reaction, + for weak positive, ++ for strong positive, +++ for extreme positive).
DOT Script for Patch Testing Workflow
Workflow for a Standard Patch Test for this compound Allergy
HPLC Determination of this compound in Cosmetic Formulations
A reliable method for the quantification of GMTG in cosmetic products is essential for quality control and regulatory compliance.
Objective: To determine the concentration of GMTG in a cosmetic sample using High-Performance Liquid Chromatography (HPLC).
Principle: This method involves a pre-column derivatization of the thiol group in GMTG with ethacrynic acid to form a UV-active adduct, which can then be separated and quantified by reversed-phase HPLC with UV detection.[9]
Materials and Reagents:
-
HPLC system with a UV detector and a reversed-phase C18 column.
-
Ethacrynic acid.
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (B52724) (mobile phase component).
-
This compound standard.
-
Cosmetic sample containing GMTG.
Procedure (based on a published method):
-
Sample Preparation: Accurately weigh a portion of the cosmetic sample and dissolve it in a suitable solvent.
-
Derivatization: Mix the sample solution with a solution of ethacrynic acid in a phosphate buffer (pH 7.4). Allow the reaction to proceed at room temperature for approximately 20 minutes.[9]
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample into the HPLC system.
-
Perform chromatographic separation using a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Detect the GMTG-ethacrynic acid adduct at a wavelength of 273 nm.[9]
-
-
Quantification: Prepare a calibration curve using known concentrations of derivatized GMTG standard. Determine the concentration of GMTG in the sample by comparing its peak area to the calibration curve.
Conclusion
The research applications of this compound are predominantly centered on its role as a reducing agent in hair cosmetology and as a significant contact allergen in dermatology. Its mechanism of action in altering hair structure is well-understood, providing a basis for the formulation of permanent waving products. The immunological response to GMTG, leading to allergic contact dermatitis, has been extensively studied, with patch testing remaining the primary diagnostic tool. The provided experimental protocols offer a foundation for researchers working with this compound. While other potential applications have been anecdotally mentioned, they are not yet supported by robust scientific evidence. Future research may explore safer alternatives to GMTG in hair care or further elucidate the nuances of its allergenic potential.
References
- 1. guidechem.com [guidechem.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Permanent wave contact dermatitis: contact allergy to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irritant contact dermatitis to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochem-technologies.com [biochem-technologies.com]
- 6. orlandoskindoc.com [orlandoskindoc.com]
- 7. Tizra Reader [library.scconline.org]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Glyceryl Monothioglycolate: A Technical Guide to its Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl monothioglycolate (GMTG), a thioglycolate ester of glycerin, is a key ingredient in various cosmetic and pharmaceutical formulations.[1][2][3][4] Its primary application is in hair care products, specifically in "acid" permanent wave formulations, where it acts as a reducing agent to alter the disulfide bonds in keratin (B1170402).[1][5] Understanding the solubility of GMTG in common laboratory solvents is crucial for product development, formulation optimization, and safety assessments. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and visualizations of relevant chemical processes and workflows.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2,3-dihydroxypropyl 2-sulfanylacetate | |
| CAS Number | 30618-84-9 | [5] |
| Molecular Formula | C5H10O4S | [4][5] |
| Molecular Weight | 166.20 g/mol | [4] |
| Appearance | Colorless to pale yellow viscous liquid | [5] |
| Odor | Faint sulfurous | [5] |
| Boiling Point | 244°C (at 101 325 Pa) | [2][3] |
| Density | 1.315 g/cm³ (at 20°C) | [2][3] |
| pKa | 8.4 (at 20°C) | [2][3] |
Solubility Data
This compound's solubility is dictated by its molecular structure, which includes a hydrophilic glycerol (B35011) backbone and a thiol group. This makes it highly soluble in polar solvents.
| Solvent | Temperature | Solubility ( g/100 mL) | Reference |
| Water | 20°C | 100 | [2][3] |
| Ethanol | - | Soluble | [5] |
| Acetone | - | Data not available | |
| Isopropanol | - | Data not available | |
| Dimethyl Sulfoxide (DMSO) | - | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, adapted from the OECD Guideline 105 (Flask Method) and best practices for viscous substances.[6][7][8]
Objective: To determine the saturation concentration of this compound in various solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvents: Water (deionized), Ethanol (95% or absolute), Acetone, Isopropanol, Dimethyl Sulfoxide (analytical grade)
-
Glass flasks with stoppers
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or titration)
Procedure:
-
Preliminary Test:
-
To estimate the approximate solubility, add about 0.1 g of this compound to 10 mL of the solvent in a flask.
-
Shake vigorously at the desired temperature (e.g., 20°C) for 24 hours.
-
Visually inspect for undissolved solute. This will help in determining the appropriate amount of substance for the definitive test.
-
-
Definitive Test (Flask Method):
-
Add an excess amount of this compound (determined from the preliminary test) to a known volume of the solvent in a flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 ± 0.5°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. For viscous liquids, this may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Sample Preparation:
-
Once equilibrium is reached, allow the mixture to stand at the test temperature to let any undissolved this compound settle.
-
To separate the saturated solution from the excess solute, centrifugation is recommended, especially for a viscous substance. Centrifuge at a sufficient speed and duration to achieve clear separation.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a solvent-compatible filter to remove any remaining micro-particles.
-
-
Analysis:
-
Accurately dilute the filtered aliquot with the appropriate solvent to a concentration within the working range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
Reporting:
-
Report the solubility in g/100 mL or other appropriate units.
-
Specify the temperature at which the measurement was conducted.
-
Report the mean of at least three independent determinations.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Chemical Mechanism of Hair Perming
The primary application of this compound is in permanent hair waving. It acts as a reducing agent to break the disulfide bonds (-S-S-) in the keratin protein of hair. This allows the hair to be reshaped. Subsequently, an oxidizing agent (neutralizer) is applied to reform the disulfide bonds in the new configuration, setting the curl.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. This compound CAS#: 30618-84-9 [m.chemicalbook.com]
- 3. This compound | 30618-84-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. oecd.org [oecd.org]
- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. laboratuar.com [laboratuar.com]
Methodological & Application
Application Notes and Protocols: Reduction of Protein Disulfide Bonds Using Glyceryl Monothioglycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of disulfide bonds is a critical step in various proteomics and drug development workflows, including protein characterization, refolding, and conjugation. While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly employed reducing agents, Glyceryl Monothioglycolate (GMT) presents a potential alternative.[1][2][3] GMT, a thiol-containing molecule, is primarily known for its application in the cosmetics industry for permanent hair waving.[4][5] Its utility in a research setting for the controlled reduction of protein disulfide bonds is an area of growing interest. These application notes provide a comprehensive, albeit theoretical, protocol for the use of GMT in protein disulfide bond reduction, based on the established principles of thiol-mediated reduction.
Chemical Properties and Mechanism of Action
This compound (GMT) is an ester of glycerol (B35011) and thioglycolic acid.[6] The presence of a free thiol (-SH) group allows it to participate in thiol-disulfide exchange reactions. The reduction of a protein disulfide bond by a thiol-containing reducing agent like GMT proceeds via a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bridge. This results in the formation of a mixed disulfide and the release of a free thiol. A second thiol molecule then attacks the mixed disulfide, regenerating the protein in its reduced state and forming a disulfide-linked dimer of the reducing agent.
Signaling Pathway Diagram
Caption: Mechanism of protein disulfide bond reduction by this compound.
Quantitative Data Summary
The following table summarizes hypothetical data for the reduction of a model protein (e.g., Bovine Serum Albumin, BSA) using this compound. Note: These values are illustrative and should be determined empirically for each specific protein and experimental condition.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 1 mg/mL | 1 mg/mL | 1 mg/mL |
| GMT Concentration | 10 mM | 20 mM | 50 mM |
| Buffer | 100 mM Tris-HCl, pH 8.0 | 100 mM Tris-HCl, pH 8.0 | 100 mM Tris-HCl, pH 8.5 |
| Temperature | 25°C | 37°C | 37°C |
| Incubation Time | 60 min | 60 min | 30 min |
| % Reduction Efficiency | 75% | 95% | 98% |
| Free Thiol Content (nmol/mg protein) | 8.5 | 10.8 | 11.2 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reduction of protein disulfide bonds using this compound. This protocol is a general guideline and may require optimization for specific applications.
Materials
-
Protein of interest
-
This compound (GMT)
-
Tris-HCl buffer (or other suitable non-thiol-containing buffer)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Ellman's Reagent (DTNB) for free thiol quantification (optional)
-
Desalting column or dialysis tubing for removal of excess reducing agent
Protocol for Protein Disulfide Bond Reduction
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer. Adjust the pH to between 8.0 and 8.5 using HCl or NaOH. The efficiency of thiol-based reducing agents is pH-dependent, with higher pH favoring the formation of the reactive thiolate anion.
-
Protein Solution Preparation: Dissolve the protein of interest in the prepared buffer to a final concentration of 1-5 mg/mL.
-
GMT Stock Solution Preparation: Prepare a fresh 1 M stock solution of this compound in the same buffer. Caution: GMT is a known sensitizer (B1316253) and can cause allergic reactions. Handle with appropriate personal protective equipment.[4]
-
Reduction Reaction: Add the GMT stock solution to the protein solution to achieve the desired final concentration (e.g., 10-50 mM). The optimal concentration will depend on the protein and the number of disulfide bonds.
-
Incubation: Incubate the reaction mixture at a controlled temperature. For many proteins, incubation at room temperature (25°C) or 37°C for 30-60 minutes is sufficient. The optimal time and temperature should be determined empirically.
-
Quenching the Reaction (Optional): To stop the reduction reaction at a specific time point, the pH of the solution can be lowered by adding an acidic solution (e.g., acetic acid).
-
Removal of Excess Reducing Agent: It is crucial to remove the excess GMT after reduction, especially for downstream applications like protein conjugation. This can be achieved using a desalting column or through dialysis against a buffer without GMT.
Quantification of Free Thiols (Optional)
The extent of disulfide bond reduction can be quantified by measuring the concentration of free thiol groups using Ellman's Reagent (DTNB).
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
Add Ellman's Reagent to the reduced protein sample (after removal of excess GMT) and to the standards.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.
Experimental Workflow Diagram
Caption: Experimental workflow for protein disulfide bond reduction using GMT.
Conclusion
This compound offers a potential alternative to more common reducing agents for the cleavage of protein disulfide bonds. The provided protocol serves as a foundational guideline for researchers to develop and optimize their specific reduction workflows. Due to the limited availability of specific data for GMT in this application, empirical determination of optimal conditions is essential for successful and reproducible results. As with all chemical reagents, appropriate safety precautions should be taken when handling GMT.
References
- 1. goldbio.com [goldbio.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]
- 4. dormer.com [dormer.com]
- 5. This compound | 30618-84-9 [chemicalbook.com]
- 6. This compound, technical grade | 30618-84-9 | FG41621 [biosynth.com]
Application Notes and Protocols for Protein Unfolding and Refolding Using Glyceryl Monothioglycolate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a theoretical guide for the use of Glyceryl Monothioglycolate (GMT) in protein unfolding and refolding studies. GMT is not a conventional reagent for this application, and therefore, these protocols are based on the chemical properties of GMT as a thiol-containing reducing agent and by analogy to established protocols for other reducing agents. Extensive empirical optimization is critical for any specific protein of interest.
Application Notes
This compound (GMT) is a thiol-containing molecule primarily used in the cosmetics industry for its ability to reduce disulfide bonds in keratin.[1][2] Its chemical structure, featuring a free sulfhydryl group, suggests its potential as a reducing agent for cleaving protein disulfide bonds in a laboratory setting, a critical step in protein unfolding and refolding studies.
Mechanism of Action: Similar to other monothiols like β-mercaptoethanol, GMT is expected to reduce disulfide bonds through a thiol-disulfide exchange reaction. The thiolate anion of GMT attacks the disulfide bond in a protein, forming a mixed disulfide between GMT and a cysteine residue. A second GMT molecule then attacks this mixed disulfide, releasing the GMT-cysteine adduct and leaving two reduced cysteine residues in the protein.
Potential Advantages and Considerations:
-
Mild Reducing Agent: As a monothiol, GMT is likely a milder reducing agent compared to dithiols like DTT, which may be advantageous for controlling the reduction process.
-
pH Dependence: The reducing activity of thiols is dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the thiol group. With a pKa of 8.4, GMT will be most effective at neutral to slightly alkaline pH.[1][3][4]
-
Stability: The stability of GMT solutions, particularly at neutral or alkaline pH where it is most active, should be considered. Freshly prepared solutions are recommended for all experiments.
-
Odor: While potentially less pungent than β-mercaptoethanol, GMT may still have an unpleasant odor, and appropriate handling precautions should be taken.
Applications in Drug Development: The ability to control protein unfolding and refolding is crucial in the development of therapeutic proteins. Misfolded proteins can lead to loss of efficacy and immunogenicity. Investigating different reducing and refolding conditions, including the use of novel reagents like GMT, can aid in optimizing manufacturing processes and developing stable protein formulations.
Experimental Protocols
Protocol 1: Unfolding of a Disulfide-Bonded Protein using this compound
This protocol describes a general procedure for the reductive unfolding of a protein containing disulfide bonds using GMT in the presence of a denaturant.
Materials:
-
Purified protein stock solution
-
This compound (GMT), high purity
-
Guanidine Hydrochloride (GdnHCl) or Urea
-
Tris-HCl buffer (1 M, pH 8.5)
-
EDTA solution (0.5 M)
-
Deionized water
-
Nitrogen gas (optional)
Procedure:
-
Prepare Unfolding Buffer:
-
For a final volume of 10 mL, combine:
-
6 M GdnHCl or 8 M Urea (final concentration)
-
100 mM Tris-HCl, pH 8.5 (final concentration)
-
1 mM EDTA (final concentration)
-
-
Adjust the final volume with deionized water.
-
(Optional) Degas the buffer by bubbling with nitrogen gas for 15-20 minutes to minimize oxidation.
-
-
Prepare GMT Stock Solution:
-
Immediately before use, prepare a 1 M stock solution of GMT in the Unfolding Buffer.
-
Note: Due to the potential for oxidation, it is critical to use a freshly prepared GMT solution.
-
-
Protein Unfolding Reaction:
-
Dilute the protein stock solution into the Unfolding Buffer to a final concentration of 1-5 mg/mL.
-
Add GMT stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 mM). See Table 1 for suggested starting concentrations.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For proteins resistant to reduction, incubation at 37°C may be considered.
-
-
Monitor Unfolding:
-
Assess the extent of unfolding using appropriate analytical techniques such as:
-
Reverse-Phase HPLC (RP-HPLC): To separate unfolded from folded species.
-
Circular Dichroism (CD) Spectroscopy: To monitor changes in secondary and tertiary structure.
-
Intrinsic Tryptophan Fluorescence: To observe changes in the local environment of tryptophan residues.
-
-
Table 1: Suggested Starting Concentrations for GMT in Protein Unfolding
| Parameter | Suggested Range | Rationale |
| Protein Concentration | 1 - 5 mg/mL | A common range for unfolding studies. Higher concentrations may increase the risk of aggregation. |
| GMT Concentration | 10 - 100 mM | A typical starting range for monothiol reducing agents. The optimal concentration is protein-dependent and must be determined empirically. |
| Denaturant | 6 M GdnHCl or 8 M Urea | Standard concentrations for achieving complete protein denaturation. |
| pH | 8.0 - 8.5 | Above the pKa of GMT (8.4), favoring the active thiolate form. |
| Temperature | Room Temperature (25°C) | A standard starting point. May be increased to 37°C for more stable proteins. |
| Incubation Time | 2 - 4 hours | Sufficient for reduction with monothiols. May require optimization. |
Protocol 2: Refolding of a Reduced Protein by Removal of GMT and Air Oxidation
This protocol describes a general procedure for refolding a protein that has been unfolded and reduced with GMT. Refolding is initiated by removing the denaturant and reducing agent, allowing for disulfide bond formation through air oxidation.
Materials:
-
Unfolded and reduced protein solution (from Protocol 1)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM EDTA)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Stir plate and stir bar
Procedure:
-
Prepare for Dialysis:
-
Transfer the unfolded protein solution to a dialysis bag.
-
-
Stepwise Dialysis:
-
Perform a series of dialysis steps against the Refolding Buffer with decreasing concentrations of the denaturant. This gradual removal of the denaturant can help prevent protein aggregation.
-
Step 1: Dialyze against Refolding Buffer containing 3 M GdnHCl (or 4 M Urea) for 4-6 hours at 4°C.
-
Step 2: Dialyze against Refolding Buffer containing 1 M GdnHCl (or 2 M Urea) for 4-6 hours at 4°C.
-
Step 3: Dialyze against Refolding Buffer (no denaturant) for 12-16 hours at 4°C with at least two buffer changes. This step will also remove GMT.
-
-
Air Oxidation:
-
After the final dialysis step, transfer the protein solution to an open container (e.g., a beaker) with a large surface area to facilitate air oxidation.
-
Gently stir the solution at 4°C for 24-48 hours. The dissolved oxygen in the buffer will act as the oxidizing agent to promote disulfide bond formation.
-
-
Monitor Refolding:
-
Assess the extent of refolding using appropriate analytical techniques such as:
-
Enzyme Activity Assay: If the protein is an enzyme, measure the recovery of its biological activity.
-
Size Exclusion Chromatography (SEC): To analyze the formation of soluble monomers versus aggregates.
-
Native PAGE: To visualize the correctly folded protein.
-
-
Table 2: Comparison of Common Reducing Agents (for context)
| Reducing Agent | Structure | Typical Concentration | Optimal pH | Advantages | Disadvantages |
| Dithiothreitol (DTT) | Dithiol | 1 - 10 mM | 7.0 - 8.0 | Highly effective, low concentration needed. | Prone to oxidation, interferes with some assays. |
| β-Mercaptoethanol (BME) | Monothiol | 10 - 100 mM | > 8.0 | Inexpensive. | Volatile with a strong odor, requires higher concentrations. |
| TCEP-HCl | Phosphine | 5 - 50 mM | < 8.0 | Odorless, stable, effective over a wide pH range. | Can be more expensive. |
| This compound (GMT) | Monothiol | 10 - 100 mM (Theoretical) | ~ 8.5 | Potentially milder reduction. | Not well-characterized for this application, requires empirical optimization. |
*Theoretical values based on properties as a monothiol.
Visualizations
Caption: Workflow for protein unfolding using GMT.
References
Application of Glyceryl Monothioglycolate in Proteomics Sample Preparation: A Hypothetical Approach
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Glyceryl monothioglycolate (GMT) is a thiol-containing ester known for its capacity to reduce disulfide bonds in proteins.[1] Its primary and well-established application is in the cosmetics industry, particularly in "acid" permanent wave formulations for hair, where it acts by cleaving the disulfide bonds of keratin.[2][3] While not a conventional reagent in proteomics, its fundamental chemical properties as a reducing agent suggest a potential, albeit unexplored, application in proteomics sample preparation for mass spectrometry-based analysis.
The active component of GMT is its sulfhydryl (-SH) group, which participates in a thiol-disulfide exchange reaction to break the disulfide bridges within and between protein chains.[2] This process is crucial in proteomics to unfold proteins, making them more accessible to proteolytic enzymes like trypsin, thereby improving sequence coverage in bottom-up proteomics workflows.
One of the distinguishing features of GMT in its cosmetic application is its use in formulations with a pH range of approximately 6.5 to 8.2, which is milder than traditional alkaline reagents.[2] This near-neutral pH activity could be advantageous in proteomics by potentially minimizing certain side reactions that can occur at higher pH values. However, the efficiency and completeness of protein reduction by GMT in a complex proteome, its compatibility with downstream alkylating agents and enzymes, and its impact on mass spectrometry analysis have not been documented in scientific literature. Therefore, the protocols and data presented here are proposed as a starting point for researchers interested in exploring GMT as an alternative reducing agent and require thorough validation.
Comparative Chemical Properties of Reducing Agents
For researchers considering the use of this compound, a comparison of its known chemical properties with standard proteomics reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) is provided below. This table summarizes key characteristics to consider for experimental design.
| Property | This compound (GMT) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Molecular Weight | 166.20 g/mol [1] | 154.25 g/mol | 250.19 g/mol (as HCl salt) |
| Chemical Formula | C5H10O4S[1] | C4H10O2S2 | C9H15O6P |
| Optimal pH Range | ~6.5 - 8.2 (in cosmetic use)[2] | 7.0 - 8.5 | < 7.0 (stable over a wider range) |
| Mechanism | Thiol-disulfide exchange[2] | Thiol-disulfide exchange | Phosphine-based reduction |
| Odor | Mild sulfurous[1] | Strong, unpleasant | Odorless |
| Stability | Prone to oxidation | Prone to oxidation, especially at higher pH | More stable to air oxidation |
Experimental Protocols: A Hypothetical Workflow
The following protocols are proposed based on the chemical properties of GMT and standard proteomics sample preparation procedures. These are not validated methods and should be used as a starting point for optimization and validation.
In-Solution Protein Reduction and Alkylation using GMT
This protocol describes a hypothetical procedure for the reduction of disulfide bonds in a protein solution using GMT, followed by alkylation with iodoacetamide (B48618) (IAA).
Materials:
-
Protein extract in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8)
-
This compound (GMT) solution (1 M stock in water)
-
Iodoacetamide (IAA) solution (1 M stock in water, freshly prepared and protected from light)
-
Dithiothreitol (DTT) solution (1 M stock in water, for quenching)
-
Sequencing-grade trypsin
-
Formic acid
Procedure:
-
Protein Solubilization: Ensure the protein sample is solubilized in a denaturing buffer (e.g., 6 M Urea (B33335), 2 M Thiourea in 50 mM Ammonium Bicarbonate, pH 7.8).
-
Reduction: Add GMT stock solution to the protein sample to a final concentration of 10-20 mM.
-
Incubate the mixture at 56°C for 30-60 minutes.
-
Cool the sample to room temperature.
-
Alkylation: Add freshly prepared IAA stock solution to a final concentration of 40-50 mM (approximately 2-fold molar excess over the reducing agent).
-
Incubate the reaction in the dark at room temperature for 30-45 minutes.
-
Quenching: Quench the excess IAA by adding DTT stock solution to a final concentration of 20 mM and incubate for 15 minutes at room temperature.
-
Sample Cleanup and Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate, pH 7.8, to reduce the urea concentration to below 1 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
In-Gel Protein Reduction and Alkylation using GMT
This protocol outlines a hypothetical approach for using GMT on proteins separated by SDS-PAGE.
Materials:
-
Excised protein bands from a Coomassie-stained SDS-PAGE gel
-
Destaining solution (50% acetonitrile (B52724) in 50 mM Ammonium Bicarbonate)
-
Acetonitrile (ACN)
-
GMT reduction buffer (10 mM GMT in 50 mM Ammonium Bicarbonate, pH 7.8)
-
IAA alkylation buffer (55 mM IAA in 50 mM Ammonium Bicarbonate, pH 7.8, freshly prepared and protected from light)
-
Trypsin solution (10-20 ng/µL in 50 mM Ammonium Bicarbonate)
-
Peptide extraction buffer (e.g., 50% ACN, 5% formic acid)
Procedure:
-
Destaining: Destain the excised gel pieces with the destaining solution until the gel is clear.
-
Dehydration: Dehydrate the gel pieces with 100% ACN until they turn opaque white. Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in the GMT reduction buffer, ensuring they are fully submerged. Incubate at 56°C for 45 minutes.
-
Cool the tubes to room temperature and remove the reduction buffer.
-
Alkylation: Add the IAA alkylation buffer to the gel pieces and incubate in the dark at room temperature for 30 minutes.
-
Remove the alkylation buffer and wash the gel pieces with 50 mM Ammonium Bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces in a vacuum centrifuge.
-
In-Gel Digestion:
-
Rehydrate the gel pieces on ice with the trypsin solution.
-
Add enough 50 mM Ammonium Bicarbonate to cover the gel pieces.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides by adding the peptide extraction buffer and sonicating for 15 minutes.
-
Collect the supernatant. Repeat the extraction step.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Desalting: Reconstitute the dried peptides in 0.1% formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the proposed workflows and the underlying chemical reaction.
References
Application Note: Quantification of Glyceryl Monothioglycolate in Buffer Solutions using a Validated HPLC Method
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of glyceryl monothioglycolate in various buffer solutions. The method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this thiol compound in aqueous matrices. The described protocol offers excellent linearity, sensitivity, and precision, making it applicable for quality control, stability studies, and formulation development.
Introduction
This compound is a thiol-containing organic compound commonly used in the cosmetics industry, particularly in hair waving formulations, and is of interest in various research and development applications. Accurate quantification of this compound in buffer solutions is crucial for understanding its stability, reactivity, and release kinetics in different formulations. This document provides a detailed experimental protocol for its determination using RP-HPLC with UV detection.
Experimental Protocol
This protocol is based on a validated method for the determination of monothioglycerol.[1]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Monobasic potassium phosphate (B84403) (or other buffer salts as needed)
-
Phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.01M phosphate buffer (pH adjusted to the desired value with phosphoric acid) in a ratio of 5:95 (v/v).[1] Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 1.5 mg/mL.[1]
-
Sample Preparation: Dilute the this compound-containing buffer solution with the mobile phase to fall within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
The following table summarizes the HPLC operating parameters.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.01M Phosphate Buffer (5:95, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 205 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation and Performance
The described HPLC method has been validated for its sensitivity, accuracy, precision, and linearity.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance of this HPLC method for this compound.
| Parameter | Result |
| Linearity Range | 0.5 - 1.5 mg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Retention Time | Not explicitly stated |
| Precision (RSD%) | Not explicitly stated |
| Accuracy (Recovery %) | Not explicitly stated |
Note: While the referenced study validated these parameters, the specific numerical values for LOD, LOQ, retention time, precision, and accuracy were not available in the abstract. Further investigation of the full study is recommended to obtain these values.
Stability Considerations
The stability of thiols such as this compound in buffer solutions is pH-dependent. Acidic conditions tend to minimize oxidation. In cosmetic formulations, this compound is often used in "acid perms" at a pH range of 6.5 to 8.2. It is recommended to perform stability studies at the specific pH and temperature of the intended application to determine the degradation profile of this compound in the buffer system of interest.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The RP-HPLC method described in this application note is a reliable and sensitive technique for the quantification of this compound in buffer solutions. The method is straightforward to implement and can be readily adopted for routine analysis in a variety of research and quality control settings. It is recommended to perform a full method validation according to ICH guidelines for the specific buffer matrix being analyzed.
References
Glyceryl Monothioglycolate: A Non-Toxic Alternative to β-Mercaptoethanol for Enhanced Cell Culture
Application Note
Introduction
β-mercaptoethanol (BME) is a potent reducing agent commonly used as a supplement in cell culture media to prevent oxidative stress and enhance cell viability and growth. Despite its benefits, BME is cytotoxic and volatile, posing risks to both the cultured cells and the researchers handling it. Glyceryl monothioglycolate (GMT), also known as alpha-thioglycerol, has emerged as a promising non-toxic substitute for BME. This application note provides a comprehensive overview of GMT, including its comparative efficacy and toxicity, and detailed protocols for its use in various cell culture applications.
Advantages of this compound (GMT)
-
Reduced Cytotoxicity: GMT exhibits significantly lower toxicity compared to BME, leading to improved cell viability and healthier cell cultures.
-
Enhanced Cell Proliferation: Studies have shown that GMT can be more effective than BME in promoting lymphocyte proliferation by recruiting non-cycling cells into the cell cycle.
-
Increased Stability and Reduced Volatility: GMT is less volatile and more stable in culture media, providing a more consistent and safer cell culture environment.
-
Odorless: Unlike the pungent odor of BME, GMT is virtually odorless, improving the laboratory working environment.
Comparative Toxicity and Efficacy
Table 1: Comparison of Toxicity Data for this compound and β-mercaptoethanol
| Parameter | This compound (GMT) | β-mercaptoethanol (BME) | Source(s) |
| Acute Oral Toxicity (LD50) | Toxic if swallowed (No specific value reported) | 190 mg/kg (mouse), 244 mg/kg (rat) | [1] |
| Acute Dermal Toxicity (LD50) | Harmful in contact with skin (No specific value reported) | 150 mg/kg (rabbit) | [1] |
| Primary Hazards | Skin sensitizer, Harmful to aquatic life | Fatal in contact with skin, Toxic if swallowed or inhaled, Causes serious eye damage, Suspected of damaging fertility | [2][3][4] |
Table 2: Recommended Working Concentrations in Cell Culture
| Compound | Recommended Concentration Range | Optimal Concentration (for lymphocyte proliferation) | Source(s) |
| This compound (GMT) | 0.05 - 0.1 mM (5.4 - 10.8 µg/mL) | 0.05 mM (5 x 10-5 M) | [5] |
| β-mercaptoethanol (BME) | 0.05 - 0.1 mM (3.9 - 7.8 µg/mL) | 0.05 mM (5 x 10-5 M) | [6] |
Impact on Cellular Signaling Pathways
Reducing agents like GMT and BME play a crucial role in maintaining the cellular redox balance, which in turn influences various signaling pathways. While direct studies on GMT's effect on signaling are limited, inferences can be drawn from its function as a reducing agent and studies on similar molecules.
Redox Regulation and Antioxidant Defense
Both GMT and BME act as antioxidants, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS) and maintaining a reduced intracellular environment. This is critical for preventing damage to cellular components and preserving normal cell function. A key mechanism is the replenishment of intracellular glutathione (B108866) (GSH), a major cellular antioxidant.
Modulation of Inflammatory and Proliferation Pathways
Studies on related glycerol (B35011) compounds suggest that GMT may modulate key signaling pathways like NF-κB and MAPK, which are involved in inflammation, proliferation, and apoptosis. By suppressing pro-inflammatory signaling and promoting pro-survival pathways, GMT can contribute to a healthier culture environment.
Experimental Protocols
Protocol 1: Direct Substitution of β-mercaptoethanol with this compound
This protocol is suitable for most robust cell lines.
Materials:
-
Complete cell culture medium appropriate for the cell line
-
This compound (GMT)
-
Sterile, nuclease-free water or PBS
-
Sterile filtration unit (0.22 µm)
-
Cell line of interest
Procedure:
-
Prepare a 1000x stock solution of GMT:
-
Dissolve the appropriate amount of GMT in sterile, nuclease-free water or PBS to achieve a final concentration of 50 mM. For example, add 54.08 mg of GMT to 10 mL of sterile water.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use.
-
-
Prepare GMT-supplemented medium:
-
Thaw the 1000x GMT stock solution.
-
Add the GMT stock solution to the complete cell culture medium to a final concentration of 0.05 mM (a 1:1000 dilution). For example, add 500 µL of 50 mM GMT to 500 mL of medium.
-
Gently mix the medium.
-
-
Cell Culture:
-
Use the GMT-supplemented medium for all subsequent cell culture steps, including thawing, subculturing, and experiments.
-
Monitor cell health, morphology, and proliferation rates. Compare these parameters to cells cultured with BME if a direct comparison is desired.
-
Protocol 2: Gradual Adaptation of Sensitive Cell Lines to this compound
For sensitive or fastidious cell lines, a gradual adaptation may be necessary to ensure a smooth transition from BME to GMT.
Materials:
-
Complete cell culture medium supplemented with 0.05 mM BME
-
Complete cell culture medium supplemented with 0.05 mM GMT
-
Cell line of interest
Procedure:
-
Passage 1: Subculture cells in a medium containing a 75:25 ratio of BME-supplemented medium to GMT-supplemented medium. Culture the cells until they reach the desired confluency for the next passage.
-
Passage 2: Subculture the cells from Passage 1 into a medium with a 50:50 ratio of BME- to GMT-supplemented medium.
-
Passage 3: Subculture the cells from Passage 2 into a medium with a 25:75 ratio of BME- to GMT-supplemented medium.
-
Passage 4: Subculture the cells from Passage 3 into a medium containing 100% GMT-supplemented medium.
-
Monitoring: At each passage, closely monitor cell viability, morphology, and proliferation. If a significant decrease in viability or growth rate is observed, maintain the cells at the current ratio for an additional passage before proceeding to the next step.
Protocol 3: Cytotoxicity Assay (MTT Assay) for Comparing GMT and BME
This protocol allows for a quantitative comparison of the cytotoxic effects of GMT and BME on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (GMT)
-
β-mercaptoethanol (BME)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of GMT and BME in complete culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a superior, non-toxic alternative to β-mercaptoethanol for a wide range of cell culture applications. Its lower cytotoxicity, enhanced efficacy in promoting cell proliferation, and improved safety profile make it an ideal choice for researchers seeking to optimize their cell culture conditions and ensure the health and reproducibility of their experiments. The provided protocols offer a straightforward guide for transitioning to the use of GMT in your laboratory.
References
- 1. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Assessment of the Effects of Reducing Agents on Biological Macromolecules and on the Possible Repair of Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycerol monolaurate attenuated immunological stress and intestinal mucosal injury by regulating the gut microbiota and activating AMPK/Nrf2 signaling pathway in lipopolysaccharide-challenged broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of reagents for detecting and quantitating proteins in solution—Table 9.1 | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Glyceryl Monothioglycolate in Single-Molecule Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule fluorescence (SMF) microscopy is a powerful suite of techniques that enables the observation of individual molecules, providing insights into biological processes with unprecedented detail. A key challenge in SMF is maintaining the photostability of fluorescent probes, which are susceptible to photobleaching and blinking. This necessitates the use of chemical additives in the imaging buffer to create a more stable photophysical environment. Glyceryl monothioglycolate (GMT) is a thiol-containing compound that can be employed as a reducing agent in SMF imaging buffers. Its primary role is to mitigate oxidative damage to fluorophores and reduce the transient dark states of fluorescent dyes, thereby enhancing their photostability and prolonging their emissive periods. This document provides detailed application notes and protocols for the use of GMT in SMF studies.
Principle of Action
In single-molecule fluorescence experiments, intense laser excitation can lead to the formation of reactive oxygen species (ROS) that can chemically modify and destroy fluorophores, leading to irreversible photobleaching. Additionally, fluorophores can enter long-lived, non-emissive "dark states" through processes like intersystem crossing to the triplet state.
This compound, as a thiol-containing compound, acts as a reducing agent. Its proposed mechanism in SMF imaging buffers involves two main functions:
-
Oxygen Scavenging: While not a primary oxygen scavenger, thiols can help to reduce the local concentration of dissolved oxygen, a key precursor to damaging ROS.
-
Reduction of Fluorophore Dark States: More importantly, GMT can directly interact with fluorophores in their triplet state or radical ion states, chemically reducing them back to their fluorescent ground state. This process shortens the duration of blinking and increases the total number of photons that can be detected from a single molecule before it photobleaches.
The chemical structure of this compound is provided by PubChem[1].
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in SMF imaging buffers. These values are starting points and may require optimization for specific experimental systems, fluorophores, and instrumentation.
| Parameter | Recommended Value/Range | Notes |
| Final Concentration | 1-10 mM | Higher concentrations may be more effective but can also potentially interact with the biological sample. Optimization is crucial. |
| pH of Imaging Buffer | 7.0 - 8.0 | The reducing activity of thiols is pH-dependent. A slightly basic pH can enhance their efficacy. |
| Compatibility | Cy3, Cy5, Alexa Fluor dyes, ATTO dyes | Generally compatible with commonly used cyanine (B1664457) and rhodamine-based fluorophores. Compatibility with fluorescent proteins should be empirically tested. |
| Synergistic Agents | Glucose Oxidase/Catalase, Trolox | Often used in combination with an enzymatic oxygen scavenging system and a triplet-state quencher for enhanced photostability. |
Experimental Protocols
Protocol 1: Preparation of GMT-Containing Imaging Buffer for in vitro SMF
This protocol describes the preparation of a standard imaging buffer for in vitro single-molecule studies, such as single-molecule Förster Resonance Energy Transfer (smFRET), using surface-immobilized molecules.
Materials:
-
HEPES or Tris buffer (pH 7.5)
-
NaCl
-
MgCl₂
-
This compound (GMT)
-
Glucose Oxidase from Aspergillus niger
-
Catalase from bovine liver
-
D-glucose
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
High-purity water
Procedure:
-
Prepare a 1 M stock solution of GMT:
-
Dissolve the appropriate amount of GMT in high-purity water.
-
Adjust the pH to ~7.0 with NaOH.
-
Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare the base imaging buffer:
-
For a final volume of 10 mL, combine:
-
500 µL of 1 M HEPES (pH 7.5) (final concentration: 50 mM)
-
200 µL of 5 M NaCl (final concentration: 100 mM)
-
10 µL of 1 M MgCl₂ (final concentration: 1 mM)
-
Add high-purity water to a final volume just under 10 mL.
-
-
-
Prepare the complete imaging buffer (prepare fresh before each experiment):
-
To 950 µL of the base imaging buffer, add the following components immediately before use:
-
10 µL of 1 M D-glucose (final concentration: 10 mM)
-
10 µL of Glucose Oxidase (10 mg/mL stock) (final concentration: 100 µg/mL)
-
2 µL of Catalase (10 mg/mL stock) (final concentration: 20 µg/mL)
-
10 µL of 100 mM Trolox (in DMSO) (final concentration: 1 mM)
-
10 µL of 1 M GMT (from stock solution) (final concentration: 10 mM)
-
-
-
Final pH Check:
-
Verify that the final pH of the complete imaging buffer is within the desired range (7.0 - 8.0).
-
-
Application:
-
Introduce the complete imaging buffer into the sample chamber (e.g., a flow cell on a TIRF microscope) just prior to imaging.
-
Visualizations
Experimental Workflow for Preparing GMT-Enhanced SMF Imaging Buffer
Caption: Workflow for preparing the GMT-containing SMF imaging buffer.
Proposed Signaling Pathway for GMT-Mediated Fluorophore Photostabilization
Caption: Proposed mechanism of GMT in reducing dark states and photobleaching.
Concluding Remarks
This compound is a valuable addition to the toolkit of reagents for single-molecule fluorescence studies. Its role as a reducing agent can significantly improve the quality of SMF data by enhancing fluorophore photostability. As with any component of an SMF imaging system, empirical optimization is key to achieving the best results. Researchers are encouraged to titrate the concentration of GMT and assess its effects on their specific biological system and fluorophores of interest. The protocols and data presented here provide a solid foundation for the successful implementation of GMT in a wide range of single-molecule fluorescence applications.
References
Application Notes and Protocols for the Removal of Residual Glyceryl Monothioglycolate from Protein Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl monothioglycolate (GMTG) is a reducing agent commonly used to cleave disulfide bonds in proteins during processes such as protein refolding, sample preparation for electrophoresis, or preparation for certain analytical techniques. However, the presence of residual GMTG can interfere with downstream applications, including mass spectrometry, functional assays, and protein labeling, by reacting with reagents or modifying the protein of interest. Therefore, its effective removal is a critical step in many protein purification workflows.
These application notes provide detailed protocols for three common laboratory methods for the removal of residual GMTG from protein samples: Size Exclusion Chromatography (Desalting), Dialysis and Buffer Exchange, and Protein Precipitation. The selection of the most appropriate method will depend on factors such as the protein's stability, the sample volume, the required final concentration, and the downstream application.
Data Presentation: Comparison of GMTG Removal Methods
The following table summarizes the typical performance of the described methods for the removal of small molecule reducing agents similar to GMTG. Due to a lack of specific quantitative data for GMTG, the presented values are based on studies involving dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME).
| Method | Principle | Removal Efficiency | Protein Recovery | Time Required | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (Desalting) | Separation based on molecular size. Larger protein molecules pass through the column quickly, while smaller GMTG molecules are retained.[1][2] | > 99% | > 95%[1] | < 15 minutes per sample[2] | Fast, high recovery, gentle on proteins.[1][2] | Can lead to sample dilution. |
| Dialysis / Buffer Exchange | Diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[3] | > 99% (with sufficient buffer changes)[3] | Typically > 90% | Several hours to overnight.[2][3] | Gentle, suitable for a wide range of sample volumes. | Time-consuming, may require large volumes of buffer.[1] |
| Protein Precipitation (TCA/Acetone) | Altering solvent conditions to decrease protein solubility, followed by centrifugation to pellet the protein, leaving GMTG in the supernatant.[4] | High (>99%) | Variable (50-90%), risk of protein loss and incomplete resolubilization.[5] | ~ 1-2 hours | Concentrates the protein sample, effectively removes a wide range of contaminants. | Can cause irreversible protein denaturation and aggregation.[4][5][6] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Desalting Spin Columns)
This method is ideal for rapid and efficient removal of GMTG from small to medium sample volumes.
Materials:
-
Desalting spin column with an appropriate molecular weight cut-off (MWCO), typically 5-10 kDa for most proteins.
-
Collection tubes.
-
Variable-speed centrifuge.
-
Desired exchange buffer.
Procedure:
-
Column Equilibration:
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge the column at 1,500 x g for 2 minutes to remove the storage buffer.
-
Place the column in a new collection tube. Add 500 µL of the desired exchange buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.
-
-
Sample Loading:
-
Place the equilibrated column in a clean collection tube.
-
Slowly apply the protein sample to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column at 1,500 x g for 2 minutes.
-
The collected flow-through contains the purified protein sample, free of GMTG.
-
Protocol 2: Dialysis / Buffer Exchange (Cassette Method)
This method is suitable for a wide range of sample volumes and is very gentle on the protein.
Materials:
-
Dialysis cassette with an appropriate MWCO (e.g., 10 kDa).
-
Dialysis buffer (at least 200-500 times the sample volume).[7]
-
Stir plate and stir bar.
-
Beaker or container for the dialysis buffer.
Procedure:
-
Membrane Preparation:
-
Briefly immerse the dialysis cassette in the dialysis buffer to wet the membrane.
-
-
Sample Loading:
-
Inject the protein sample into the dialysis cassette using a syringe, ensuring no air bubbles are introduced.
-
-
Dialysis:
-
Place the sealed cassette in a beaker containing a large volume of the dialysis buffer. Ensure the cassette is fully submerged.
-
Place a stir bar in the beaker and put it on a stir plate. Stir gently to facilitate buffer exchange.
-
Perform the dialysis for 2-4 hours at 4°C.
-
-
Buffer Changes:
-
Change the dialysis buffer completely. For efficient removal, perform at least two buffer changes. A typical procedure is to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight at 4°C.[3]
-
-
Sample Recovery:
-
Carefully remove the cassette from the buffer and recover the protein sample using a syringe.
-
Protocol 3: Trichloroacetic Acid (TCA) / Acetone (B3395972) Precipitation
This method is effective for concentrating the protein while removing contaminants but carries a high risk of protein denaturation. It is often used for samples intended for analysis by SDS-PAGE.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v).
-
Ice-cold acetone.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
-
Resuspension buffer (e.g., 1x SDS-PAGE loading buffer).
Procedure:
-
Precipitation:
-
Place the protein sample in a microcentrifuge tube on ice.
-
Add an equal volume of ice-cold 20% TCA to the sample.
-
Vortex briefly and incubate on ice for 30 minutes.
-
-
Pelleting:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the GMTG.
-
-
Washing:
-
Add 500 µL of ice-cold acetone to the protein pellet.
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone. Repeat this wash step at least once to remove residual TCA.[8]
-
-
Drying and Resuspension:
-
Air-dry the pellet for 5-10 minutes to remove any remaining acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in an appropriate volume of the desired buffer. For SDS-PAGE analysis, resuspending in loading buffer is common. If the buffer turns yellow (acidic due to residual TCA), add a small amount of a basic buffer like 1M Tris pH 8.0 until the color returns to blue.[8]
-
Visualizations
Caption: Workflow for GMTG removal using a desalting spin column.
Caption: Workflow for GMTG removal using dialysis.
Caption: Workflow for GMTG removal using TCA/acetone precipitation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. protocol-online.org [protocol-online.org]
Application Notes and Protocols for In Vitro Enzymatic Assay of Glyceryse Monothioglycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl monothioglycolate (GMTG) is a thiol-containing ester molecule widely utilized in the cosmetics industry, primarily in hair permanent wave and straightening formulations.[1][2][3][4][5][6][7] Its mechanism of action in these applications involves the reduction of disulfide bonds in keratin, the primary protein in hair.[1][2][5][6][7][8] Beyond its use in cosmetics, the ester linkage in GMTG makes it a potential substrate for hydrolytic enzymes such as esterases and lipases. The enzymatic hydrolysis of GMTG yields glycerol (B35011) and thioglycolic acid.[9] This application note provides a detailed protocol for an in vitro enzymatic assay to measure the hydrolysis of this compound by esterases or lipases.
The assay is based on the quantification of one of the hydrolysis products: thioglycolic acid or glycerol. Two alternative methods for detection are presented:
-
Quantification of Thioglycolic Acid: This method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with the thiol group of the released thioglycolic acid to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
-
Quantification of Glycerol: This is a coupled enzymatic assay where glycerol is first phosphorylated by glycerol kinase (GK). The resulting glycerol-3-phosphate is then oxidized by glycerol-3-phosphate oxidase (GPO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product.[1][3][9][10][11]
These protocols can be adapted for screening potential inhibitors of enzymes that hydrolyze GMTG or for characterizing the activity of novel esterases or lipases.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the enzymatic hydrolysis of this compound and the subsequent detection of the products.
Caption: Enzymatic hydrolysis of this compound and detection workflows.
Experimental Protocols
Protocol 1: Assay Based on Thioglycolic Acid Detection
Principle:
This assay measures the rate of enzymatic hydrolysis of this compound by quantifying the release of thioglycolic acid using Ellman's reagent (DTNB). The thiol group of thioglycolic acid reacts with DTNB to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which is monitored by measuring the increase in absorbance at 412 nm.
Materials and Reagents:
-
This compound (GMTG)
-
Esterase or Lipase (e.g., Porcine Liver Esterase, Pancreatic Lipase)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
GMTG Substrate Stock Solution (100 mM): Prepare by dissolving the appropriate amount of GMTG in deionized water. Store on ice.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 50 mM Tris-HCl buffer (pH 8.0). Store protected from light at 4°C.
-
Enzyme Solution: Prepare a stock solution of the enzyme in cold Tris-HCl buffer. The final concentration will need to be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Protocol:
-
Set up the reactions in a 96-well microplate. A typical reaction volume is 200 µL.
-
For each well, add the following in order:
-
160 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
20 µL of 10 mM DTNB solution (final concentration: 1 mM)
-
10 µL of various concentrations of GMTG substrate (e.g., to achieve final concentrations of 0.1 - 10 mM)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Controls:
-
Blank: A reaction mixture containing all components except the enzyme.
-
Substrate Control: A reaction mixture containing all components except the substrate to account for any background reaction with the enzyme preparation.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (µmol/min).
-
Plot the reaction velocity against the substrate concentration to determine kinetic parameters such as Km and Vmax.
Protocol 2: Assay Based on Glycerol Detection
Principle:
This assay measures the hydrolysis of GMTG by quantifying the amount of glycerol produced using a coupled enzymatic reaction. This method is particularly useful if the thiol group of thioglycolic acid interferes with other assay components or if a commercially available glycerol assay kit is preferred.
Materials and Reagents:
-
This compound (GMTG)
-
Esterase or Lipase
-
Glycerol Assay Kit (containing glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, and a chromogenic or fluorogenic probe)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Deionized water
-
96-well microplate
-
Microplate reader (absorbance or fluorescence, depending on the kit)
Procedure:
-
Enzymatic Hydrolysis of GMTG:
-
In separate tubes or a 96-well plate, set up the hydrolysis reaction.
-
For each reaction, mix:
-
50 µL of Tris-HCl buffer (50 mM, pH 7.5)
-
20 µL of GMTG substrate solution (to achieve desired final concentrations)
-
20 µL of enzyme solution
-
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30 minutes).
-
Stop the reaction by heat inactivation (e.g., 80°C for 10 minutes) or by adding a specific inhibitor.
-
-
Quantification of Glycerol:
-
Follow the instructions provided with the commercial glycerol assay kit.
-
Typically, this involves adding a specified volume of the reaction mixture from the hydrolysis step to the glycerol assay reagent.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of glycerol provided in the kit.
-
Use the standard curve to determine the concentration of glycerol produced in each enzymatic reaction.
-
Data Analysis:
-
Calculate the amount of glycerol (in µmoles) produced in each reaction using the standard curve.
-
Determine the initial velocity of the enzymatic reaction (µmol of glycerol/min).
-
Analyze the enzyme kinetics by plotting the reaction velocity against the substrate concentration.
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison of results, such as determining enzyme kinetics or inhibitor potency.
Table 1: Michaelis-Menten Kinetic Parameters for GMTG Hydrolysis
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Porcine Liver Esterase | This compound | Value | Value |
| Pancreatic Lipase | This compound | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Table 2: Inhibition of Esterase Activity on GMTG
| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Inhibitor X | 1 | Value | Value |
| 10 | Value | ||
| 100 | Value | ||
| Inhibitor Y | 1 | Value | Value |
| 10 | Value | ||
| 100 | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Conclusion
The protocols described provide robust and adaptable methods for the in vitro enzymatic assay of this compound. By offering two distinct detection methods, researchers can choose the most suitable approach based on their specific experimental needs and available resources. These assays are valuable tools for characterizing enzyme activity, screening for inhibitors, and furthering the understanding of the biochemical interactions of this industrially significant compound.
References
- 1. A semi-automated enzymatic assay for free glycerol and triglycerides in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved spectrophotometric determination of glycerol and its comparison with an enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of thioester substrates and development of continuous spectrophotometric assays for phospholipase A1 and monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 68148-42-5 | Benchchem [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
Application Notes and Protocols: Glyceryl Monothioglycolate in the Study of Keratin-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Glyceryl Monothioglycolate (GMT) and related thioglycolate compounds in the preparation and study of keratin-based biomaterials. The protocols and data presented are intended to guide researchers in the extraction of keratin (B1170402), fabrication of biomaterials, and evaluation of their potential in tissue engineering and drug delivery applications.
Introduction
Keratin, a fibrous structural protein abundant in sources like hair and wool, is a promising biopolymer for biomedical applications due to its biocompatibility, biodegradability, and natural abundance.[1] The inherent strength and insolubility of keratin are conferred by extensive disulfide bonds within its structure.[2] To process keratin into functional biomaterials such as films, hydrogels, and scaffolds, these disulfide bonds must be cleaved.
This compound (GMT), a derivative of thioglycolic acid, is a reducing agent that effectively breaks these disulfide bonds (–S–S–) in keratin, converting them into free sulfhydryl groups (–SH).[3] This process, known as reduction, solubilizes the keratin, allowing it to be reformed and crosslinked into various architectures suitable for biomedical research. While GMT is widely used in cosmetology, its principles are directly applicable to the controlled processing of keratin for biomaterials research.
Mechanism of Action: Disulfide Bond Reduction
The primary mechanism by which GMT facilitates keratin processing is through a thiol-disulfide exchange reaction. The sulfhydryl group (–SH) on the thioglycolate molecule attacks the disulfide bond in the keratin protein, cleaving it and forming two new sulfhydryl groups. This disruption of the protein's cross-links allows the polypeptide chains to be rearranged.
Caption: Mechanism of disulfide bond cleavage in keratin by a thioglycolate reducing agent.
Experimental Protocols
While specific protocols for GMT in biomaterial fabrication are not widely published, methodologies using chemically similar reducing agents like thioglycolic acid or ammonium (B1175870) thioglycolate are well-documented. The following is a representative protocol adapted for this purpose.
Protocol 1: Keratin Extraction from Human Hair using a Reductive Method
This protocol describes the solubilization of keratin from human hair by breaking disulfide bonds.
Materials:
-
Human hair (cleaned and degreased)
-
Ammonium hydroxide (B78521) (3N)
-
Ammonium thioglycolate solution (or Thioglycolic acid, to be neutralized)
-
Hydrochloric acid (HCl) for precipitation
-
Deionized water
-
Nitrogen gas supply
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation: Wash human hair clippings thoroughly with detergent and deionized water, then degrease by soaking in an organic solvent (e.g., n-hexane) for 12-24 hours.[4] Air dry completely.
-
Reduction: Suspend the cleaned, dry hair (e.g., 6 grams) in 75 mL of 3N ammonium hydroxide containing approximately 11 mL of thioglycolic acid.[3] Perform this step in a flask under a gentle stream of nitrogen gas to prevent premature re-oxidation of the thiol groups.[3]
-
Solubilization: Heat the suspension to 50-60°C with gentle stirring for 12-24 hours.[3] This process solubilizes the keratin by reducing the disulfide bonds.
-
Separation: After cooling, centrifuge the mixture to pellet the insoluble components (e.g., cell membrane complex). Collect the supernatant, which contains the soluble keratin fraction.[3]
-
Precipitation: Adjust the pH of the supernatant to approximately 4.2 using HCl. This will cause the keratin to precipitate out of the solution at its isoelectric point.
-
Purification: Collect the keratin precipitate by centrifugation. Wash the pellet multiple times with deionized water to remove residual salts.
-
Lyophilization: Freeze the purified keratin pellet and lyophilize (freeze-dry) to obtain a dry, stable keratin powder. This powder can be stored for later use.[5]
Caption: Experimental workflow for keratin extraction using a reductive thioglycolate method.
Protocol 2: Fabrication of a Keratin Film for Cell Culture Studies
This protocol details the process of creating a thin keratin film from the extracted powder.
Materials:
-
Lyophilized keratin powder (from Protocol 3.1)
-
Ammonium hydroxide or other suitable solvent to re-dissolve keratin
-
Plasticizer (e.g., glycerol), optional
-
Crosslinking agent (e.g., glutaraldehyde), optional for increased stability
-
Polystyrene petri dish or other flat casting surface
Procedure:
-
Solution Preparation: Dissolve the lyophilized keratin powder in a suitable solvent, such as a dilute ammonium hydroxide solution, to a desired concentration (e.g., 5-10% w/v).
-
Additives (Optional): If a more flexible film is desired, a plasticizer like glycerol (B35011) can be added to the solution.[6] For increased mechanical strength and water resistance, a crosslinking agent can be incorporated.[7]
-
Casting: Pour the keratin solution onto a flat polystyrene surface (e.g., a petri dish) to form a thin, even layer.[3]
-
Drying: Allow the solution to air-dry in a fume hood or a controlled environment for 24-48 hours. During drying, new disulfide bonds will form via air oxidation, imparting strength to the film.[3]
-
Final Film: Once completely dry, the resulting keratin film can be carefully peeled from the surface. The film can be used as a substrate for cell culture or other biomaterial assessments.
Quantitative Data Summary
The choice of extraction method significantly impacts the yield and properties of the resulting keratin. The following tables summarize quantitative data from studies comparing various extraction techniques, including reduction by thioglycolates.
Table 1: Comparison of Keratin Extraction Yields from Human Hair
| Extraction Method | Reagents | Yield | Reference |
|---|---|---|---|
| Reduction | Thioglycolic Acid | Not specified, but produced distinct properties | [8] |
| Reduction | Sodium Sulfide | Higher than peracetic acid method | [8] |
| Oxidation | Peracetic Acid | 52 µg/mL (lowest yield) | [8] |
| Denaturation | Urea | Higher than peracetic acid method |[8] |
Table 2: Physicochemical Properties of Keratin-Based Biomaterials
| Biomaterial Type | Key Components | Property Measured | Value | Reference |
|---|---|---|---|---|
| Keratin-PEG Hydrogel | Keratin, PEG-Norbornene | Compressive Modulus | 1.9 - 7.8 kPa | [9] |
| Keratin-PVA Scaffold | Keratin, PVA, Alginate | Water Absorption | 73.64 ± 14.29 % | [10] |
| Keratin-PVA Scaffold | Keratin, PVA, Alginate | Swelling Ability | 68.93 ± 1.33 % | [10] |
| Keratin Hydrogel | Keratin, Gelatin | Porosity | 366 ± 49 µm | [11] |
| Keratin-PEG Hydrogel | Keratin, PEG-Maleimide | Storage Modulus (G') | 1313 - 2613 Pa |[12] |
Note: The properties of biomaterials are highly dependent on the specific formulation, crosslinking method, and concentration of components.
Application in Cell Studies and Drug Delivery
Biocompatibility and Cell Adhesion
Keratin-based biomaterials are generally considered highly biocompatible and support the attachment and proliferation of various cell types, including fibroblasts and osteoblasts.[8][13] This is attributed to the presence of intrinsic cell-binding motifs within the keratin structure, such as Arginine-Glycine-Aspartic acid (RGD) and Leucine-Aspartic acid-Valine (LDV).[13][14] When cells interact with these motifs on the keratin scaffold, it can trigger integrin-mediated signaling pathways, leading to cell adhesion, spreading, and proliferation.
Caption: Generalized pathway for integrin-mediated cell adhesion on a keratin biomaterial.
Drug Delivery
The porous and hydrophilic nature of keratin hydrogels and scaffolds makes them suitable candidates for drug delivery systems.[15] These materials can be loaded with therapeutic agents, such as antibiotics or growth factors, and can provide sustained release over time.[10][16] Studies have shown that keratin hydrogels can release drugs for more than three days, making them promising for applications in wound healing and regenerative medicine.[16] The release kinetics can be tuned by altering the crosslinking density and chemical modifications of the keratin network.
Conclusion
This compound and related reducing agents are pivotal in transforming raw keratin into processable forms for biomaterial development. By cleaving the native disulfide bonds, these reagents allow for the fabrication of films, scaffolds, and hydrogels with tunable properties. The resulting biomaterials demonstrate excellent biocompatibility, support cellular growth, and have significant potential for applications in tissue engineering and as carriers for controlled drug delivery. Further research focusing specifically on GMT will help to refine these applications and expand the utility of keratin in modern medicine.
References
- 1. A Review of Keratin-Based Biomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autogenous Cross-Linking of Recycled Keratin from Poultry-Feather Waste to Hydrogels for Plant-Growth Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6124265A - Method of making and cross-linking keratin-based films and sheets - Google Patents [patents.google.com]
- 4. Preparation and Characterization of Keratin Blended Films using Biopolymers for Drug Controlled Release Application – Oriental Journal of Chemistry [orientjchem.org]
- 5. Production and characterization of human hair keratin bioplastic films with novel plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of keratin extraction from human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visible light crosslinkable human hair keratin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Hair Keratin Composite Scaffold: Characterisation and Biocompatibility Study on NIH 3T3 Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Keratin Biomaterials in Skin Wound Healing, an Old Player in Modern Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Preparation and evaluation of keratin scaffold derived from wool and human hair for cell culture and tissue engineering [internal-frontiersin.org]
- 15. Keratin - Based materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of keratin and chemically modified keratin hydrogels and their evaluation as cell substrate with drug releasing ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Disulfide Reduction with Glyceryl Monothioglycolate
Welcome to the technical support center for the efficient use of Glyceryl Monothioglycolate (GMT) in disulfide reduction applications. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the chemical mechanisms, optimize experimental conditions, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of disulfide reduction by this compound (GMT)?
A1: this compound, a monothiol compound, reduces disulfide bonds through a thiol-disulfide exchange reaction. The process is initiated by the nucleophilic attack of the thiolate anion (R-S⁻) of GMT on one of the sulfur atoms of the disulfide bond in the target protein. This forms a mixed disulfide intermediate. For the reaction to proceed to completion and fully reduce the protein's disulfide bond, a second GMT molecule is required to attack the mixed disulfide, releasing the now-reduced cysteine residue and forming a GMT disulfide dimer. To ensure the reaction equilibrium favors the fully reduced protein, a significant molar excess of GMT is typically used.[1]
Q2: How does pH affect the efficiency of disulfide reduction with GMT?
A2: The efficiency of disulfide reduction by GMT is highly pH-dependent. The reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). The concentration of the thiolate anion increases as the pH of the solution rises above the pKa of the thiol group. The reported pKa for this compound is approximately 8.4.[2][3][4] Therefore, conducting the reduction at a pH above 8.4 will favor the formation of the more nucleophilic thiolate anion, thereby increasing the rate and efficiency of the disulfide reduction. Conversely, at acidic pH, the thiol group remains protonated, significantly reducing the reaction rate.
Q3: What is the optimal pH range for using GMT for disulfide reduction in proteins?
A3: While the optimal pH can be protein-specific, a general guideline is to work in a slightly alkaline pH range, typically between 7.5 and 9.0. This range provides a good balance between having a sufficient concentration of the reactive thiolate anion and maintaining the stability of most proteins. For GMT, with a pKa of 8.4, a pH of 8.5 to 9.0 would be a good starting point for optimization. It is important to consider the pH stability of your target protein, as highly alkaline conditions can lead to denaturation or other side reactions.
Q4: Can GMT be used for reducing disulfide bonds prior to mass spectrometry analysis?
A4: Yes, GMT can be used for disulfide bond reduction before mass spectrometry. However, like other thiol-based reducing agents, it is crucial to remove excess GMT and its disulfide dimer after the reduction step, as they can interfere with downstream analysis, such as alkylation and mass spectrometric detection.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Disulfide Bond Reduction | Suboptimal pH: The pH of the reaction buffer is too low, resulting in a low concentration of the reactive thiolate anion. | - Increase the pH of the reaction buffer to a range of 8.0-9.0. - Verify the pH of your buffer after adding all components. |
| Insufficient Molar Excess of GMT: The concentration of GMT is not high enough to drive the reaction to completion. | - Increase the molar excess of GMT relative to the disulfide bonds in your protein. A 10- to 100-fold molar excess is a common starting point. | |
| Steric Hindrance: The disulfide bond is buried within the protein's three-dimensional structure and is inaccessible to GMT. | - Add a denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) to the reaction buffer to unfold the protein and expose the disulfide bonds.[5] | |
| Short Incubation Time: The reaction has not been allowed to proceed for a sufficient amount of time. | - Increase the incubation time. Monitor the reaction progress at different time points to determine the optimal duration. | |
| Protein Aggregation or Precipitation | Protein Instability at Alkaline pH: The chosen pH for optimal reduction is causing the protein to become unstable and aggregate. | - Screen a range of pH values to find a compromise between reduction efficiency and protein stability. - Consider performing the reduction at a lower temperature (e.g., 4°C) to slow down aggregation.[5] |
| Intermolecular Disulfide Bond Formation: As the protein unfolds, newly exposed thiols on different protein molecules are forming intermolecular disulfide bonds. | - Perform the reduction at a lower protein concentration to favor intramolecular reactions. - Ensure a sufficient excess of GMT is present to rapidly reduce any newly formed disulfide bonds. | |
| Side Reactions or Unwanted Modifications | Disulfide Scrambling: At neutral to alkaline pH, free thiols can promote the rearrangement of existing disulfide bonds, leading to non-native disulfide linkages. | - Perform the reduction at a slightly acidic pH if possible, though this will reduce the reaction rate.[6] - Immediately proceed to the alkylation step after reduction to cap the free thiols and prevent scrambling. |
| Reaction with Other Reagents: The free thiol of GMT may react with other components in your experimental setup. | - Ensure that all buffers and reagents are compatible with reducing agents. For example, some labeling reagents are not compatible with thiols. |
Data Presentation: pH and Reducing Agent Characteristics
The selection of a reducing agent and the reaction pH are critical for successful disulfide bond reduction. The table below provides a comparison of key properties of common thiol-based reducing agents.
| Reducing Agent | Type | pKa | Optimal pH Range for Reduction | Key Considerations |
| This compound (GMT) | Monothiol | ~8.4[2][3][4] | 8.0 - 9.0 (inferred) | Requires a molar excess to drive the reaction to completion. |
| Dithiothreitol (DTT) | Dithiol | ~8.3 | 7.5 - 8.5 | Forms a stable six-membered ring, making it a very efficient reducing agent.[7] |
| β-Mercaptoethanol (BME) | Monothiol | ~9.5 | 8.5 - 9.5 | Volatile with a strong odor. Requires a large excess. |
| L-Cysteine | Monothiol | ~8.3 | 8.0 - 9.0 | A natural amino acid that can be an alternative reducing agent.[8] |
Note: The optimal pH range for this compound is inferred based on its pKa and the general mechanism of thiol-disulfide exchange.
Experimental Protocols
Protocol 1: General Procedure for Protein Disulfide Bond Reduction with this compound
This protocol provides a general guideline for the reduction of disulfide bonds in a purified protein sample. Optimization of specific parameters (e.g., GMT concentration, incubation time, and temperature) may be required for your specific protein.
Materials:
-
Purified protein sample with known concentration.
-
This compound (GMT) solution (e.g., 1 M stock in water or a suitable buffer).
-
Reduction Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA).
-
(Optional) Denaturant stock solution (e.g., 8 M Guanidine-HCl or 10 M Urea).
-
Alkylation reagent (e.g., Iodoacetamide (B48618) or N-ethylmaleimide).
-
Desalting column or dialysis equipment for buffer exchange.
Procedure:
-
Protein Preparation: Dissolve the protein sample in the Reduction Buffer to a final concentration of 1-10 mg/mL. If the protein is known to have buried disulfide bonds, add a denaturant to the buffer (e.g., a final concentration of 6 M Guanidine-HCl).
-
Addition of GMT: Add the GMT stock solution to the protein sample to achieve the desired final molar excess (e.g., 50-fold molar excess over the concentration of disulfide bonds).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The incubation time can range from 30 minutes to 2 hours. Monitor the extent of reduction if possible.
-
Removal of Excess GMT: After the incubation, it is crucial to remove the excess GMT and its byproducts. This can be achieved by:
-
Gel Filtration: Using a desalting column equilibrated with the buffer for the next experimental step.
-
Dialysis: Dialyzing the sample against a large volume of the desired buffer.
-
-
Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, the newly generated free thiols should be alkylated. This is typically done by adding an alkylating agent like iodoacetamide immediately after the removal of GMT.
-
Downstream Analysis: The reduced and optionally alkylated protein is now ready for downstream applications such as mass spectrometry, SDS-PAGE, or functional assays.
Mandatory Visualizations
Caption: Mechanism of pH-dependent disulfide reduction by this compound.
Caption: Experimental workflow for protein disulfide bond reduction.
References
- 1. digital.csic.es [digital.csic.es]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 30618-84-9 [m.chemicalbook.com]
- 4. This compound | 30618-84-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Temperature Effects on the Reaction Kinetics of Glyceryl Monothioglycolate
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the temperature effects on the reaction kinetics of Glyceryl Monothioglycolate (GMTG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (GMTG) and why is the effect of temperature on its reaction kinetics important?
A1: this compound is a key active ingredient in "acid" or "hot" permanent wave solutions for hair. Unlike alkaline perms that use ammonium (B1175870) thioglycolate and operate at room temperature, acid perms with GMTG are formulated at a milder pH and require heat to activate the chemical reaction. This heat-activated process makes it gentler on delicate or damaged hair. Understanding the temperature-dependent kinetics is crucial for optimizing the efficiency and safety of the hair waving process, ensuring sufficient disulfide bond cleavage for hair reshaping while minimizing potential damage to the keratin (B1170402) structure.
Q2: What is the fundamental chemical reaction of GMTG with hair keratin?
A2: The primary reaction involves the reduction of disulfide bonds (-S-S-) within the keratin protein of the hair shaft by the sulfhydryl group (-SH) of GMTG. This cleavage of disulfide cross-links weakens the hair's internal structure, allowing it to be reshaped. The reaction is endothermic and requires heat to proceed at an effective rate.
Q3: Is there a known activation energy for the reaction of GMTG with keratin?
Q4: What are the primary challenges in studying the kinetics of GMTG on hair?
A4: The main challenges include:
-
Heterogeneous System: The reaction occurs between a solution and a solid (hair fiber), making it more complex than a homogenous solution-phase reaction.
-
Diffusion Limitation: The rate of reaction can be limited by the diffusion of GMTG into the hair fiber.
-
Complex Substrate: Hair keratin is a complex protein with varying accessibility of disulfide bonds.
-
Side Reactions: Potential side reactions like hydrolysis of GMTG can occur, especially at elevated temperatures and varying pH levels.
Q5: How can I monitor the progress of the reaction between GMTG and hair keratin?
A5: The progress of the reaction can be monitored by quantifying the increase in free sulfhydryl (-SH) groups in the hair keratin as the disulfide bonds are broken. A widely used method for this is the Ellman's assay, which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent reaction rates between experiments. | 1. Variation in hair samples (e.g., source, type, previous treatments).2. Inaccurate temperature control.3. Inconsistent GMTG concentration in the reaction solution.4. Variations in pH of the reaction buffer. | 1. Use a consistent source of hair and characterize it before use. Consider using a standardized hair swatch.2. Ensure precise and stable temperature control using a calibrated water bath or other temperature-controlled device.3. Accurately prepare and verify the concentration of GMTG solutions before each experiment. HPLC can be used for this purpose.4. Prepare buffers carefully and verify the pH at the reaction temperature. |
| Low or no detectable reaction. | 1. Insufficient temperature for activation.2. Incorrect pH of the reaction medium.3. Degradation of the GMTG stock solution. | 1. Verify the reaction temperature. GMTG-based "acid perms" typically require external heat.2. Check the pH of your reaction buffer. The optimal pH for GMTG in hair applications is typically in the range of 6.9 to 7.2.3. Use a fresh GMTG solution or verify the concentration of your stock solution. |
| Reaction rate appears to decrease over time more than expected. | 1. Depletion of the reactant (GMTG).2. Possible hydrolysis or oxidation of GMTG at the experimental temperature and pH.3. Product inhibition. | 1. Ensure that the concentration of GMTG is in sufficient excess if you are aiming for pseudo-first-order kinetics.2. Investigate the stability of GMTG under your experimental conditions. This can be done by incubating a GMTG solution at the reaction temperature and monitoring its concentration over time using HPLC.3. While less documented for this specific reaction, consider the possibility of reaction |
Technical Support Center: Glyceryl Monothioglycolate (GMTG) Induced Protein Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent protein aggregation induced by the reducing agent Glyceryl Monothioglycolate (GMTG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GMTG) and what is its mechanism of action on proteins?
This compound (GMTG) is a thiol-containing organic compound that acts as a reducing agent. In protein research and formulation, its primary function is to cleave covalent disulfide bonds (S-S) that exist between cysteine residues. These bonds are critical for maintaining the correct three-dimensional (tertiary and quaternary) structure of many proteins. By reducing disulfide bonds to free sulfhydryl groups (-SH), GMTG can disrupt this native structure, leading to protein unfolding.
Q2: Why does the reduction of disulfide bonds by GMTG lead to protein aggregation?
Protein aggregation is a common consequence of disulfide bond reduction for two main reasons:
-
Exposure of Hydrophobic Regions: In their native, folded state, proteins typically bury their hydrophobic (water-repelling) amino acid residues in the core, away from the aqueous solvent. The unfolding process initiated by GMTG exposes these hydrophobic patches to the solvent. To minimize this unfavorable interaction, the exposed hydrophobic regions on different protein molecules tend to interact with each other, leading to the formation of non-specific, often irreversible, aggregates.
-
Formation of Non-Native Disulfide Bonds: The newly formed free sulfhydryl groups are reactive and can form new, incorrect disulfide bonds with other protein molecules, leading to the formation of covalently linked oligomers and larger aggregates.
Q3: How can I detect and quantify protein aggregation in my samples?
Several biophysical techniques can be used to monitor protein aggregation. The choice of method depends on the nature of the aggregates (e.g., soluble oligomers vs. large insoluble particles) and the experimental requirements.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution. It is highly sensitive to the formation of even small amounts of large aggregates.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.
-
UV-Vis Spectroscopy (Turbidity): An increase in sample turbidity (measured as absorbance at wavelengths like 340 nm) indicates the formation of large, light-scattering aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: This dye specifically binds to the beta-sheet structures characteristic of amyloid-like fibrils, resulting in a significant increase in fluorescence.
-
Non-Reducing SDS-PAGE: By running a sample on an SDS-PAGE gel without a reducing agent in the sample buffer, disulfide-linked oligomers can be visualized as higher molecular weight bands.
Troubleshooting Guides
Issue 1: Immediate Cloudiness/Precipitation Upon GMTG Addition
Question: My protein solution turned cloudy or formed a visible precipitate immediately after I added GMTG. What is happening and how can I prevent it?
Answer: This indicates rapid, large-scale aggregation, likely due to a high concentration of aggregation-prone, unfolded protein intermediates.
Troubleshooting Steps:
-
Optimize GMTG Concentration: You may be using too high a concentration of GMTG, leading to the simultaneous reduction of all disulfide bonds and massive unfolding. Try a concentration titration to find the minimum effective concentration.
-
Lower Protein Concentration: High protein concentrations increase the probability of intermolecular interactions.[1] Diluting the protein before adding GMTG can slow down the aggregation kinetics.
-
Adjust pH: The stability of both the native and unfolded protein is highly pH-dependent. Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least 1-1.5 units away from the protein's pI to maintain net surface charge and electrostatic repulsion between molecules.[1]
-
Work at a Lower Temperature: Lowering the temperature (e.g., performing the reaction on ice) can decrease the rate of hydrophobic interactions and slow down the aggregation process.
Logical Troubleshooting Workflow for Immediate Aggregation
Caption: A step-by-step workflow for troubleshooting rapid GMTG-induced protein precipitation.
Issue 2: Slow or Long-Term Aggregation Observed
Question: My protein seems fine initially after adding GMTG, but it aggregates over several hours or during storage. How can I improve its long-term stability?
Answer: This suggests that while the initial unfolding is manageable, the reduced protein is not stable over time. The addition of chemical chaperones or stabilizers can help.
Troubleshooting Steps:
-
Add Stabilizing Excipients:
-
Glycerol (B35011): Often used at 10-50% (v/v), glycerol is a stabilizing osmolyte that is preferentially excluded from the protein surface, which favors a more compact and stable protein state.[2][3]
-
L-Arginine: Typically used in the range of 50-500 mM, L-arginine can suppress aggregation by interacting with hydrophobic patches and reducing intermolecular attractions.[1][4]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help solubilize aggregation-prone intermediates.[1]
-
-
Optimize Buffer Ionic Strength: The salt concentration can modulate electrostatic interactions. Screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) to find an optimal condition.[1]
-
Control Redox Environment: After the initial reduction, the presence of a controlled redox system (e.g., a specific ratio of reduced to oxidized glutathione) can prevent the formation of incorrect, intermolecular disulfide bonds.
Quantitative Data on Aggregation Prevention
Disclaimer: The following data was generated using Dithiothreitol (B142953) (DTT), a common reducing agent with a mechanism similar to GMTG. This information is provided as a representative example to guide experimental design.
Table 1: Effect of Stabilizer Concentration on DTT-Induced Protein Aggregation
| Stabilizer | Concentration | Protein | % Reduction in Aggregation Rate |
|---|---|---|---|
| Glycerol | 10% (v/v) | GA-Z Protein | ~25% |
| 40% (v/v) | GA-Z Protein | ~40% | |
| 90% (v/v) | GA-Z Protein | ~50% | |
| L-Arginine | 50 mM | Lysozyme (B549824) | ~30% |
| 150 mM | Lysozyme | ~65% |
| | 400 mM | Lysozyme | >90% |
Data adapted from studies on GA-Z protein stability and lysozyme refolding.[2][5] The percentage reduction is an approximation based on reported native protein preservation and aggregation suppression.
Table 2: Influence of pH on Disulfide Bond Reduction and Aggregation
| pH | Relative Reduction Rate | Qualitative Aggregation Tendency | Rationale |
|---|---|---|---|
| < 6.5 | Slower | Low to Moderate | The thiol group of GMTG is mostly protonated, making it a less effective nucleophile for attacking the disulfide bond.[6] |
| 7.0 - 8.0 | Moderate to Fast | High | A significant fraction of the thiol group is deprotonated to the more reactive thiolate anion, increasing the reduction rate. Protein may be near its pI.[7][8] |
| > 8.5 | Very Fast | Variable | Thiolate concentration is high, leading to very rapid reduction. High net charge may prevent aggregation if pH is far from the pI.[9] |
This table illustrates general principles of thiol-disulfide exchange kinetics.[6][7][8][9]
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Monitoring
Objective: To detect the formation of aggregates and measure changes in the hydrodynamic radius of particles in solution over time.
Methodology:
-
Sample Preparation: Prepare the protein solution in a suitable, filtered (0.22 µm) buffer.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Baseline Measurement: Take an initial DLS measurement of the protein solution before adding GMTG to determine the size of the native protein.
-
Initiate Reaction: Add the desired final concentration of GMTG to the protein solution, mix gently, and immediately transfer to a clean cuvette.
-
Time-Course Measurement: Start a kinetic measurement, acquiring data at regular intervals (e.g., every 1-5 minutes) for the desired duration.
-
Data Analysis: Analyze the change in the average particle size (Z-average) and the polydispersity index (PDI). A significant increase in these values over time indicates aggregation.
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
Objective: To detect the formation of amyloid-like fibrillar aggregates.
Methodology:
-
Reagent Preparation:
-
Prepare a ThT stock solution (e.g., 1 mM in water). Store protected from light.
-
Prepare a working solution by diluting the stock into an appropriate buffer (e.g., 20 µM ThT in 50 mM Glycine buffer, pH 8.5).
-
-
Sample Incubation: Incubate the protein solution with GMTG under conditions expected to induce aggregation (e.g., 37°C with gentle agitation). Take aliquots at different time points.
-
Measurement:
-
In a 96-well black plate, add a small volume of the protein aliquot (e.g., 10 µL).
-
Add the ThT working solution to each well (e.g., 190 µL).
-
Include controls: buffer only, ThT only, and native protein with ThT.
-
-
Read Fluorescence: Measure the fluorescence on a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[7][10][11] A significant increase in fluorescence compared to controls indicates fibril formation.
Protocol 3: Non-Reducing SDS-PAGE
Objective: To visualize disulfide-linked dimers and higher-order oligomers.
Methodology:
-
Sample Preparation:
-
Electrophoresis:
-
Load the prepared samples onto a suitable polyacrylamide gel alongside a molecular weight marker.
-
Run the gel under standard conditions.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analyze the resulting bands. The native monomer will run at its expected molecular weight. Disulfide-linked dimers, trimers, etc., will appear as bands at approximately 2x, 3x, etc., the monomer's molecular weight.
-
Underlying Mechanism of GMTG-Induced Aggregation
Caption: Mechanism of protein aggregation initiated by disulfide bond reduction via GMTG.
References
- 1. Suppression of protein aggregation by L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Platelet aggregation caused by dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic regime of dithiothreitol-induced aggregation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different Effects of Trifluoroethanol and Glycerol on the Stability of Tropomyosin Helices and the Head-to-Tail Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amyloid fibrillation of hen egg-white lysozyme is inhibited by TCEP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Glyceryl Monothioglycolate Interference in Colorimetric Protein Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing glyceryl monothioglycolate (GMT) interference in common colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GMT) and why does it interfere with some protein assays?
This compound (GMT) is a thiol-containing compound used as a reducing agent, often found in pharmaceutical and cosmetic formulations.[1][2][3][4] Its thiol group (-SH) can interfere with protein quantification methods that are susceptible to reduction-oxidation (redox) reactions.
Q2: Which colorimetric protein assays are most affected by GMT interference?
Protein assays that rely on the reduction of copper ions (Cu²⁺ to Cu¹⁺) are highly susceptible to interference from thiol-containing compounds like GMT. This includes:
-
Bicinchoninic Acid (BCA) Assay: GMT can reduce the Cu²⁺ ions in the assay reagent, leading to a false-positive signal and an overestimation of protein concentration.[5][6][7]
-
Lowry Assay: Similar to the BCA assay, the Lowry method involves the reduction of copper, making it prone to interference by reducing agents.
The Bradford assay , which is based on the binding of Coomassie dye to proteins, is generally less affected by reducing agents like GMT and is a suitable alternative when the presence of thiols is a concern.[8]
Q3: At what concentration does GMT start to interfere with the BCA assay?
Q4: Can I use a standard curve to correct for GMT interference?
Preparing your protein standards in the same buffer (including GMT) as your samples can sometimes correct for interference. However, this approach is often unreliable because the interference from reducing agents can be non-linear and may not be consistent across the concentration range of the standard curve.
Q5: Are there protein assay kits that are resistant to GMT interference?
Yes, several manufacturers offer "Reducing Agent Compatible" (RAC) versions of the BCA protein assay. These kits include a reagent that modifies and neutralizes the effect of reducing agents like DTT and β-ME, and by extension, likely GMT, up to certain concentrations.[7][9][10]
Troubleshooting Guide
This guide addresses common issues encountered when measuring protein concentration in samples containing this compound.
Issue 1: Protein concentration appears unexpectedly high in BCA or Lowry assay.
-
Possible Cause: Interference from GMT in the sample is reducing the copper ions in the assay reagent, leading to a false high signal.
-
Solutions:
-
Switch to a Compatible Assay: The Bradford assay is a reliable alternative as it is less susceptible to interference from reducing agents.[8]
-
Use a Reducing Agent Compatible (RAC) BCA Kit: These kits are specifically designed to work with samples containing thiols.[7][9][10]
-
Remove the Interfering Substance: If switching assays is not possible, GMT can be removed from the sample prior to the assay using one of the methods outlined below (See Experimental Protocols).
-
Sample Dilution: If the protein concentration is sufficiently high, diluting the sample can lower the GMT concentration to a non-interfering level.[6]
-
Issue 2: Inconsistent or non-linear standard curve in the presence of GMT.
-
Possible Cause: The interaction between GMT and the assay reagents is not uniform across the different concentrations of the protein standards.
-
Solutions:
-
Remove GMT Prior to Assay: The most reliable solution is to remove the GMT from both the standards and the unknown samples before performing the assay. Protein precipitation or dialysis are effective methods.
-
Ensure Homogeneous Mixing: Thoroughly mix all reagents, standards, and samples to ensure a uniform reaction.
-
Issue 3: Bradford assay shows some color change in the blank containing GMT.
-
Possible Cause: Although more resistant, very high concentrations of some substances can still affect the Bradford dye equilibrium.
-
Solutions:
-
Prepare a Proper Blank: Ensure your blank solution contains the same concentration of GMT and buffer components as your samples to accurately subtract any background absorbance.
-
Dilute the Sample: If the background is too high, consider diluting your sample to reduce the GMT concentration.
-
Quantitative Data Summary
The following tables summarize the compatibility of common protein assays with reducing agents analogous to GMT.
Table 1: Compatibility of Standard Protein Assays with Reducing Agents
| Assay | Interfering Substance | Maximum Compatible Concentration |
| BCA | Dithiothreitol (B142953) (DTT) | < 5 mM[5][6] |
| 2-Mercaptoethanol (B42355) (β-ME) | Not Recommended | |
| Lowry | Dithiothreitol (DTT) | Not Recommended |
| 2-Mercaptoethanol (β-ME) | Not Recommended | |
| Bradford | Dithiothreitol (DTT) | Generally Compatible |
| 2-Mercaptoethanol (β-ME) | Generally Compatible |
Table 2: Compatibility of Reducing Agent Compatible (RAC) BCA Assay Kits
| Reducing Agent | Maximum Compatible Concentration |
| Dithiothreitol (DTT) | Up to 5 mM[7] |
| 2-Mercaptoethanol (β-ME) | Up to 35 mM[7] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Up to 10 mM[7] |
Experimental Protocols
Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA) and Deoxycholate
This method effectively removes small molecules like GMT by precipitating the protein.
Materials:
-
Trichloroacetic acid (TCA), 72% (w/v)
-
Sodium deoxycholate, 0.15% (w/v)
-
Acetone (B3395972), cold (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To 100 µL of your protein sample in a microcentrifuge tube, add 100 µL of 0.15% sodium deoxycholate.
-
Vortex and incubate at room temperature for 10 minutes.
-
Add 100 µL of 72% TCA.
-
Vortex and centrifuge at 14,000 rpm for 5 minutes.
-
Carefully decant the supernatant, which contains the GMT.
-
Wash the protein pellet by adding 200 µL of cold acetone and centrifuging at 14,000 rpm for 5 minutes.
-
Repeat the acetone wash step.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone.
-
Resuspend the protein pellet in a buffer compatible with your chosen protein assay.
Protocol 2: Dialysis for GMT Removal
Dialysis is a gentle method for removing small molecules from a protein sample.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 3.5-10 kDa for most proteins.
-
Dialysis buffer (a buffer compatible with your downstream application, e.g., PBS)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently on a stir plate at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight for complete removal of GMT.
-
Recover the protein sample from the dialysis tubing/cassette.
Visualizations
Caption: Workflow for managing GMT interference in protein assays.
Caption: Decision tree for selecting a protein assay with GMT.
References
- 1. This compound, technical grade | 30618-84-9 | FG41621 [biosynth.com]
- 2. innospk.com [innospk.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. dormer.com [dormer.com]
- 5. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Bradford Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Minimizing side reactions of Glyceryl monothioglycolate with other amino acids
Welcome to the Technical Support Center for Glyceryl Monothioglycolate (GMTG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions of GMTG with amino acids during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter when working with this compound and other amino acids.
FAQs: Understanding GMTG and its Reactivity
Q1: What is the primary reaction of this compound (GMTG) with amino acids?
A1: The primary reaction of GMTG is a thiol-disulfide exchange with cysteine residues.[1] The thiol group (-SH) of GMTG attacks a disulfide bond (-S-S-) in a protein or peptide, leading to the cleavage of that bond. This process is fundamental to its application in biochemistry and pharmaceutical sciences.[1]
Q2: What are the main factors influencing the reactivity of GMTG?
A2: The reactivity of GMTG is significantly influenced by pH and temperature. The thiol-disulfide exchange reaction is generally accelerated under neutral to alkaline conditions.[2][3] The pH is critical as it affects the ionization state of the thiol groups on both the GMTG and the cysteine residues.[1]
Q3: Can GMTG react with amino acids other than cysteine?
A3: Yes, under certain conditions, the thiol group of GMTG can participate in side reactions with other amino acid residues. The most notable are methionine and tryptophan, which can be susceptible to alkylation during acidic conditions, especially in the presence of carbocations generated from protecting groups. While less common, the nucleophilic nature of the thiol suggests potential for other reactions, though these are less frequently reported.
Troubleshooting: Common Side Reactions and Their Minimization
Issue 1: Unwanted disulfide bond formation or "scrambling" is observed in my protein/peptide sample after treatment with GMTG.
-
Cause: Disulfide scrambling is the rearrangement of native disulfide bonds, which can be initiated by the presence of free thiol groups, such as that from GMTG. This is particularly prevalent at neutral to alkaline pH (pH > 7) and at elevated temperatures.[4]
-
Solution:
-
pH Control: Maintain a slightly acidic pH (e.g., pH 6.5 or lower) during the reaction to keep the free thiols protonated and less reactive.[4][5][6]
-
Alkylation: "Cap" the free thiol groups with an alkylating agent like N-ethylmaleimide (NEM) to prevent them from attacking existing disulfide bonds.[7][8] NEM is highly reactive with thiols and can effectively prevent disulfide scrambling.[8]
-
Issue 2: I am observing modification of methionine or tryptophan residues in my peptide.
-
Cause: During acidic conditions, such as the cleavage of peptides from a solid-phase resin, carbocations can be generated from protecting groups. These reactive species can then alkylate sensitive residues like methionine and tryptophan.[9]
-
Solution:
-
Use of Scavengers: Incorporate scavengers into your reaction mixture. Scavengers are molecules that "trap" these reactive carbocations before they can react with your peptide. Common scavengers include triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT).[9][10]
-
Issue 3: My reaction with GMTG is leading to protein aggregation.
-
Cause: The disruption of native disulfide bonds by GMTG can lead to protein unfolding and exposure of hydrophobic regions. These exposed regions can then interact between protein molecules, leading to aggregation. Thiol-disulfide exchange can also lead to the formation of non-native intermolecular disulfide bonds, contributing to aggregation.[2][11]
-
Solution:
-
Optimize Reaction Conditions: Carefully control the concentration of GMTG, reaction time, and temperature to minimize extensive unfolding.
-
Inclusion of Additives: Consider the use of formulation excipients such as stabilizers or aggregation inhibitors if compatible with your experimental goals.
-
Control Oxidation: The presence of oxygen can promote the formation of scrambled disulfides. Working under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated buffers can help.[2][11] Adding a chelating agent like EDTA can sequester metal ions that catalyze oxidation.[10]
-
Data Presentation
The following table summarizes the key factors influencing GMTG side reactions and the recommended strategies for their minimization.
| Side Reaction | Amino Acids Involved | Contributing Factors | Minimization Strategies |
| Disulfide Scrambling | Cysteine | - Neutral to alkaline pH (>7) - Elevated temperature - Presence of free thiols | - Maintain slightly acidic pH (~6.5) - Use alkylating agents (e.g., NEM) to cap free thiols[4][7][8] |
| Alkylation | Methionine, Tryptophan | - Acidic conditions - Presence of carbocation-generating species (from protecting groups) | - Use of scavengers (e.g., TIS, EDT) in cleavage cocktails[9][10] |
| Oxidation | Cysteine | - Presence of oxygen - Presence of metal ions | - Degas solvents and work under an inert atmosphere - Add chelating agents (e.g., EDTA) to buffers[2][10][11] |
| Protein Aggregation | Multiple | - Protein unfolding due to disulfide bond cleavage - Formation of non-native intermolecular disulfide bonds | - Optimize GMTG concentration, time, and temperature - Use of formulation stabilizers - Control of pH and oxidation |
Experimental Protocols
Protocol 1: General Procedure for Controlled Reduction of Disulfide Bonds in a Protein with GMTG
This protocol provides a general workflow for the controlled reduction of disulfide bonds in a protein sample while minimizing side reactions.
-
Buffer Preparation:
-
Prepare a reaction buffer at a slightly acidic pH (e.g., 100 mM sodium phosphate, pH 6.5).
-
Degas the buffer by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Add a chelating agent, such as EDTA, to a final concentration of 1-2 mM to sequester metal ions.
-
-
Protein Sample Preparation:
-
Dissolve or dialyze the protein sample into the prepared reaction buffer.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay, UV absorbance at 280 nm).
-
-
GMTG Reaction:
-
Prepare a fresh stock solution of GMTG in the degassed reaction buffer.
-
Add the GMTG stock solution to the protein sample to achieve the desired final molar excess (e.g., 10-fold molar excess over disulfide bonds).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) under a gentle stream of nitrogen or argon.
-
Monitor the reaction progress over time by taking aliquots and analyzing for the presence of free thiols (e.g., using Ellman's reagent).
-
-
Quenching the Reaction and Preventing Scrambling:
-
To stop the reaction, either:
-
Rapidly lower the pH of the solution to below 4.0 by adding a small volume of a suitable acid (e.g., acetic acid).
-
Add a thiol-reactive compound, such as N-ethylmaleimide (NEM), in a slight molar excess to the GMTG to cap all free thiols.
-
-
-
Sample Clean-up:
-
Remove excess GMTG and other small molecules by dialysis, size-exclusion chromatography, or another suitable buffer exchange method using the degassed reaction buffer.
-
-
Analysis:
Visualizations
Caption: Workflow for controlled protein reduction with GMTG.
Caption: GMTG's primary and potential side reactions.
References
- 1. This compound | 68148-42-5 | Benchchem [benchchem.com]
- 2. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rapidnovor.com [rapidnovor.com]
- 7. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 8. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thiol-disulfide exchange in peptides derived from human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glyceryl Monothioglycolate (GMTG) in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use and stability of Glyceryl monothioglycolate (GMTG) in various research buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GMTG) and what are its primary applications in a research setting?
This compound (GMTG) is a thiol-containing organic compound. In research, it primarily functions as a reducing agent, similar to dithiothreitol (B142953) (DTT) or β-mercaptoethanol (β-ME). Its key application is the reduction of disulfide bonds in proteins and peptides, which is crucial for:
-
Denaturing proteins for gel electrophoresis (SDS-PAGE).
-
Studying protein folding and structure.
-
Assessing the impact of disulfide bond reduction on protein function.
-
Certain steps in peptide synthesis and modification.
Q2: What are the main factors that affect the stability of GMTG in solution?
The stability of GMTG in aqueous buffer systems is influenced by several factors:
-
pH: GMTG, like other thiols, is more susceptible to oxidation at alkaline pH. The thiolate anion (RS-), which is more prevalent at higher pH, is more readily oxidized than the protonated thiol (RSH).
-
Presence of Oxygen: Dissolved oxygen in buffers is a primary driver of thiol oxidation, leading to the formation of disulfides and other oxidized species.
-
Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of thiols.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation, including oxidation.
-
Light Exposure: Exposure to light, particularly UV light, can promote the formation of reactive oxygen species, which can in turn oxidize thiols.
Q3: Which buffer system is recommended for maintaining GMTG stability?
While specific stability data for GMTG in various research buffers is limited in publicly available literature, general principles for thiol stability can be applied. For optimal stability, it is recommended to use buffers with a slightly acidic to neutral pH (pH 6.0-7.4). Phosphate-buffered saline (PBS) and Tris buffers are commonly used. However, it is crucial to use freshly prepared and degassed buffers to minimize dissolved oxygen. If metal-catalyzed oxidation is a concern, the inclusion of a chelating agent like EDTA is advisable.[2]
Q4: How should I prepare and store GMTG solutions?
For optimal performance and stability:
-
Preparation: Prepare GMTG solutions fresh for each experiment using degassed, high-purity water or buffer.
-
Storage of Stock Solutions: If a stock solution must be prepared, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3] The container should be tightly sealed to prevent exposure to air and moisture.[4][5]
-
Inert Atmosphere: For applications requiring high stability, preparing and handling GMTG solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Reducing Activity
| Possible Cause | Troubleshooting Steps |
| Degradation of GMTG | Prepare fresh GMTG solution before each experiment. Use degassed buffers. Store stock solutions appropriately (aliquoted, at low temperature). |
| Oxidation during Experiment | Minimize exposure of the reaction mixture to air. Consider performing experiments under an inert atmosphere for sensitive applications. |
| Incorrect Buffer pH | Verify the pH of your buffer. For reducing proteins, a pH between 7.0 and 8.0 is often optimal for the reaction, but this is a trade-off with GMTG stability. A lower pH can be used to slow oxidation during storage. |
| Presence of Oxidizing Contaminants | Ensure all reagents and labware are free from oxidizing agents. |
| Incompatible Reagents | Some reagents may react with and consume GMTG. Run a control with GMTG and other buffer components (without your protein of interest) to check for unexpected reactions. |
Issue 2: Interference in Downstream Assays (e.g., Protein Quantification, Mass Spectrometry)
| Possible Cause | Troubleshooting Steps |
| GMTG interferes with colorimetric protein assays (e.g., Bradford, BCA). | Remove excess GMTG after the reduction step using dialysis, desalting columns, or protein precipitation methods (e.g., with trichloroacetic acid or acetone).[6][7][8][9] |
| GMTG adducts observed in mass spectrometry. | Alkylate free thiols with a reagent like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) after the reduction step to prevent re-oxidation and the formation of mixed disulfides. Ensure excess GMTG is removed before alkylation to avoid consuming the alkylating reagent. |
| GMTG suppresses signal in certain assays. | Perform a buffer exchange step to remove GMTG before the assay. Include a control with GMTG alone to quantify its effect on the assay signal. |
Data on Factors Affecting Thiol Stability
While specific quantitative data for GMTG is scarce, the following table summarizes the expected impact of different conditions on the stability of thiol-containing compounds in solution, based on general chemical principles.
| Parameter | Condition | Expected Impact on GMTG Stability | Recommendation |
| pH | Acidic (e.g., pH < 6.5) | Higher stability | Store stock solutions at a slightly acidic pH. |
| Neutral (e.g., pH 6.5 - 7.5) | Moderate stability | A good compromise for many biological experiments. | |
| Alkaline (e.g., pH > 7.5) | Lower stability (increased oxidation) | Prepare fresh for immediate use; minimize exposure to air. | |
| Temperature | 4°C | Good for short-term storage (hours to days) | Keep solutions on ice during experiments. |
| Room Temperature (20-25°C) | Moderate stability (hours) | Use freshly prepared solutions. | |
| > 37°C | Low stability | Avoid prolonged incubation at high temperatures if possible. | |
| Additives | Metal Ions (e.g., Cu²⁺, Fe²⁺) | Decreased stability (catalyzes oxidation) | Add a chelating agent like EDTA (1-5 mM).[2] |
| Oxygen | Decreased stability | Degas buffers and water before use. |
Experimental Protocols
Protocol 1: General Procedure for Protein Disulfide Bond Reduction
This protocol provides a general workflow for reducing disulfide bonds in a protein sample using GMTG.
-
Prepare a fresh stock solution of GMTG: Dissolve solid GMTG in a degassed buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a concentration of 1 M.
-
Determine the required concentration of GMTG: A final concentration of 5-20 mM GMTG is typically sufficient for most applications. This may need to be optimized for specific proteins.
-
Incubate the protein with GMTG: Add the required volume of GMTG stock solution to your protein sample. Incubate at room temperature for 15-30 minutes or at 37°C for 10-20 minutes.
-
Remove excess GMTG (optional but recommended for downstream applications): Use a desalting column or dialysis to remove the excess reducing agent.
-
Alkylate free thiols (optional): To prevent re-oxidation, add an alkylating agent such as iodoacetamide to a final concentration of 2-5 times the GMTG concentration. Incubate in the dark at room temperature for 30 minutes.
Protocol 2: Monitoring GMTG Stability using HPLC-UV
This protocol outlines a method to assess the stability of GMTG in a buffer over time.
-
Preparation of GMTG solution: Prepare a solution of GMTG (e.g., 10 mM) in the buffer system of interest (e.g., PBS, pH 7.4).
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Detection: UV detector at a wavelength where GMTG or its degradation products absorb (e.g., 210-230 nm).
-
Quantification: Integrate the peak area corresponding to GMTG at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Strategies to avoid allergic contact dermatitis from Glyceryl monothioglycolate in the lab
This guide provides researchers, scientists, and drug development professionals with essential strategies to prevent and manage allergic contact dermatitis (ACD) resulting from laboratory exposure to Glyceryl Monothioglycolate (GMTG).
Frequently Asked Questions (FAQs)
???+ question "What is this compound (GMTG) and why is it a concern in the lab?"
???+ question "What are the symptoms of an allergic reaction to GMTG?"
???+ question "How is an allergy to GMTG diagnosed?"
???+ question "Can I become allergic to GMTG even if I've handled it before without issues?"
???+ question "Are there other names for this compound I should look for?"
Troubleshooting and Prevention Guides
Issue 1: Preventing Initial Exposure and Sensitization
Question: What are the fundamental safety precautions for handling GMTG to avoid skin contact?
Answer: Strict adherence to standard laboratory safety protocols is the first line of defense.
-
Engineering Controls: Always handle GMTG in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Ensure safety showers and eyewash stations are readily accessible.[3]
-
Administrative Controls: Minimize the quantity of GMTG used in experiments. Clearly label all containers and work areas where GMTG is handled.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA.[1][3]
-
Protective Clothing: A lab coat or chemical-resistant apron is mandatory to protect against splashes.[1][3]
-
Gloves: This is a critical and nuanced area. Standard latex or vinyl gloves may not provide adequate protection, as GMTG has been shown to penetrate these materials.[5][6] See the guide below for specific glove recommendations.
-
Issue 2: Selecting Appropriate Gloves
Question: My lab provides standard nitrile/latex gloves. Are these sufficient for handling GMTG?
Answer: No, they may not be. Research has shown that GMTG can penetrate common glove materials like rubber and vinyl, making them ineffective at preventing skin contact for sensitized individuals.[5][7] One study specifically found that while various glove fabrics were penetrated by GMTG, household-weight neoprene gloves were protective.[7]
Recommendation:
-
Primary Choice: Use household-weight or chemical-resistant neoprene gloves.
-
Alternative: If neoprene is not available, consider using double-gloving (e.g., two pairs of nitrile gloves), but understand this may not offer complete protection and should be coupled with extremely careful handling to avoid any direct contact with the outer glove.
-
Immediate Removal: If GMTG comes into contact with your gloves, remove them immediately, wash your hands thoroughly, and put on a new pair.[1][3]
Issue 3: Suspected Skin Reaction
Question: I've developed a rash on my hands after working with GMTG. What should I do?
Answer: Follow these steps immediately if you suspect a skin reaction related to GMTG exposure.
-
Cease Exposure: Stop all work with GMTG immediately.
-
Decontaminate: Wash the affected skin thoroughly with plenty of soap and water.[1]
-
Inform Supervisor: Report the incident and your symptoms to your laboratory supervisor or Principal Investigator.
-
Seek Medical Evaluation: It is crucial to see an occupational health physician or a dermatologist. They can assess your symptoms and, if necessary, perform a patch test to confirm a GMTG allergy.[8]
-
Review Handling Procedures: With your lab's safety officer, review the specific procedures and PPE used during the experiment to identify and rectify any potential gaps in protection.
Quantitative Data Summary
The following table summarizes key concentration data for GMTG found in research and diagnostic contexts.
| Parameter | Concentration | Context | Reference |
| Standard Patch Test Concentration | 1.0% | Used in the European baseline series for diagnosing ACD. | |
| Lowest Reaction-Inducing Concentration | 0.25% | Allergic patients have reacted to concentrations this low in patch tests. | [7] |
| Concentration in Commercial Products | 20% to 80% | Concentrations found in "acid" permanent wave solutions, indicating potential for high-level exposure. | [7] |
Experimental Protocols
Protocol 1: Diagnostic Patch Testing for GMTG Allergy
This protocol is for informational purposes and should only be performed by a qualified medical professional (dermatologist or allergist).
Objective: To determine if an individual has a Type IV hypersensitivity to this compound.
Materials:
-
This compound (1.0% in petrolatum)
-
Hypoallergenic, occlusive patch test chambers (e.g., Finn Chambers® on Scanpor® tape)
-
Alcohol swabs
-
Skin marker
Methodology:
-
Site Selection: Choose an area of clear, healthy skin, typically on the upper back.
-
Preparation: Clean the selected skin area with an alcohol swab and allow it to air dry completely.
-
Antigen Application: Apply a small amount of the 1.0% GMTG in petrolatum preparation into the patch test chamber.
-
Patch Application: Carefully apply the patch test panel to the prepared skin, ensuring good adhesion. Mark the location of the patches on the skin with a skin marker.
-
Occlusion Period: The patches are left in place for 48 hours. The patient should be instructed to keep the area dry and avoid activities that cause excessive sweating.
-
First Reading: After 48 hours, the patches are removed. The test sites are evaluated for any reaction approximately 30 minutes after removal.
-
Second Reading: A second reading is performed at 72 or 96 hours after the initial application.[9]
-
Interpretation: Reactions are graded based on the presence and severity of erythema (redness), infiltration (swelling/hardening), papules, and vesicles. A positive result indicates an allergy to GMTG.
Visualizations
Signaling Pathways and Workflows
References
- 1. aksci.com [aksci.com]
- 2. assets.marlobeauty.com [assets.marlobeauty.com]
- 3. biosynth.com [biosynth.com]
- 4. dormer.com [dormer.com]
- 5. This compound | 68148-42-5 | Benchchem [benchchem.com]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Permanent wave contact dermatitis: contact allergy to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. college.acaai.org [college.acaai.org]
Technical Support Center: Glyceryl Monothioglycolate Applications in Protein Reduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Glyceryl Monothioglycolate (GMTG) for the reduction of protein disulfide bonds. The following information addresses common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound reduces protein disulfide bonds?
This compound (GMTG) is a thiol-containing reducing agent that cleaves disulfide bonds through a mechanism called thiol-disulfide exchange.[1][2] The process involves the nucleophilic attack of the thiolate anion from GMTG on the protein's disulfide bond. This creates a mixed disulfide (protein-S-S-GMTG) and a newly formed free thiol group on one of the cysteine residues of the protein. In the presence of excess GMTG, a second GMTG molecule will reduce the mixed disulfide, resulting in the fully reduced protein (two free thiol groups) and a GMTG-disulfide dimer.[1][2]
Q2: At what concentration should I use this compound for effective protein reduction?
Currently, there is a lack of specific quantitative studies in peer-reviewed literature detailing the precise concentration-dependent efficiency of this compound for protein reduction in a laboratory setting. However, based on protocols for similar thiol-based reducing agents like Dithiothreitol (B142953) (DTT), a starting molar excess of the reducing agent to the protein is recommended. For general applications, such as preparing protein samples for SDS-PAGE, a final concentration in the low millimolar range is typically effective.
Q3: How do temperature and incubation time affect the efficiency of protein reduction with GMTG?
Higher temperatures generally increase the rate of disulfide bond reduction. For other reducing agents like DTT, treatments are often performed at temperatures ranging from 56°C to 70°C for short durations (5-30 minutes) to ensure complete reduction, especially for proteins with sterically hindered disulfide bonds.[3][4] It is advisable to start with a short incubation time (e.g., 10 minutes) at an elevated temperature (e.g., 60°C) and optimize based on your specific protein and experimental needs.
Q4: Can I use this compound in buffers for long-term storage of my protein?
Thiol-based reducing agents like GMTG are prone to oxidation in solution, especially in the presence of dissolved oxygen and trace metal ions. For long-term storage, a more stable, non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is more resistant to oxidation.[5][6] If GMTG must be used, ensure buffers are degassed and consider including a chelating agent like EDTA to minimize metal-catalyzed oxidation.[5]
Troubleshooting Guide
Issue 1: Incomplete Protein Reduction
-
Question: I am observing protein bands on my non-reducing vs. reducing SDS-PAGE that indicate incomplete reduction after treatment with GMTG. What could be the cause?
-
Answer: Incomplete reduction can stem from several factors:
-
Insufficient GMTG Concentration: The concentration of GMTG may be too low to effectively reduce all disulfide bonds, especially in a concentrated protein sample. Increase the molar excess of GMTG relative to the protein's cysteine content.
-
Suboptimal Reaction Conditions: The incubation time may be too short or the temperature too low. Try increasing the temperature to 50-70°C and extending the incubation time to 15-30 minutes.[3][7]
-
Sterically Hindered Disulfide Bonds: Some disulfide bonds are buried within the protein's three-dimensional structure and are not easily accessible to the reducing agent.[8][9] Including a denaturing agent (e.g., 6 M Guanidine (B92328) HCl or 8 M Urea) in your reduction buffer will unfold the protein and improve the accessibility of these bonds.
-
Degraded GMTG: Ensure your GMTG stock solution is fresh. Thiol-based reducing agents can oxidize over time, losing their efficacy.
-
Issue 2: Protein Aggregation After Reduction
-
Question: My protein sample becomes cloudy and precipitates after adding GMTG. Why is this happening and how can I prevent it?
-
Answer: Protein aggregation post-reduction is often caused by the exposure of hydrophobic regions that were previously shielded within the protein's core.[10] The reduction of structurally critical disulfide bonds can lead to protein unfolding and subsequent aggregation.
-
Work with Denaturants: Perform the reduction in the presence of a strong denaturant like urea (B33335) or guanidine hydrochloride to keep the unfolded protein chains solubilized.
-
Optimize pH: The pH of your buffer can influence protein solubility. Experiment with different pH values to find the optimal condition for your specific protein.
-
Lower Protein Concentration: Reducing the protein concentration can decrease the likelihood of intermolecular aggregation.
-
Issue 3: Re-oxidation of Thiol Groups
-
Question: After removing GMTG, my protein's disulfide bonds seem to be reforming over time. How can I maintain the reduced state?
-
Answer: The free thiol groups of reduced cysteines are susceptible to re-oxidation, especially when exposed to oxygen.[5]
-
Alkylation: Immediately after reduction, you should "cap" the free thiol groups through alkylation. This is a crucial step for applications like mass spectrometry or when a stable, reduced protein is needed.[11] Iodoacetamide (IAM) or N-ethylmaleimide (NEM) are common alkylating agents that form irreversible covalent bonds with the thiol groups, preventing them from reforming disulfide bridges.[12][13]
-
Work in an Inert Environment: If alkylation is not possible for your downstream application, minimize oxygen exposure by using degassed buffers and working under an inert gas (e.g., nitrogen or argon).[5]
-
Data Presentation
| Molar Excess of Reducing Agent (Agent:Protein Cysteine Residues) | Expected Reduction Efficiency | Notes |
| 1:1 | Low to Moderate | Stoichiometrically insufficient for complete reduction, especially if the agent oxidizes. |
| 10:1 | Moderate to High | Often sufficient for easily accessible disulfide bonds. A good starting point for optimization. |
| 50:1 | High | Generally effective for most proteins under standard denaturing conditions. |
| 100:1+ | Very High | Used for particularly resistant disulfide bonds or to ensure complete reduction for sensitive downstream applications like mass spectrometry. |
Note: Efficiency is dependent on factors such as temperature, pH, incubation time, and the specific protein's structure.
Experimental Protocols
Protocol: General Protein Disulfide Bond Reduction for SDS-PAGE
This protocol is a starting point and should be optimized for your specific protein of interest.
-
Prepare a Fresh GMTG Stock Solution:
-
Dissolve this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 0.5 M. Prepare this solution fresh for best results.
-
-
Prepare the Protein Sample:
-
Dissolve the protein containing disulfide bonds in a reaction buffer (e.g., 50 mM Tris-HCl, 2% SDS, pH 7.5).
-
-
Perform the Reduction:
-
Add the GMTG stock solution to your protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess over the protein's cysteine residues is a common starting point. For SDS-PAGE, adding it to a final concentration of 20-50 mM is typical.
-
Incubate the sample at 60-70°C for 10-15 minutes.
-
-
Proceed to Electrophoresis:
-
After incubation, add your loading dye (if not already present in the sample buffer) and load the sample directly onto your SDS-PAGE gel.
-
Protocol: Reduction and Alkylation for Mass Spectrometry
This protocol ensures that disulfide bonds are permanently broken for downstream analysis.
-
Denature and Reduce:
-
Dissolve the protein in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0).
-
Add GMTG to a final concentration of 10-20 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylate Free Thiols:
-
Prepare a fresh stock solution of Iodoacetamide (IAM) at a concentration of 0.5 M in the same buffer.
-
Add the IAM stock solution to the reduced protein sample to a final concentration that is at least a 2-fold molar excess over the total GMTG concentration (e.g., 40-50 mM).
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quench the Reaction:
-
Quench the excess IAM by adding a small amount of a thiol-containing reagent (like DTT or beta-mercaptoethanol) if necessary for your workflow.
-
-
Buffer Exchange/Cleanup:
-
Remove the denaturant, excess reducing agent, and alkylating agent using methods such as dialysis, spin filtration, or gel filtration. The protein is now ready for enzymatic digestion and mass spectrometry analysis.
-
Visualizations
Caption: Mechanism of protein disulfide bond reduction by this compound (GMTG).
Caption: General experimental workflow for protein reduction and analysis.
References
- 1. Disulfide (biochemistry) - Wikipedia [en.wikipedia.org]
- 2. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. agscientific.com [agscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Disulfide Bonds in Proteins Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols to reduce incubation time with Glyceryl monothioglycolate
Welcome to the technical support center for the application of Glyceryl Monothioglycolate (GMT) in research and development. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols, with a focus on reducing incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reducing agent that specifically targets and cleaves disulfide bonds (-S-S-) within proteins and other molecules.[1] Its active thiol group (-SH) participates in a thiol-disulfide exchange reaction, effectively reducing the disulfide bridge and forming two free sulfhydryl groups. This process is fundamental to its use in applications requiring the disruption of tertiary and quaternary protein structures.
Q2: In what types of applications is this compound used in a research and pharmaceutical context?
A2: While extensively used in the cosmetics industry for hair perming, in a research and pharmaceutical setting, this compound can be utilized as a chelating agent and as an excipient in topical and sustained-release drug formulations.[][3][4] Its reducing properties may also be applied in specific protein unfolding or denaturation protocols, similar to other reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Q3: What are the key parameters to consider when optimizing incubation time with this compound?
A3: The efficiency of disulfide bond reduction by this compound is influenced by several factors. To reduce incubation time, consider optimizing the following:
-
Concentration of this compound: Higher concentrations generally lead to faster reaction rates.
-
Temperature: Increasing the temperature can accelerate the rate of disulfide bond cleavage. This is a common practice in its cosmetic applications, where heat is used to activate the perming process.[1]
-
pH of the reaction buffer: The reactivity of the thiol group is pH-dependent. A slightly alkaline pH can facilitate the deprotonation of the thiol group, increasing its nucleophilicity and reaction rate.
-
Presence of denaturants: The accessibility of disulfide bonds within a folded protein can be a rate-limiting step. The inclusion of denaturants like urea (B33335) or guanidinium (B1211019) chloride can expose these bonds and shorten the required incubation time.
Q4: Can this compound impact intracellular glutathione (B108866) levels?
A4: While direct studies on the effect of this compound on intracellular glutathione are limited, the introduction of exogenous thiols can potentially influence the cellular redox state. It is known that glutathione and its esters can modulate intracellular glutathione levels.[5][6] Researchers should be mindful of potential off-target effects on cellular redox pathways when using thiol-based reducing agents in cell-based assays.
Troubleshooting Guides
Issue 1: Incomplete Disulfide Bond Reduction
| Possible Cause | Recommended Solution |
| Insufficient Concentration of GMT | Increase the molar excess of GMT relative to the disulfide bond concentration. Start with a 10-fold molar excess and titrate upwards. |
| Suboptimal Incubation Time | If increasing concentration is not feasible, extend the incubation period. Monitor the extent of reduction at various time points to determine the optimal duration. |
| Low Reaction Temperature | Gradually increase the incubation temperature in increments of 5-10°C. For many thiol-based reducing agents, temperatures between 37°C and 56°C can significantly improve efficiency. |
| Inappropriate pH | Ensure the reaction buffer pH is in the optimal range for thiol reactivity (typically slightly alkaline, pH 7.5-8.5). Test a pH gradient to identify the ideal condition for your specific protein. |
| Inaccessible Disulfide Bonds | For tightly folded proteins, consider adding a denaturant (e.g., 2-6 M Urea or 1-4 M Guanidinium-HCl) to the reaction buffer to expose buried disulfide bonds. |
Issue 2: Protein Aggregation Following Reduction
| Possible Cause | Recommended Solution |
| Exposure of Hydrophobic Regions | The unfolding of proteins upon disulfide bond reduction can expose hydrophobic patches, leading to aggregation.[7][8] Include stabilizing excipients such as glycerol (B35011) (5-20% v/v), arginine (50-100 mM), or non-ionic detergents (e.g., Tween 20 at 0.01-0.05% v/v) in the buffer.[8][9] |
| Intermolecular Disulfide Re-formation | After initial reduction, free thiols can re-oxidize to form incorrect intermolecular disulfide bonds, causing aggregation. To prevent this, perform the reduction in an oxygen-depleted environment or add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. For terminal experiments, consider alkylating the free thiols with reagents like iodoacetamide (B48618) or N-ethylmaleimide immediately following reduction. |
| High Protein Concentration | Reduce the protein concentration during the reduction step. If a high final concentration is required, perform the reduction at a lower concentration and then concentrate the sample after buffer exchange into a stabilizing formulation.[8] |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for Protein Reduction
This protocol provides a framework for systematically optimizing the incubation time for the reduction of disulfide bonds in a target protein using this compound.
Materials:
-
Purified protein solution with a known concentration
-
This compound (GMT) stock solution (e.g., 1 M)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM EDTA)
-
Denaturant (optional, e.g., 8 M Urea)
-
Quenching/Alkylation Agent (e.g., 1 M Iodoacetamide)
-
SDS-PAGE materials
Procedure:
-
Sample Preparation: Prepare a reaction mix containing your protein at a final concentration of 1 mg/mL in the reaction buffer. If required, include a denaturant at the desired final concentration.
-
Initiate Reaction: Add GMT to the reaction mix to a final concentration of 10 mM.
-
Time-Course Incubation: Aliquot the reaction mix into separate tubes for each time point. Incubate the tubes at a constant temperature (e.g., 37°C).
-
Stop Reaction: At each designated time point (e.g., 5, 15, 30, 60, 90, and 120 minutes), stop the reaction by adding an alkylating agent like iodoacetamide to a final concentration of 20 mM to cap the free thiols and prevent re-oxidation.
-
Analysis by SDS-PAGE: Analyze the samples from each time point using non-reducing SDS-PAGE. The reduced protein should exhibit a shift in mobility compared to the non-reduced control. The optimal incubation time is the shortest duration that results in the complete reduction of the protein.
Data Presentation: Example Optimization of Incubation Time
| Incubation Time (minutes) | Temperature (°C) | GMT Concentration (mM) | % Protein Reduced (as determined by densitometry of non-reducing SDS-PAGE) |
| 5 | 37 | 10 | 45% |
| 15 | 37 | 10 | 85% |
| 30 | 37 | 10 | 98% |
| 60 | 37 | 10 | >99% |
| 30 | 25 | 10 | 60% |
| 30 | 50 | 10 | >99% |
| 30 | 37 | 5 | 70% |
| 30 | 37 | 20 | >99% |
Visualizations
Caption: Mechanism of disulfide bond reduction by this compound.
Caption: Workflow for optimizing incubation time with this compound.
References
- 1. dermnetnz.org [dermnetnz.org]
- 3. This compound, technical grade | 30618-84-9 | FG41621 [biosynth.com]
- 4. US20200345724A1 - Pharmaceutical composition for sustained release delivery of buprenorphine - Google Patents [patents.google.com]
- 5. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Glyceryl Monothioglycolate vs. Dithiothreitol for Protein Reduction
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein biochemistry and analysis, the reduction of disulfide bonds is a critical step for various applications, including protein denaturation prior to electrophoresis, protein sequencing, and mass spectrometry. Dithiothreitol (DTT) has long been the gold standard for this purpose. However, other reducing agents, such as Glyceryl monothioglycolate (GMT), are utilized in different industries and warrant a comparative evaluation for their potential utility in a research setting. This guide provides a detailed comparison of GMT and DTT, summarizing their mechanisms of action, performance characteristics, and available experimental data.
Executive Summary
Dithiothreitol (DTT) is a highly effective and widely used reducing agent in biochemical research, known for its strong reducing power and well-documented protocols.[1] this compound (GMT) is predominantly used in the cosmetics industry for hair permanent waving and straightening, where it also functions by reducing disulfide bonds in keratin (B1170402).[2] While GMT's fundamental chemical action is similar to DTT's, its application and performance data in a research context are not as extensively documented. This comparison, therefore, draws on the established scientific literature for DTT and the available information on GMT, primarily from its use in cosmetology.
Mechanism of Action
Both DTT and GMT are thiol-based reducing agents that cleave disulfide bonds through a thiol-disulfide exchange reaction.[1][3]
Dithiothreitol (DTT): DTT possesses two thiol groups. The reduction process involves a two-step reaction. First, one of DTT's thiol groups attacks the protein's disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the same DTT molecule attacks the mixed disulfide, resulting in a stable, oxidized six-membered ring and the fully reduced protein with two free sulfhydryl groups. This intramolecular cyclization is highly favorable and drives the reaction to completion.[1]
This compound (GMT): GMT has a single thiol group. Its mechanism also involves a nucleophilic attack of its thiol group on the disulfide bond of a protein.[4] This reaction cleaves the disulfide bond, forming a mixed disulfide between GMT and a cysteine residue of the protein, and a second cysteine residue with a free thiol group.[4] To achieve complete reduction of the disulfide bond, a second GMT molecule would be required to reduce the mixed disulfide.
Performance Characteristics: A Comparative Overview
| Feature | This compound (GMT) | Dithiothreitol (DTT) |
| Primary Application | Cosmetics (Hair permanent waving and straightening)[2] | Biochemical Research (Protein reduction for electrophoresis, mass spectrometry, etc.)[1] |
| Chemical Structure | Monothiol[4] | Dithiol[1] |
| Reducing Power | Effective for reducing keratin disulfide bonds.[2] Quantitative comparison to DTT in research applications is not well-documented. | Strong reducing agent with a redox potential of -0.33 V at pH 7.[5] |
| Optimal pH | Typically used in "acid perms" at a pH range of 6.9 to 7.2.[6] | Optimal activity is observed at pH values above 7.[1] |
| Stability | Commercial formulations are stable under specified storage conditions.[2] | Prone to air oxidation, especially in solution. Stock solutions should be prepared fresh.[1] |
| Odor | Faint sulfurous odor.[7] | Less pungent than β-mercaptoethanol, but can have a noticeable odor.[1] |
| Toxicity | Can be a skin allergen and cause irritation.[8] | Less toxic than β-mercaptoethanol.[9] |
Experimental Protocols
Protocol 1: Protein Reduction with Dithiothreitol (DTT) for SDS-PAGE
Objective: To reduce disulfide bonds in a protein sample to ensure complete denaturation prior to separation by SDS-PAGE.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, PBS)
-
1 M DTT stock solution (freshly prepared in deionized water)
-
SDS-PAGE sample loading buffer (e.g., Laemmli buffer)
Procedure:
-
To your protein sample, add the 1 M DTT stock solution to a final concentration of 50-100 mM.
-
Add the appropriate volume of SDS-PAGE sample loading buffer.
-
Heat the sample at 95-100°C for 5-10 minutes.
-
Cool the sample to room temperature before loading onto the SDS-PAGE gel.
Protocol 2: General Protocol for Evaluating the Reduction Efficiency of this compound (GMT)
Objective: To determine the effectiveness of GMT in reducing disulfide bonds in a specific protein of interest.
Materials:
-
Purified protein with known disulfide bonds (e.g., insulin, lysozyme)
-
This compound (GMT)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Ellman's Reagent (DTNB) for quantifying free thiols
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of GMT in the reaction buffer.
-
Incubate the protein sample with varying concentrations of GMT (e.g., 1 mM, 5 mM, 10 mM, 50 mM, 100 mM) at a controlled temperature (e.g., 37°C or 56°C) for different time points (e.g., 15 min, 30 min, 60 min).
-
At each time point, take an aliquot of the reaction mixture and stop the reaction (e.g., by rapid cooling or addition of an alkylating agent).
-
Quantify the number of free thiol groups using Ellman's Reagent according to the manufacturer's protocol.
-
Compare the number of free thiols in the GMT-treated samples to a negative control (no reducing agent) and a positive control (fully reduced with a known excess of DTT).
-
Analyze the results to determine the optimal concentration, temperature, and incubation time for protein reduction with GMT.
Visualizing the Reduction Process
The following diagrams illustrate the mechanism of disulfide bond reduction by DTT and the general workflow for evaluating a reducing agent.
Caption: Mechanism of disulfide bond reduction by DTT.
Caption: Experimental workflow for evaluating a reducing agent.
Conclusion
Dithiothreitol remains the preferred and well-characterized reducing agent for a wide array of protein research applications due to its high reducing potential and extensive documentation.[1] this compound is an effective reducing agent for disulfide bonds, as evidenced by its widespread use in the cosmetics industry.[2] However, for its adoption in a research setting, further studies are required to quantitatively assess its performance against established reagents like DTT. Researchers interested in exploring alternatives to DTT may consider evaluating GMT using the generalized protocol provided, paying close attention to optimizing reaction conditions for their specific protein of interest.
References
- 1. agscientific.com [agscientific.com]
- 2. specialchem.com [specialchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 30618-84-9 | Benchchem [benchchem.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. This compound | 68148-42-5 | Benchchem [benchchem.com]
- 7. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]
A Comparative Guide to Disulfide Reducing Agents in Proteomics: TCEP vs. DTT
For researchers, scientists, and drug development professionals, the effective reduction of disulfide bonds is a critical step in proteomics workflows, ensuring proteins are properly denatured and prepared for enzymatic digestion and subsequent analysis by mass spectrometry. The choice of reducing agent can significantly impact the quality and reproducibility of proteomic data. This guide provides an objective comparison of two widely used reducing agents: Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).
Executive Summary
Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are both highly effective in reducing protein disulfide bonds, a crucial step for protein unfolding prior to enzymatic digestion in proteomics. While both achieve the same fundamental goal, they possess distinct chemical properties that make them more or less suitable for specific applications. TCEP offers the advantages of being odorless, more stable over a wider pH range, and compatible with certain downstream applications like maleimide (B117702) labeling and immobilized metal affinity chromatography (IMAC) without the need for removal.[1][2][3] In contrast, DTT, a classic thiol-based reducing agent, is highly effective, particularly at neutral to alkaline pH, but is prone to air oxidation, has a strong odor, and can interfere with subsequent labeling and purification steps.[2][4] The selection between TCEP and DTT should be based on the specific requirements of the experimental workflow, including the nature of the protein sample, the desired reaction conditions, and downstream analytical methods.
At a Glance: TCEP vs. DTT
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Nature | Phosphine-based, thiol-free | Thiol-based |
| Mechanism | Irreversible nucleophilic substitution | Reversible thiol-disulfide exchange |
| Optimal pH Range | 1.5 - 9.0[5][6] | 7.0 - 9.0 |
| Stability | More resistant to air oxidation | Prone to air oxidation, especially at pH > 7.0 |
| Odor | Odorless[2] | Strong, unpleasant |
| Maleimide Labeling | Generally compatible, though removal is recommended for optimal results[3] | Interferes, removal is mandatory[3] |
| IMAC Compatibility | Compatible, does not reduce Ni2+ ions[2] | Can reduce Ni2+ ions, potentially interfering with purification[1] |
| Reaction Speed | Rapid, often complete within 5 minutes at room temperature[5] | Generally fast, often complete within 30 minutes |
Delving Deeper: A Detailed Comparison
Mechanism of Action
The fundamental difference between TCEP and DTT lies in their chemical structures and reaction mechanisms for disulfide bond reduction.
-
TCEP: As a phosphine-based reducing agent, TCEP reduces disulfide bonds through an irreversible nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond.[7] This reaction is not dependent on the presence of a thiol group and results in the formation of two free sulfhydryl groups and a stable TCEP-oxide.[7] The irreversible nature of this reaction drives the reduction to completion.
-
DTT: DTT is a thiol-containing reducing agent that operates via a reversible thiol-disulfide exchange reaction.[8] The reaction proceeds through a mixed disulfide intermediate, followed by an intramolecular cyclization of the DTT molecule to form a stable six-membered ring containing a disulfide bond, thereby releasing the reduced protein thiols.[8]
Optimal Reaction Conditions
The efficacy of both TCEP and DTT is influenced by the pH of the reaction buffer.
-
TCEP: TCEP is effective over a broad pH range, typically from 1.5 to 9.0, making it a versatile reducing agent for various experimental conditions.[5][6]
-
DTT: The reducing activity of DTT is pH-dependent, with optimal performance observed in the pH range of 7.0 to 9.0. At lower pH values, the thiol groups of DTT are protonated, rendering them less nucleophilic and reducing their efficiency.
Stability and Handling
Practical laboratory considerations such as stability and odor can influence the choice of reducing agent.
-
TCEP: TCEP is an odorless, crystalline solid that is significantly more stable in aqueous solutions and more resistant to air oxidation compared to DTT.[2] However, its stability can be compromised in phosphate (B84403) buffers.[9]
-
DTT: DTT is known for its strong, unpleasant odor. It is also susceptible to oxidation by atmospheric oxygen, particularly at neutral to alkaline pH, which can diminish its reductive capacity over time.[2]
Compatibility with Downstream Applications
A critical consideration in proteomics is the compatibility of reagents with subsequent analytical steps.
-
Maleimide Labeling: TCEP is generally preferred for workflows involving maleimide-based labeling of cysteine residues. Since TCEP is thiol-free, it does not directly compete with the maleimide reagent.[3] However, for highly quantitative and reproducible labeling, removal of excess TCEP is still recommended as some reactivity with maleimides has been observed.[3] DTT, being a thiol-containing compound, readily reacts with maleimides and must be removed before the labeling step.[3]
-
Immobilized Metal Affinity Chromatography (IMAC): TCEP is the reducing agent of choice for purifying His-tagged proteins using Ni-NTA or other IMAC resins. TCEP does not reduce the nickel ions complexed in the column, thus preserving the integrity of the purification system.[1][2] DTT, on the other hand, can reduce the metal ions, leading to their release from the column and potentially compromising the purification.[1]
Experimental Protocols
Below are standard protocols for the reduction of protein disulfide bonds in a typical proteomics workflow using TCEP and DTT.
Protocol 1: Protein Reduction with TCEP
This protocol describes the reduction of a protein sample using TCEP prior to enzymatic digestion for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
0.5 M TCEP stock solution (pH 7.0)
-
500 mM Iodoacetamide (IAA) solution (freshly prepared and protected from light)
-
Digestion buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)
-
Sequencing-grade trypsin
Procedure:
-
Reduction: To the protein sample, add the 0.5 M TCEP stock solution to a final concentration of 5-10 mM.
-
Incubate the mixture for 30-60 minutes at 37°C.
-
Alkylation: Add the freshly prepared 500 mM IAA solution to a final concentration of 15-20 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
Quenching (Optional): The alkylation reaction can be quenched by adding a small amount of DTT.
-
Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
The peptide sample is now ready for desalting and mass spectrometry analysis.
Protocol 2: Protein Reduction with DTT
This protocol outlines the reduction of a protein sample using DTT, a common procedure in many proteomics labs.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
1 M DTT stock solution (freshly prepared)
-
500 mM Iodoacetamide (IAA) solution (freshly prepared and protected from light)
-
Digestion buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)
-
Sequencing-grade trypsin
Procedure:
-
Reduction: Add the 1 M DTT stock solution to the protein sample to a final concentration of 5-10 mM.
-
Incubate the mixture for 30-60 minutes at 56°C.
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared 500 mM IAA solution to a final concentration of 15-20 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
Quenching: Quench the excess IAA by adding DTT to a final concentration of 5 mM and incubate for 15 minutes.
-
Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
The peptide sample is now ready for desalting and mass spectrometry analysis.
Visualizing the Workflow
The following diagrams illustrate the chemical mechanisms of disulfide bond reduction by TCEP and DTT, and a typical proteomics sample preparation workflow.
Conclusion
Both TCEP and DTT are robust and effective reducing agents for proteomics applications. TCEP's stability, broad pH range, and compatibility with downstream applications such as maleimide labeling and IMAC make it a versatile and often superior choice.[1][2][3] DTT remains a widely used and cost-effective option, particularly for routine applications where its limitations are not a concern. Ultimately, the selection of the appropriate reducing agent should be a carefully considered decision based on the specific experimental context to ensure the generation of high-quality and reliable proteomics data.
References
- 1. mstechno.co.jp [mstechno.co.jp]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. broadpharm.com [broadpharm.com]
- 7. goldbio.com [goldbio.com]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Validating Disulfide Bond Cleavage: Glyceryl Monothioglycolate in Focus
For researchers, scientists, and drug development professionals, ensuring the complete and efficient cleavage of disulfide bonds is a critical step in numerous applications, from protein characterization to the production of antibody-drug conjugates. This guide provides an objective comparison of methodologies to validate the completeness of disulfide bond cleavage by Glyceryl monothioglycolate (GMTG) and other commonly used reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
Comparison of Disulfide Bond Reducing Agents
The choice of reducing agent is fundamental to achieving complete disulfide bond cleavage. GMTG, DTT, and TCEP are all effective but possess distinct chemical properties that influence their suitability for specific applications.
| Feature | This compound (GMTG) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange. | Thiol-disulfide exchange, forming a stable six-membered ring. | Nucleophilic attack by phosphorus on the disulfide bond. |
| Optimal pH | Mildly alkaline | >7.0 | 1.5 - 8.5 |
| Reaction Speed | Moderate | Fast at optimal pH. | Generally faster than DTT, especially at lower pH. |
| Stability | Susceptible to air oxidation. | Prone to air oxidation, particularly in the presence of metal ions. | More resistant to air oxidation. |
| Odor | Characteristic mild odor. | Strong, unpleasant odor. | Odorless. |
| Interference | Can interfere with subsequent maleimide-based conjugation reactions. | Can interfere with subsequent maleimide-based conjugation reactions due to its free thiol groups. | Does not contain thiols and generally does not interfere with maleimide (B117702) chemistry. |
| Selectivity | Can reduce native protein disulfide bonds. | Can reduce native protein disulfide bonds, especially at higher pH and concentrations. | More selective for accessible disulfide bonds. |
Experimental Protocols for Validating Disulfide Bond Cleavage
Validating the completeness of disulfide bond cleavage is essential for downstream applications. The following are detailed protocols for three widely accepted analytical methods: Ellman's Assay, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Quantification of Free Sulfhydryl Groups using Ellman's Assay
Ellman's assay is a rapid and sensitive colorimetric method to quantify free sulfhydryl groups in a sample. The principle involves the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a thiol group, which cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ has a distinct yellow color with a maximum absorbance at 412 nm, and its concentration is directly proportional to the concentration of free thiols.
Materials:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman's Reagent) solution (4 mg/mL in phosphate buffer)
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Preparation of Cysteine Standards: Prepare a 1.5 mM stock solution of L-cysteine in the phosphate buffer. Create a series of standards by serial dilution (e.g., 1.25, 1.00, 0.75, 0.50, 0.25, and 0.00 mM).
-
Sample Preparation: Following disulfide bond cleavage with GMTG (or other reducing agent), dilute the protein sample in the phosphate buffer to a suitable concentration.
-
Reaction: To 50 µL of each standard and sample in separate microplate wells, add 200 µL of the phosphate buffer. Then, add 50 µL of the DTNB solution to each well.
-
Incubation: Mix well and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm. Use the 0.00 mM cysteine standard as a blank.
-
Quantification: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the concentration of free sulfhydryl groups in the sample from the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law with the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
Caption: Workflow for quantifying free sulfhydryl groups using Ellman's Assay.
Analysis of Disulfide Bond Cleavage by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating the intact protein from its reduced subunits, allowing for the quantification of cleavage efficiency.
Materials:
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
Procedure:
-
Sample Preparation: After the reduction reaction, quench the reaction if necessary. Dilute the sample in Mobile Phase A.
-
Chromatographic Separation: Inject the sample onto the C18 column. Elute the components using a gradient of increasing Mobile Phase B.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
Data Analysis: Compare the chromatograms of the unreduced (control) and reduced samples. The disappearance of the peak corresponding to the intact protein and the appearance of new peaks corresponding to the reduced subunits confirm cleavage. The extent of cleavage can be quantified by integrating the peak areas.
A Comparative Guide to Glyceryl Monothioglycolate and Other Reducing Agents for Protein Structure and Function Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glyceryl monothioglycolate (GMTG) with other commonly used reducing agents in protein biochemistry: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (BME). The objective is to assess their respective impacts on protein structure and function following the reduction of disulfide bonds, supported by experimental data and detailed protocols.
Introduction to Disulfide Bond Reduction
Disulfide bonds (S-S) are crucial covalent linkages that stabilize the tertiary and quaternary structures of many proteins. The reduction of these bonds to free sulfhydryl groups (-SH) is a fundamental step in various proteomics and biopharmaceutical workflows, including protein characterization, refolding, and conjugation. The choice of reducing agent can significantly influence the integrity, activity, and downstream analysis of the target protein.
This compound (GMTG) is a thiol-containing reducing agent primarily known for its application in the cosmetics industry for hair permanent waving, where it breaks the disulfide bonds in keratin.[1][2] While less conventional in a research setting compared to agents like DTT, its chemical properties merit consideration. This guide evaluates GMTG alongside the standard reducing agents DTT, TCEP, and BME.
Mechanism of Disulfide Bond Reduction
The reduction of a disulfide bond is a chemical reaction that involves the transfer of electrons to the disulfide, cleaving the S-S bond and forming two thiol groups. The mechanisms for thiol-based and phosphine-based reducing agents differ.
Thiol-Based Reducing Agents (GMTG, DTT, BME): These agents operate via a thiol-disulfide exchange reaction.
-
Monothiols (GMTG, BME): The reaction proceeds in two steps through a mixed disulfide intermediate. To drive the reaction to completion, a large excess of the monothiol is required.
-
Dithiols (DTT): DTT is more efficient as it undergoes an intramolecular reaction after forming a mixed disulfide with the protein. This results in a stable six-membered ring, making the reaction highly favorable.
Phosphine-Based Reducing Agents (TCEP): TCEP is a non-thiol reducing agent that directly attacks the disulfide bond, resulting in two sulfhydryl groups and TCEP oxide. This reaction is essentially irreversible.
Comparative Analysis of Reducing Agents
The selection of a reducing agent depends on the specific requirements of the experiment, including the protein's stability, the desired pH, and downstream applications.
| Feature | This compound (GMTG) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (BME) |
| Chemical Nature | Monothiol | Dithiol | Phosphine (Thiol-free) | Monothiol |
| Redox Potential (pH 7) | Not widely reported | -0.33 V[3] | -0.29 V | -0.26 V |
| Effective pH Range | 6.5 - 8.2[1] | >7.0 | 1.5 - 8.5 | 6.5 - 8.5 |
| Stability in Air | Moderate | Prone to oxidation | Highly stable | Prone to oxidation |
| Odor | Mild | Strong, unpleasant | Odorless | Strong, unpleasant |
| Reversibility | Reversible | Reversible | Irreversible | Reversible |
| Interference | Not well-characterized | Interferes with maleimide (B117702) chemistry and IMAC (Ni²⁺) | Minimal interference with maleimide chemistry; no metal chelation | Interferes with maleimide chemistry |
| Key Advantages | Glycerol (B35011) component may aid in protein stability.[4][5][6] | High reducing power; well-established protocols. | Odorless, stable, wide pH range, compatible with many downstream applications. | Cost-effective. |
| Key Disadvantages | Limited data in research applications; potential allergen.[2] | Unstable, strong odor, limited pH range, interferences. | Higher cost, can react with maleimides to a lesser extent. | Strong odor, requires large excess, less stable than DTT at alkaline pH. |
Impact on Protein Structure and Function
The primary effect of these reducing agents is the cleavage of disulfide bonds, which can have significant consequences for protein structure and function.
-
Primary Structure: The amino acid sequence remains unchanged, but cysteine residues are modified from a disulfide-bonded state to a free thiol state.
-
Secondary and Tertiary Structure: Disulfide bonds are critical for maintaining the correct three-dimensional fold of many proteins. Their reduction can lead to partial or complete unfolding, often resulting in a loss of the native secondary and tertiary structure. This is the intended effect in applications like SDS-PAGE.
-
Quaternary Structure: For multimeric proteins held together by inter-chain disulfide bonds, reduction will lead to the dissociation of the subunits.
-
Protein Function: Since a protein's function is intricately linked to its structure, the disruption of disulfide bonds often leads to a loss of biological activity, such as enzymatic catalysis or receptor binding.[7] However, for proteins that have been misfolded or aggregated due to incorrect disulfide bond formation, reduction followed by a controlled re-oxidation can help in refolding and regaining function.
A unique consideration for GMTG is its glycerol backbone. Glycerol is a well-known protein stabilizer that can prevent aggregation and promote a more compact native state.[4][5][6] This suggests that GMTG could potentially offer a dual benefit of reduction while simultaneously providing a stabilizing environment, though this has not been extensively studied in a research context.
Experimental Protocols
Below are generalized protocols for protein reduction and subsequent analysis of structure and function.
General Protocol for Protein Disulfide Bond Reduction
This protocol outlines the basic steps for reducing disulfide bonds in a protein sample. Concentrations and incubation times should be optimized for each specific protein.
Methodology:
-
Protein Preparation: Dissolve the protein in a suitable, degassed buffer (e.g., phosphate (B84403) or Tris buffer) to a concentration of 1-10 mg/mL.
-
Addition of Reducing Agent:
-
DTT/BME: Add from a fresh stock solution to a final concentration of 1-10 mM.
-
TCEP: Add from a neutralized stock solution to a final concentration of 1-5 mM (or a 10-100 molar excess).
-
GMTG: As there are no standard research protocols, a starting point would be to use concentrations similar to BME (e.g., 5-20 mM).
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. For some proteins, shorter or longer incubation times may be required.
-
Removal of Reducing Agent: For many downstream applications, especially those involving thiol-reactive chemistry (like maleimide labeling), the reducing agent must be removed. This is mandatory for DTT and BME. Methods include dialysis, diafiltration, or desalting columns.
Protocol for Assessing Structural Changes using Circular Dichroism (CD)
CD spectroscopy is a powerful technique to assess changes in the secondary structure of a protein upon reduction.
Methodology:
-
Sample Preparation: Prepare the protein sample in a CD-compatible buffer (e.g., low concentration of phosphate buffer) at a concentration of 0.1-1.0 mg/mL.
-
Initial Spectrum: Obtain a far-UV CD spectrum (typically 190-260 nm) of the native, non-reduced protein.
-
Reduction: Treat the protein with the chosen reducing agent as described in protocol 5.1. Ensure the final concentration of the reducing agent does not interfere with the CD signal. A buffer blank containing the reducing agent must also be run.
-
Post-Reduction Spectrum: Obtain a far-UV CD spectrum of the reduced protein.
-
Data Analysis: Subtract the buffer blank spectrum from the protein spectra. Compare the spectra of the native and reduced protein. A significant change, such as a decrease in the signal intensity at 222 nm, indicates a loss of alpha-helical content and protein unfolding.
Protocol for Assessing Functional Changes using an Enzyme Activity Assay
This protocol provides a general framework for determining the effect of reduction on enzyme activity.
Methodology:
-
Prepare Enzyme: Prepare two aliquots of the enzyme solution.
-
Reduction: Treat one aliquot with the chosen reducing agent (as per protocol 5.1). The other aliquot serves as the untreated (native) control.
-
Remove Reducing Agent: If the reducing agent interferes with the assay, it must be removed from the treated sample. A mock purification should be performed on the control sample.
-
Activity Assay: Perform the specific activity assay for the enzyme on both the native and reduced samples. This typically involves adding a substrate and measuring the rate of product formation or substrate consumption over time using spectrophotometry or fluorometry.
-
Compare Activity: Calculate the specific activity for both the native and reduced enzyme. A significant decrease in activity for the reduced sample indicates that intact disulfide bonds are essential for the enzyme's function.
Summary and Recommendations
The choice of a reducing agent is a critical decision in experimental design.
-
DTT remains a powerful and effective reducing agent, but its instability, strong odor, and interference with certain downstream applications make it less ideal for some modern proteomics workflows.
-
TCEP is often the preferred choice for its stability, lack of odor, wide effective pH range, and compatibility with maleimide chemistry and IMAC. Its higher cost is a primary drawback.
-
BME is a cost-effective alternative to DTT but is more volatile, has a stronger odor, and is generally less stable.
-
This compound (GMTG) is a competent reducing agent, but its use in protein research is not well-documented. Its most intriguing feature is the glycerol moiety, which may confer a stabilizing effect on proteins during reduction. However, the lack of quantitative performance data and its potential as a skin sensitizer (B1316253) warrant caution.[2] It may be a candidate for specialized applications where protein stability during reduction is a major concern, but preliminary validation against standard agents is highly recommended.
For most research applications requiring robust and reproducible disulfide bond reduction with minimal interference, TCEP is the superior choice. DTT remains a viable, strong reducing agent for applications where its limitations are not a concern. GMTG represents a largely unexplored option that may hold potential but requires significant empirical validation before its adoption in routine laboratory protocols.
References
- 1. This compound | 68148-42-5 | Benchchem [benchchem.com]
- 2. dormer.com [dormer.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Glycerol in Stabilizing Proteins for Biotechnological Applications [eureka.patsnap.com]
A Researcher's Guide to Selecting the Optimal Reducing Agent for Protein Applications
For researchers, scientists, and professionals in drug development, the choice of a reducing agent is a critical step that can significantly impact the outcome of experiments involving proteins. These reagents are essential for cleaving disulfide bonds, which is often a prerequisite for protein characterization, denaturation, and functional studies. This guide provides a side-by-side comparison of three commonly used reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME), supported by experimental data and detailed protocols to inform your selection process.
The primary function of these reducing agents is to break the disulfide bridges (-S-S-) between cysteine residues within or between polypeptide chains, converting them to free sulfhydryl groups (-SH). This process is crucial for applications ranging from preparing samples for gel electrophoresis to preventing protein aggregation and ensuring the efficacy of labeling and purification techniques. The choice of reducing agent depends on the specific requirements of the downstream application, including the desired pH range, the presence of other chemical species, and the need for subsequent reactions.
Performance Comparison of Common Reducing Agents
The selection of an appropriate reducing agent is a balance of factors including potency, stability, odor, and compatibility with downstream applications. While DTT has historically been a popular choice, TCEP has emerged as a versatile alternative with several advantages. BME remains a cost-effective option for certain applications.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Chemical Nature | Thiol-based | Phosphine-based (thiol-free) | Thiol-based |
| Relative Strength | Strong[1][2] | Strongest[3] | Weaker than DTT and TCEP |
| Effective pH Range | Limited to pH > 7[4][5] | Wide range (1.5 - 8.5)[5] | ~7 (effective range 5.5 - 10)[3] |
| Stability in Solution | Prone to air oxidation, short half-life, especially at alkaline pH.[6] Should be made fresh. | More stable than DTT in solution and resistant to air oxidation.[5][7] However, it is not very stable in phosphate (B84403) buffers at neutral pH.[5] | Less stable than DTT, volatile.[1] |
| Odor | Pungent | Odorless[5] | Strong, unpleasant odor |
| Mechanism | Forms a stable six-membered ring with an internal disulfide bond after reducing the target.[8] | The phosphorus atom attacks a sulfur atom of the disulfide bond, leading to irreversible reduction.[4] | A monothiol that reduces disulfides through an equilibrium reaction, requiring an excess of BME. |
| Compatibility | Interferes with maleimide (B117702) chemistry.[9] Can chelate metal ions and is sensitive to nickel.[6] | Compatible with maleimide chemistry (though removal is still recommended for optimal results).[9] Does not reduce metals used in Immobilized Metal Affinity Chromatography (IMAC).[10] | Can form adducts with cysteines, which can be problematic for mass spectrometry.[6] Sensitive to copper and cobalt.[6] |
| UV Absorbance | Absorbs at 280 nm | Low UV absorbance | Absorbs at 280 nm |
Quantitative Data Summary
Direct quantitative comparisons of reducing agent efficiency can be challenging to consolidate due to variations in experimental conditions across different studies. However, the available data provides valuable insights into their relative performance.
Half-life of Reducing Agents at Different pH Values (at 20°C) [6]
| pH | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |
| 6.5 | 40 hours | > 100 hours |
| 8.5 | 1.4 hours | 4 hours |
Effect on Maleimide Labeling Efficiency [10]
A study comparing the effect of DTT and TCEP on the labeling of a reactive cysteine on the myosin motor enzyme with a maleimide dye (TMRM) showed that TCEP allowed for significantly higher labeling efficiency than DTT under the same conditions.
| Condition (0.1 mM Reductant) | Labeling Efficiency (relative to no reductant) |
| No Reductant | ~95% |
| TCEP | ~35% |
| DTT | ~9% |
Experimental Protocols
To ensure objective and reproducible comparisons of reducing agent performance, standardized experimental protocols are essential.
Protocol 1: Comparing Disulfide Bond Reduction Efficiency using Ellman's Reagent
This protocol allows for the quantitative comparison of the reduction efficiency of different agents by measuring the appearance of free sulfhydryl groups.
Objective: To determine the rate and extent of disulfide bond reduction of a model protein by DTT, TCEP, and BME.
Materials:
-
Protein with a known number of disulfide bonds (e.g., bovine serum albumin - BSA)
-
Reducing agents: DTT, TCEP, BME
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0[11]
-
Ellman's Reagent (DTNB) solution: 4 mg/mL in Reaction Buffer[11]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the protein and each reducing agent in the Reaction Buffer.
-
In separate microcentrifuge tubes, add the protein solution and the respective reducing agent to a final concentration (e.g., 10-fold molar excess of reducing agent over disulfide bonds). Include a control with no reducing agent.
-
Incubate the reactions at a set temperature (e.g., 37°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, take an aliquot of the reaction mixture and add it to a cuvette containing the Ellman's Reagent solution.
-
Incubate for 15 minutes at room temperature.[11]
-
Measure the absorbance at 412 nm.[11]
-
Calculate the concentration of free sulfhydryl groups using a standard curve or the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[12]
-
Plot the concentration of free sulfhydryls over time for each reducing agent to compare their reduction kinetics.
Protocol 2: Protein Aggregation Prevention Assay
This protocol assesses the ability of reducing agents to prevent protein aggregation under denaturing conditions.
Objective: To evaluate the effectiveness of DTT, TCEP, and BME in preventing the aggregation of a model protein.
Materials:
-
A protein prone to aggregation upon reduction (e.g., lysozyme)
-
Reducing agents: DTT, TCEP, BME
-
Denaturing agent (e.g., guanidine (B92328) hydrochloride)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrofluorometer or a spectrophotometer capable of measuring light scattering
Procedure:
-
Prepare solutions of the protein in the Assay Buffer containing each of the reducing agents at a specified concentration (e.g., 1 mM). Include a control with no reducing agent.
-
Induce aggregation by adding a denaturing agent or by increasing the temperature.
-
Monitor protein aggregation over time by measuring light scattering at a 90-degree angle or by measuring the absorbance at a wavelength where aggregated protein scatters light (e.g., 340 nm).
-
Compare the lag time before aggregation begins and the rate of aggregation in the presence of different reducing agents. A longer lag time and a slower rate of aggregation indicate a more effective reducing agent for preventing aggregation.
Visualizations of Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanisms of action and a general workflow for selecting a reducing agent.
Caption: Mechanisms of disulfide bond reduction by DTT, TCEP, and BME.
Caption: A workflow for selecting the appropriate reducing agent.
Conclusion
The choice between DTT, TCEP, and BME is not always straightforward and depends on a careful consideration of the specific experimental context. TCEP stands out for its stability, wide effective pH range, lack of odor, and compatibility with a variety of downstream applications, making it a superior choice in many modern proteomics workflows.[5] DTT remains a powerful and widely used reducing agent, particularly when a strong reducing potential is required at a pH above 7. BME, while effective, is often relegated to applications where its volatility and strong odor are not significant drawbacks, and cost is a primary consideration. By understanding the distinct properties of each of these reducing agents and utilizing the provided protocols for empirical testing, researchers can make an informed decision to optimize their experimental outcomes.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. store.p212121.com [store.p212121.com]
- 4. goldbio.com [goldbio.com]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. broadpharm.com [broadpharm.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Comparative Analysis of Glyceryl Monothioglycolate Cross-Reactivity in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Glyceryl monothioglycolate (GMTG) and its cross-reactivity profile in immunological assays. GMTG is a primary ingredient in "acid" permanent wave solutions and a known potent contact allergen, particularly prevalent in occupational settings such as hairdressing.[1][2][3][4][5] Understanding its cross-reactivity with other thioglycolates and relevant compounds is crucial for accurate diagnosis of allergic contact dermatitis and for the development of safer alternative products.
Performance Comparison: Cross-Reactivity with Other Thioglycolates
The primary immunological assay for detecting sensitization to GMTG is the patch test.[3] While comprehensive quantitative data from comparative immunological assays are limited in publicly available literature, clinical studies and dermatological reports provide qualitative and semi-quantitative insights into the cross-reactivity of GMTG. The following table summarizes the known cross-reactivity between GMTG and other related compounds based on patch test results in sensitized individuals.
| Compound | Chemical Family | Reported Cross-Reactivity with GMTG | Clinical Significance | Supporting Evidence |
| Ammonium (B1175870) thioglycolate (ATG) | Thioglycolate Salt | Low to negligible | Individuals sensitized to GMTG do not typically react to ATG. ATG is used in "alkaline" permanent waves and is considered a much weaker sensitizer. | Storrs noted a lack of GMTG-ATG co-sensitivity in the United States.[1] It is also stated there is no cross-reactivity with ammonium thioglycolate.[5] |
| Thioglycolic acid | Organic Acid | Possible, but not well-documented | As the parent compound of thioglycolate esters and salts, there is a theoretical potential for cross-reactivity. However, specific data on co-sensitization with GMTG is scarce. | One case study noted a positive patch test to thioglycolic acid in an individual with a past sensitization to GMTG.[1] |
| Other Thioglycolate Esters | Thioglycolate Esters | Likely | Compounds structurally similar to GMTG are expected to have a higher likelihood of cross-reactivity. Studies in Germany have shown that compounds closely related to GMTG are strong sensitizers.[2] | Data on specific esters is limited, but the general principle of cross-reactivity suggests that other esters of thioglycolic acid could elicit a reaction in GMTG-sensitized individuals. |
| p-Phenylenediamine (PPD) | Amine | Co-sensitization is common, but not due to cross-reactivity | PPD is a common allergen in hair dyes, and hairdressers are often exposed to both GMTG and PPD, leading to frequent co-sensitization. The chemical structures are distinct, so this is not a true cross-reaction. | Co-reactions between GMTG and PPD are not rare as they are among the most common sensitizers in hairdressers.[1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the assessment of GMTG-induced contact allergy.
Patch Testing Protocol for this compound
This protocol is a standardized method for identifying Type IV hypersensitivity to GMTG in human subjects.
1. Materials:
- This compound (GMTG) at a concentration of 1.0% in petrolatum (pet.).
- Finn Chambers® or similar patch test chambers on Scanpor® tape.
- Petrolatum as a vehicle control.
- Alcohol swabs.
- Skin marking pen.
- Ruler for measuring reaction size.
2. Subject Preparation:
- Obtain informed consent from the subject.
- The subject should discontinue the use of topical corticosteroids on the test area for at least one week and systemic corticosteroids for at least two to three weeks prior to testing.[6]
- The test area, typically the upper back, should be free of hair and any skin lesions.[7]
- Clean the test area with an alcohol swab and allow it to dry completely.
3. Patch Application (Day 0):
- Apply a small amount of the 1.0% GMTG in petrolatum preparation to the patch test chamber.
- Apply a control patch with only petrolatum.
- Carefully apply the patch test strips to the subject's back, ensuring good adhesion.
- Mark the location of the patches on the skin with a skin marking pen.
- Instruct the subject to keep the back dry and avoid strenuous exercise or sweating until the patches are removed.[6]
4. Patch Removal and First Reading (Day 2 - 48 hours):
- Remove the patch test strips.
- Allow the skin to rest for 30-60 minutes before the first reading.
- Examine the test sites for any signs of a reaction and grade them according to the International Contact Dermatitis Research Group (ICDRG) scoring system.
5. Second Reading (Day 3 or 4 - 72 or 96 hours):
- Perform a second reading of the test sites and re-grade any reactions. A reading at 96 hours is considered optimal.[7]
6. Optional Third Reading (Day 7):
- A final reading at day 7 can be performed to detect any late-developing reactions.[7]
7. Interpretation of Results:
- - = Negative reaction
- ?+ = Doubtful reaction (faint erythema)
- + = Weak positive reaction (erythema, infiltration, possibly papules)
- ++ = Strong positive reaction (erythema, infiltration, papules, vesicles)
- +++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
- IR = Irritant reaction (pustules, necrosis, or a glazed, crinkled appearance)
Visualizing the Allergic Contact Dermatitis Pathway
The following diagrams illustrate the key stages of allergic contact dermatitis (ACD) induced by this compound.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. Permanent wave contact dermatitis: contact allergy to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. dormer.com [dormer.com]
- 5. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 6. stanfordhealthcare.org [stanfordhealthcare.org]
- 7. bdng.org.uk [bdng.org.uk]
Quantitative assessment of reduction efficiency: Glyceryl monothioglycolate vs other thiols
A Quantitative Assessment of Glyceryl Monothioglycolate versus Dithiothreitol (B142953) (DTT), Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-Mercaptoethanol (BME)
For researchers and professionals in drug development and life sciences, the effective reduction of protein disulfide bonds is a critical step in various applications, ranging from proteomics and protein characterization to the production of therapeutic proteins. The choice of reducing agent can significantly impact experimental outcomes. This guide provides a quantitative comparison of the reduction efficiency of common thiol-based reducing agents, with a special focus on this compound in relation to the widely used dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).
While DTT, TCEP, and BME are well-characterized in scientific literature, quantitative data directly comparing their reduction efficiency with this compound in biochemical or pharmaceutical research is limited. This compound is primarily known for its application in the cosmetics industry as a reducing agent in permanent hair waving solutions, where it effectively breaks the disulfide bonds of keratin (B1170402).[1][2][3][4] Its performance in that context suggests it is a competent reducing agent for protein disulfides. This guide will therefore present the known quantitative parameters of the common thiols and provide a theoretical comparison for this compound based on its chemical properties.
Comparison of Physicochemical and Performance Characteristics
The efficacy of a thiol-based reducing agent is dependent on several factors, including its redox potential, the pKa of its thiol group(s), its concentration, the reaction pH and temperature, and its stability. The reactive species in disulfide bond reduction is the thiolate anion (R-S⁻), and its concentration is a function of the thiol pKa and the solution's pH.[5]
| Property | This compound | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Structure | Monothiol | Dithiol | Thiol-free phosphine | Monothiol |
| Molecular Weight | 166.2 g/mol [6] | 154.25 g/mol | 250.19 g/mol (HCl salt: 286.65 g/mol ) | 78.13 g/mol |
| Redox Potential (pH 7) | Not reported in literature | -0.33 V | Not applicable (phosphine) | -0.26 V |
| Thiol pKa | 8.4[6][7] | 9.2, 10.1 | Not applicable | 9.5 |
| Optimal pH Range | ~8-9 (inferred from pKa) | >7 | 1.5 - 8.5[8] | >8 |
| Odor | Mild | Strong, unpleasant | Odorless | Strong, unpleasant |
| Stability | Moderate | Prone to air oxidation | Stable in air, less stable in phosphate (B84403) buffers | Prone to air oxidation |
| Mechanism | Monothiol-disulfide exchange | Intramolecular cyclization after initial disulfide exchange | Nucleophilic attack by phosphorus | Monothiol-disulfide exchange |
In-Depth Comparison
This compound: As a monothiol, its reduction mechanism involves a two-step thiol-disulfide exchange. With a pKa of 8.4, it is expected to be a more effective reducing agent at a slightly lower pH than DTT and BME, as a greater proportion of it will exist as the reactive thiolate anion at physiological pH.[6][7] Its primary use in hair perms, which are typically conducted at a pH between 5 and 6, suggests it has significant reductive activity even below its pKa.[1]
Dithiothreitol (DTT): A dithiol that is a powerful reducing agent due to its ability to form a stable six-membered ring after reducing a disulfide bond, which drives the reaction to completion.[9] This intramolecular cyclization makes it significantly more potent than monothiols at similar concentrations. However, its effectiveness is pH-dependent and decreases at lower pH values. DTT is also susceptible to air oxidation, reducing its shelf-life.
Tris(2-carboxyethyl)phosphine (TCEP): A non-thiol reducing agent that is effective over a broad pH range and is resistant to air oxidation, making it a more stable alternative to DTT.[8] It is also odorless. TCEP's reduction is irreversible and does not interfere with subsequent thiol-reactive labeling steps (e.g., with maleimides), which is a significant advantage in many proteomics workflows.[7]
β-Mercaptoethanol (BME): One of the first widely used reducing agents, BME is a volatile and pungent monothiol. Due to its higher pKa, it is less efficient than DTT and requires higher concentrations to achieve the same level of reduction. It is also readily oxidized in the presence of air.
Experimental Protocols
To quantitatively assess the reduction efficiency of these thiols, standardized experimental protocols are essential.
Protocol 1: Insulin (B600854) Reduction Assay
This assay measures the rate of reduction of the disulfide bonds in insulin, which leads to the precipitation of the insulin B-chain. This precipitation can be monitored spectrophotometrically as an increase in turbidity at 650 nm.[10]
Objective: To compare the rate of disulfide bond reduction by different thiol-containing reagents.
Materials:
-
Insulin solution (e.g., 0.13 mM in a suitable buffer)
-
Reducing agents: this compound, DTT, TCEP, BME (stock solutions of known concentration)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH adjusted to desired value)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare fresh solutions of each reducing agent in the reaction buffer.
-
In a cuvette, mix the insulin solution with the reaction buffer.
-
Initiate the reaction by adding a specific concentration of the reducing agent to the cuvette.
-
Immediately begin monitoring the absorbance at 650 nm at regular time intervals.
-
Record the data until the reaction reaches a plateau.
-
The initial rate of the reaction can be calculated from the slope of the linear portion of the absorbance vs. time plot.
-
Compare the rates obtained for each reducing agent at various concentrations and pH values.
Protocol 2: Ellman's Test (DTNB Assay) for Quantification of Free Sulfhydryl Groups
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[11] This assay can be used to determine the extent of disulfide bond reduction in a protein sample.
Objective: To quantify the number of free sulfhydryl groups generated by the action of different reducing agents on a model protein.
Materials:
-
Model protein with known disulfide bonds (e.g., bovine serum albumin, lysozyme)
-
Reducing agents: this compound, DTT, TCEP, BME
-
Ellman's Reagent Solution (4 mg/mL DTNB in reaction buffer)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Incubate the model protein with each reducing agent at a specified concentration, pH, and temperature for a set period.
-
Prepare a standard curve using known concentrations of cysteine or N-acetylcysteine.
-
To a microplate well or cuvette, add the reaction buffer and a sample of the reduced protein solution.
-
Add the Ellman's Reagent Solution to initiate the colorimetric reaction.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free sulfhydryl groups in the samples by comparing their absorbance to the standard curve.
-
Compare the amount of free sulfhydryls generated by each reducing agent to assess their efficiency.
Visualizations
Experimental Workflow for Comparing Thiol Reduction Efficiency
Caption: Workflow for comparing thiol reduction efficiency.
Redox Regulation of the APE1/Ref-1 Signaling Pathway
Caption: APE1/Ref-1 redox signaling pathway.
Conclusion and Recommendations
The selection of a reducing agent is a critical decision in experimental design.
-
TCEP is highly recommended for applications requiring stability, a broad pH range, and compatibility with downstream thiol-reactive chemistry.
-
DTT remains a powerful and cost-effective choice for general-purpose reduction at neutral to alkaline pH, provided that its susceptibility to oxidation is managed.
-
BME can be used when a less potent, volatile reducing agent is acceptable and cost is a primary concern.
-
This compound presents an interesting alternative, particularly for applications where a monothiol with a lower pKa might be advantageous. Its established efficacy in reducing the highly cross-linked keratin proteins suggests it is a potent reducing agent.
Given the lack of direct comparative studies, researchers interested in using this compound for specific biochemical or pharmaceutical applications are encouraged to perform their own quantitative assessments using the protocols outlined in this guide. Such studies would be a valuable contribution to the field, providing the data needed to fully evaluate the potential of this reducing agent in a broader scientific context.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. innospk.com [innospk.com]
- 3. dormer.com [dormer.com]
- 4. glyceryl thioglycolate, 30618-84-9 [thegoodscentscompany.com]
- 5. This compound | 30618-84-9 | Benchchem [benchchem.com]
- 6. This compound CAS#: 30618-84-9 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin Reduction Assay. [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Ref-1 redox activity modulates canonical Wnt signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the effect of Glyceryl monothioglycolate on downstream mass spectrometry analysis
For researchers, scientists, and drug development professionals, the choice of reducing agent in proteomics sample preparation is a critical step that can significantly impact the quality and reliability of downstream mass spectrometry (MS) analysis. While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are the established standards, this guide explores the potential of Glyceryl Monothioglycolate (GMT) as an alternative, providing a comparative analysis based on available chemical properties and inferential data.
This compound (GMT) is a thiol-containing molecule recognized for its ability to reduce disulfide bonds, a property leveraged in the cosmetics industry for hair perming by breaking down the keratin (B1170402) protein structure.[1][2] Its structural similarity to other thiol-based reducing agents suggests its potential applicability in proteomics for the crucial step of protein disulfide bond reduction prior to enzymatic digestion and MS analysis. This guide provides a comparative overview of GMT against the commonly used reducing agents, DTT and TCEP, and outlines hypothetical experimental protocols for its evaluation.
Comparative Analysis of Reducing Agents
A qualitative comparison of GMT with DTT and TCEP highlights the potential trade-offs for researchers. While GMT's glycerol (B35011) backbone may enhance protein solubility, it is also a known suppressor of ionization in electrospray mass spectrometry, a significant drawback that must be addressed.
| Feature | This compound (GMT) (Inferred) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Reducing Power | Expected to be effective due to the thiol group, similar to other thiols. | Strong reducing agent. | Strong and fast-acting reducing agent.[3][4] |
| Mechanism | Thiol-disulfide exchange. | Thiol-disulfide exchange, forming a stable six-membered ring.[4][5] | Nucleophilic attack by phosphorus on the disulfide bond. |
| Odor | Likely has a sulfurous odor.[1] | Strong, unpleasant odor. | Odorless.[4] |
| Stability | Susceptible to oxidation in air. | Prone to oxidation, especially in the presence of metal ions. | More stable to air oxidation than DTT.[3][6] |
| pH Range | Effective at neutral to alkaline pH. | Optimal activity at pH > 7. | Effective over a broad pH range.[4] |
| MS Compatibility | Potential for significant ion suppression due to the glycerol backbone. [3][4] Requires efficient removal. | Generally compatible, but can form adducts. | Highly compatible, does not contain free thiols that can interfere with certain labeling reagents.[4] |
| Side Reactions | Potential for side reactions typical of thiols, such as alkylation of other residues. | Can interfere with maleimide-based labeling chemistries.[3][6] | Does not interfere with maleimide (B117702) chemistry.[3][6] |
| Solubility | High, likely enhances protein solubility. | Good in aqueous solutions. | Highly soluble in aqueous solutions. |
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating GMT in a typical bottom-up proteomics workflow. These protocols are based on standard procedures and would require optimization for specific applications.
In-Solution Protein Reduction, Alkylation, and Digestion
This protocol is designed for the preparation of protein samples in solution for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Urea or Guanidine-HCl (for denaturation)
-
This compound (GMT) solution (e.g., 1 M stock)
-
Dithiothreitol (DTT) solution (e.g., 1 M stock)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 0.5 M stock, pH 7.0)
-
Iodoacetamide (IAA) solution (e.g., 0.5 M stock)
-
Trypsin (sequencing grade)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Denaturation:
-
To the protein sample, add Urea to a final concentration of 8 M or Guanidine-HCl to a final concentration of 6 M.
-
Incubate at 37°C for 30 minutes.
-
-
Reduction (Parallel Reactions for Comparison):
-
GMT: Add GMT to a final concentration of 10-20 mM.
-
DTT: Add DTT to a final concentration of 10 mM.[7]
-
TCEP: Add TCEP to a final concentration of 10 mM.
-
Incubate all samples at 56°C for 30-60 minutes.
-
-
Alkylation:
-
Cool samples to room temperature.
-
Add IAA to a final concentration of 20-40 mM (approximately 2-fold molar excess over the reducing agent).
-
Incubate in the dark at room temperature for 30 minutes.[8]
-
-
Quenching (Optional):
-
Add DTT to a final concentration of 5 mM to quench excess IAA.
-
Incubate for 15 minutes at room temperature.
-
-
Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate (pH 8.0) to reduce the denaturant concentration (e.g., < 1 M Urea).
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Crucially for the GMT sample, perform a thorough desalting and cleanup step using a C18 spin column to remove glycerol and other interfering substances. [9] Standard C18 cleanup should also be performed on DTT and TCEP samples for consistency.
-
Elute peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution compatible with the mass spectrometer (e.g., 0.1% formic acid in water).
-
Analyze by LC-MS/MS.
-
In-Gel Protein Reduction, Alkylation, and Digestion
This protocol is for proteins separated by SDS-PAGE.
Materials:
-
Excised protein band from a Coomassie-stained gel
-
Destaining solution (e.g., 50% acetonitrile, 50 mM Ammonium Bicarbonate)
-
Acetonitrile (ACN)
-
Reducing agent solutions (GMT, DTT, TCEP as above)
-
Alkylation solution (IAA as above)
-
Trypsin solution
-
Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Destaining and Dehydration:
-
Wash the excised gel band with water.
-
Destain with the destaining solution until the gel piece is clear.
-
Dehydrate the gel piece with 100% ACN.
-
-
Reduction:
-
Rehydrate the gel piece in a solution of 10 mM of the respective reducing agent (GMT, DTT, or TCEP) in 50 mM Ammonium Bicarbonate.
-
Incubate at 56°C for 45 minutes.
-
-
Alkylation:
-
Remove the reduction solution and add 55 mM IAA in 50 mM Ammonium Bicarbonate.[10]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Washing and Digestion:
-
Wash the gel piece with 50 mM Ammonium Bicarbonate and then dehydrate with ACN.
-
Rehydrate the gel piece in a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM Ammonium Bicarbonate) and incubate on ice for 30 minutes.
-
Add enough 50 mM Ammonium Bicarbonate to cover the gel piece and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract peptides by adding the peptide extraction buffer and sonicating or vortexing.
-
Collect the supernatant and repeat the extraction.
-
Pool the extracts and dry in a vacuum centrifuge.
-
-
Cleanup and Analysis:
-
Reconstitute peptides and perform C18 cleanup, especially for the GMT-treated sample.[9]
-
Analyze by LC-MS/MS.
-
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the fundamental chemical reactions involved in protein reduction.
Potential Side Reactions and Interferences
A critical consideration for any reagent in proteomics is the potential for unwanted side reactions that can complicate data analysis.
-
Over-alkylation: Iodoacetamide can react with other nucleophilic residues besides cysteine, such as lysine, histidine, and the N-terminus, especially at higher pH.
-
Incomplete Reduction/Alkylation: Inefficient reduction or alkylation will result in peptides with intact disulfide bonds or unmodified cysteines, leading to incomplete sequence coverage and inaccurate quantification.
-
Glycerol Interference: As previously mentioned, the glycerol moiety of GMT is a significant concern for ESI-MS. It can suppress the ionization of peptides, leading to reduced signal intensity and lower protein identification scores.[3][4] Thorough sample cleanup is essential to mitigate this effect.[9]
Conclusion and Future Outlook
This compound presents a theoretically viable, yet unvalidated, alternative to DTT and TCEP for protein reduction in mass spectrometry workflows. Its primary advantage may lie in its potential to enhance protein solubility, which could be beneficial for difficult-to-dissolve protein samples. However, the significant drawback of potential ion suppression from its glycerol component cannot be overlooked.
For researchers considering GMT, rigorous validation is paramount. This should include a direct comparison with DTT and TCEP using a standard protein mixture, evaluating metrics such as sequence coverage, the number of identified peptides and proteins, and the presence of side-reaction artifacts. Furthermore, the efficiency of glycerol removal during sample cleanup must be carefully assessed. Until such data is available, DTT and TCEP remain the more reliable and well-characterized choices for routine proteomics research.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 30618-84-9 [chemicalbook.com]
- 3. The shielding effect of glycerol against protein ionization in electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass Spectrometry in Human Urine for Antidoping Testing [accesson.kr]
- 6. sfrbm.org [sfrbm.org]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. gu.se [gu.se]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Glyceryl Monothioglycolate Against Established Reducing Agents
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Glyceryl monothioglycolate (GMTG) and established reducing agents, Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). This document outlines key performance parameters, experimental protocols for evaluation, and potential impacts on cellular signaling pathways.
Due to a lack of extensive research on this compound in drug development and other research applications, this guide focuses on providing a framework for benchmarking its performance. Data for DTT and TCEP are presented as a baseline for comparison.
Executive Summary
This compound is a thiol-based reducing agent primarily utilized in the cosmetics industry for its ability to break disulfide bonds in keratin.[1][2] Its potential application in research and drug development as a reducing agent necessitates a thorough evaluation of its performance against well-established agents like DTT and TCEP. This guide offers a side-by-side comparison of their known properties and provides standardized protocols to facilitate such a comparative study.
Data Presentation: Quantitative Comparison of Reducing Agents
The following table summarizes the key characteristics of GMTG, DTT, and TCEP based on available data. Researchers are encouraged to generate experimental data for GMTG to populate a more direct comparison.
| Feature | This compound (GMTG) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Structure | C5H10O4S | C4H10O2S2 | C9H15O6P |
| Molecular Weight | 166.19 g/mol | 154.25 g/mol | 250.19 g/mol (as TCEP) |
| Appearance | Colorless to pale yellow oily liquid[1] | White crystalline powder | White crystalline solid |
| Odor | Faint sulfurous odor | Strong, unpleasant sulfurous odor | Odorless |
| Optimal pH Range | Effective in "acid" perms (pH 6-7) | >7.0 (optimal 7.1-8.0)[3][4] | 1.5 - 8.5[5] |
| Redox Potential (at pH 7) | Data not available | -0.33 V[3] | Data not available |
| Stability in Solution | Stable across a range of temperatures[1] | Unstable in solution, prone to air oxidation, especially at pH > 7.[6] Should be prepared fresh. | More stable than DTT in solution and resistant to air oxidation. Unstable in phosphate (B84403) buffers.[5] |
| Mechanism of Action | Thiol-disulfide exchange[5] | Thiol-disulfide exchange[3] | Phosphine-based reduction |
Experimental Protocols
To facilitate a direct comparison of this compound with DTT and TCEP, the following standardized experimental protocols are recommended.
Protocol 1: Determination of Disulfide Bond Reduction Efficiency using Ellman's Reagent
This protocol quantifies the number of free sulfhydryl groups produced upon reduction of a disulfide-containing molecule.
Objective: To quantitatively measure the disulfide bond reduction efficiency of GMTG, DTT, and TCEP.
Materials:
-
Reducing agents: GMTG, DTT, TCEP
-
Disulfide-containing substrate (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB, or a disulfide-containing peptide/protein)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4)
-
Ellman's Reagent (DTNB)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of each reducing agent (e.g., 10 mM) in the reaction buffer.
-
Prepare a stock solution of the disulfide-containing substrate in the reaction buffer.
-
In a 96-well plate or cuvettes, add the reaction buffer and the disulfide-containing substrate.
-
Initiate the reaction by adding a specific concentration of the reducing agent to be tested.
-
At various time points, add Ellman's Reagent to a sample of the reaction mixture.
-
Measure the absorbance at 412 nm. The increase in absorbance is proportional to the concentration of free thiols.
-
Calculate the concentration of free thiols using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.[7]
-
Compare the rate and extent of the reaction for each reducing agent.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay determines the effect of the reducing agents on the metabolic activity of cells, which is an indicator of cell viability.
Objective: To assess and compare the cytotoxicity of GMTG, DTT, and TCEP on a relevant mammalian cell line (e.g., HeLa, HEK293).
Materials:
-
Mammalian cell line
-
Cell culture medium and supplements
-
Reducing agents: GMTG, DTT, TCEP
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of each reducing agent in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the reducing agents. Include a vehicle control (medium only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[8]
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for the benchmarking process.
References
- 1. innospk.com [innospk.com]
- 2. glyceryl thioglycolate, 30618-84-9 [thegoodscentscompany.com]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autophagic flux by ROS promotes apoptosis during DTT-induced ER/oxidative stress in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 30618-84-9 | Benchchem [benchchem.com]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glyceryl Monothioglycolate: A Guide for Laboratory Professionals
The safe and compliant disposal of glyceryl monothioglycolate is critical for ensuring personnel safety and environmental protection. As a substance classified with acute toxicity, skin sensitization, and aquatic hazards, adherence to proper waste management protocols is non-negotiable. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This substance is toxic if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects[1][2].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including during disposal procedures.
-
Hand Protection: Wear compatible, chemical-resistant gloves[1][2].
-
Eye Protection: Use chemical safety goggles or safety glasses with side-shields[3][4].
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure. An emergency shower should be accessible[1][5].
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary[1][6].
Hazard Classification Summary
Understanding the specific hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Sensitization | Category 1/1B | H317: May cause an allergic skin reaction |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term | Chronic 3 | H412: Harmful to aquatic life with long lasting effects |
Data sourced from multiple safety data sheets[2][3][4][7].
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste, including contaminated lab supplies (e.g., pipette tips, gloves), in a designated, leak-proof, and chemically compatible container[1][3]. The original container is often a suitable choice[8].
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound." Ensure the label includes the hazard pictograms (e.g., toxic, irritant).
-
Incompatible Wastes: Never mix this compound waste with incompatible materials. Refer to the substance's Safety Data Sheet (SDS) for a list of incompatibilities[9]. Do not mix with other waste streams like solvents or heavy metals unless specifically permitted by your institution's environmental health and safety (EHS) office[8].
Step 2: On-site Storage
-
Secure Storage: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility[2][3][4]. The storage area must be cool, dry, and well-ventilated[3][4].
-
Containment: Utilize secondary containment for all liquid waste containers to prevent the spread of material in case of a leak[8].
-
Access: Store containers in a locked location to prevent unauthorized access[2][3][4].
Step 3: Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate all non-essential personnel from the immediate area[3][5].
-
Containment: Prevent the spill from entering drains or waterways[2][4]. For liquid spills, absorb the material using an inert absorbent like vermiculite, dry sand, or earth[5].
-
Collection: Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it into a suitable, closed container for disposal[2][3][5].
-
Decontamination: Clean the spill area thoroughly[1].
-
Reporting: Report the incident to your institution's EHS department.
Step 4: Final Disposal
-
Regulatory Compliance: The disposal of this compound is governed by local, state, and federal regulations. Waste generators are responsible for classifying their waste correctly (e.g., under US EPA 40 CFR 261.3)[4].
-
Professional Disposal Service: Arrange for the collection of the waste by a licensed hazardous waste disposal company[10]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash[2][4][11].
-
Preferred Method: The recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful gases[1][2].
-
Container Disposal: Empty containers should be triple-rinsed before recycling or reconditioning. Otherwise, they must be punctured to prevent reuse and disposed of as hazardous waste[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. aksci.com [aksci.com]
- 5. nj.gov [nj.gov]
- 6. neogen.com [neogen.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. carlroth.com [carlroth.com]
Personal protective equipment for handling Glyceryl monothioglycolate
This document provides essential safety and logistical information for the handling and disposal of Glyceryl monothioglycolate in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure a safe working environment for all personnel.
Hazard Identification and Summary
This compound is a chemical that presents several health and environmental hazards. It is toxic if swallowed, can cause skin irritation and allergic reactions, may lead to serious eye irritation, and can cause respiratory irritation.[1][2][3][4] It is also harmful to aquatic life with long-lasting effects.[1][2]
Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2][4] |
| Skin Sensitization | Category 1 / 1B | H317: May cause an allergic skin reaction[1][2][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. All PPE should be inspected before use to ensure its integrity.[2][4]
Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A self-contained breathing apparatus may be necessary for firefighting or significant vapor/aerosol exposure.[1][2] | To prevent inhalation of vapors, mists, or fumes, which can cause respiratory irritation.[3] |
| Hand | Compatible, chemical-resistant gloves.[1] Studies have shown household-weight neoprene gloves to be protective.[5] Note: Some glove materials, like vinyl, may not provide adequate protection.[6] | To prevent skin contact, which can cause irritation and allergic sensitization.[1][3] |
| Eye/Face | Chemical splash-resistant safety glasses or goggles with side protection, approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][3] A face shield may be appropriate in some situations.[3] | To protect against splashes that can cause serious eye irritation.[3] |
| Body | Chemical-resistant lab coat or other protective clothing.[1][2][3] At a minimum, a lab coat and close-toed footwear are required.[3] | To prevent skin exposure from spills or splashes.[1] |
Operational and Disposal Plans
3.1. Chemical Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][3][7]
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[1][3]
-
Avoid Inhalation: Avoid breathing any fumes, vapors, or mists.[1][3][8]
-
Hygiene: Wash hands thoroughly after handling the chemical.[1][3] Do not eat, drink, or smoke in the work area.[1][2][4]
-
Container Management: Keep the container tightly closed when not in use.[1][3]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][3]
3.2. Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
The recommended storage temperature is between 2°C and 8°C.[1]
-
Store away from incompatible materials and sources of ignition.[2][3]
3.3. Spill Response Protocol
In the event of a spill, follow the workflow below. Ensure only trained personnel undertake cleanup operations.
Caption: Workflow for this compound Spill Response.
Detailed Spill Cleanup Steps:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Contain: Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[2][3]
-
Absorb: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Collect: Carefully sweep or vacuum the absorbed material and place it into a suitable, closed, and labeled container for disposal.[2][3]
-
Clean: Thoroughly clean the contaminated area.
-
Decontaminate: Wash all equipment used in the cleanup and decontaminate PPE before removal.
3.4. Waste Disposal Protocol
All waste must be handled as hazardous and disposed of according to all applicable federal, state, and local regulations.[1][3]
-
Chemical Waste: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Do not discharge to sewer systems.[2][4]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent).[2][4] The rinsate should be collected and treated as hazardous waste. After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling if permissible.[2][4]
First Aid Procedures
In case of exposure, seek immediate medical attention and provide the Safety Data Sheet to the attending physician.[3][4]
First Aid Measures by Exposure Route
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air and keep them warm and at rest. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10-15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Consult an ophthalmologist.[1][3] |
| Ingestion | Immediately call a Poison Control Center or physician. [1][2] Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][3] |
References
- 1. biosynth.com [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Permanent wave contact dermatitis: contact allergy to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. assets.marlobeauty.com [assets.marlobeauty.com]
- 8. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
